molecular formula C20H18N4O4 B119876 N,N'-Bis-Z-1-guanylpyrazole CAS No. 152120-55-3

N,N'-Bis-Z-1-guanylpyrazole

Cat. No.: B119876
CAS No.: 152120-55-3
M. Wt: 378.4 g/mol
InChI Key: NRBUVVTTYMTSKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N'-Bis-Z-1-guanylpyrazole is a useful research compound. Its molecular formula is C20H18N4O4 and its molecular weight is 378.4 g/mol. The purity is usually 95%.
The exact mass of the compound N,N'-Bis-Z-1-guanylpyrazole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N,N'-Bis-Z-1-guanylpyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N,N'-Bis-Z-1-guanylpyrazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

152120-55-3

Molecular Formula

C20H18N4O4

Molecular Weight

378.4 g/mol

IUPAC Name

benzyl (NE)-N-[phenylmethoxycarbonylamino(pyrazol-1-yl)methylidene]carbamate

InChI

InChI=1S/C20H18N4O4/c25-19(27-14-16-8-3-1-4-9-16)22-18(24-13-7-12-21-24)23-20(26)28-15-17-10-5-2-6-11-17/h1-13H,14-15H2,(H,22,23,25,26)

InChI Key

NRBUVVTTYMTSKM-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)COC(=O)NC(=NC(=O)OCC2=CC=CC=C2)N3C=CC=N3

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)N/C(=N\C(=O)OCC2=CC=CC=C2)/N3C=CC=N3

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(=NC(=O)OCC2=CC=CC=C2)N3C=CC=N3

Pictograms

Irritant

Origin of Product

United States

Foundational & Exploratory

N,N'-Bis-Z-1-guanylpyrazole CAS 152120-55-3 properties

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to N,N'-Bis-Z-1-Guanylpyrazole: A Cornerstone Reagent for Guanidinylation

This guide provides an in-depth exploration of N,N'-Bis-Z-1-Guanylpyrazole (CAS 152120-55-3), a pivotal reagent in modern synthetic chemistry. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple cataloging of properties to offer a comprehensive understanding of the reagent's synthesis, mechanism, and practical application, grounded in established chemical principles.

Introduction and Strategic Importance

N,N'-Bis-Z-1-Guanylpyrazole, also known as N,N'-Bis(benzyloxycarbonyl)-1H-pyrazole-1-carboxamidine, is a highly efficient and shelf-stable electrophilic reagent designed for the synthesis of protected guanidines.[1] The guanidinium group is a critical functional motif found in the amino acid arginine and is a key feature in numerous biologically active molecules, participating in crucial hydrogen bonding and salt-bridge interactions with physiological targets. The ability to install this group onto a wide range of amine-containing scaffolds in a controlled, protected manner is therefore of paramount importance in drug discovery and peptide science.

This reagent offers a strategic advantage due to the benzyloxycarbonyl (Z or Cbz) protecting groups. These are robust under a variety of reaction conditions but are readily removable via catalytic hydrogenolysis, a mild and orthogonal deprotection strategy that preserves many other sensitive functional groups. The pyrazole moiety serves as an excellent leaving group, ensuring a smooth and high-yielding transfer of the di-protected guanidinyl group.[2] Its utility extends to roles as a pharmaceutical intermediate and a peptide coupling reagent, underscoring its versatility.[2][3]

Physicochemical & Structural Properties

A thorough understanding of a reagent's physical properties is fundamental to its successful application in the laboratory. Key data for N,N'-Bis-Z-1-Guanylpyrazole are summarized below. The compound typically appears as a white to off-white or pale yellow crystalline powder.[4][5]

PropertyValueSource(s)
CAS Number 152120-55-3[6][7][8]
Molecular Formula C₂₀H₁₈N₄O₄[4][6][7][8]
Molecular Weight 378.38 g/mol [6][7][8]
Melting Point 87-96 °C[4][5][6][7]
Appearance White to almost white powder/crystal[4][5]
Purity ≥97% (Assay/HPLC)[5][6][9]
Storage Room Temperature, keep in a dark, dry, sealed place[4]
IUPAC Name benzyl (NE)-N-[phenylmethoxycarbonylamino(pyrazol-1-yl)methylidene]carbamate[8]
InChI Key NRBUVVTTYMTSKM-UHFFFAOYSA-N[6][8]
SMILES C1=CC=C(C=C1)COC(=O)N/C(=N\C(=O)OCC2=CC=CC=C2)/N3C=CC=N3[8]

graph "molecule_structure" {
layout=neato;
node [shape=plaintext];
edge [style=bold];
// Define nodes for atoms
N1 [label="N", pos="0,0!"];
N2 [label="N", pos="0.8,-0.8!"];
C1 [label="C", pos="1.6,0!"];
C2 [label="C", pos="1.6,1.2!"];
C3 [label="C", pos="0.8,2.0!"];
N3 [label="N", pos="-1.2,0!"];
C4 [label="C", pos="-2.4,0!"];
N4 [label="N", pos="-3.6,0!"];

// Pyrazole ring
N1 -- N2 [len=1.5];
N2 -- C1 [len=1.5];
C1 -- C2 [len=1.5];
C2 -- C3 [len=1.5];
C3 -- N1 [len=1.5];

// Guanidine core
N1 -- N3 [len=1.5];
N3 -- C4 [len=1.5, style=double];
C4 -- N4 [len=1.5];

// Z-group 1
N3_H [label="H", pos="-1.2, -0.8!"];
N3 -- N3_H [style=solid, len=1.0];
C5 [label="C", pos="-1.2, 1.2!"];
O1 [label="O", pos="-0.4, 2.0!"];
O2 [label="O", pos="-2.0, 2.0!"];
CH2_1 [label="CH₂", pos="-2.8, 2.8!"];
Ph1 [label="Ph", shape=circle, style=solid, pos="-3.6, 3.6!"];
N3 -- C5 [len=1.5];
C5 -- O1 [len=1.5, style=double];
C5 -- O2 [len=1.5];
O2 -- CH2_1 [len=1.5];
CH2_1 -- Ph1 [len=1.5];

// Z-group 2
C6 [label="C", pos="-4.8,0!"];
O3 [label="O", pos="-5.6, 0.8!"];
O4 [label="O", pos="-5.6, -0.8!"];
CH2_2 [label="CH₂", pos="-6.4, -1.6!"];
Ph2 [label="Ph", shape=circle, style=solid, pos="-7.2, -2.4!"];
N4 -- C6 [len=1.5];
C6 -- O3 [len=1.5, style=double];
C6 -- O4 [len=1.5];
O4 -- CH2_2 [len=1.5];
CH2_2 -- Ph2 [len=1.5];

}

Caption: 2D Structure of N,N'-Bis-Z-1-Guanylpyrazole.

Synthesis and Quality Control

While commercially available from numerous suppliers, understanding the synthesis of the reagent is crucial for quality assessment.[4][10] The most logical and industrially relevant pathway involves the reaction of a simple pyrazole-derived precursor with two equivalents of the Z-group source, benzyl chloroformate.

The synthesis begins with 1H-pyrazole-1-carboxamidine, which can be prepared from the reaction of cyanamide with pyrazole. This precursor is then treated with at least two equivalents of benzyl chloroformate (Cbz-Cl) in the presence of a non-nucleophilic base, such as triethylamine or diisopropylethylamine (DIPEA), in an aprotic solvent like tetrahydrofuran (THF) or dichloromethane (DCM). The base scavenges the HCl generated during the reaction, driving it to completion.

synthesis_workflow reagents 1H-Pyrazole-1-carboxamidine + Benzyl Chloroformate (2 eq.) + Base (e.g., TEA) reaction Reaction Mixture Stir for 12-24h reagents->reaction solvent Aprotic Solvent (e.g., THF, DCM) 0°C to RT solvent->reaction workup Aqueous Workup (e.g., wash with NaHCO₃, brine) reaction->workup extraction Organic Extraction (e.g., EtOAc, DCM) workup->extraction drying Drying (Na₂SO₄ or MgSO₄) extraction->drying purification Purification (Column Chromatography or Recrystallization) drying->purification product N,N'-Bis-Z-1-Guanylpyrazole (Final Product) purification->product

Caption: Proposed Synthetic Workflow for N,N'-Bis-Z-1-Guanylpyrazole.

Causality and Quality Control: The choice of an aprotic solvent is critical to prevent hydrolysis of the highly reactive benzyl chloroformate. The reaction is typically initiated at 0°C to control the initial exotherm before being allowed to warm to room temperature. Post-synthesis, rigorous purification via silica gel chromatography or recrystallization is essential. The final product's identity and purity must be validated using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure and absence of starting materials.

  • HPLC: To determine purity, with high-quality batches typically exceeding 98%.[9]

  • Melting Point: A sharp melting range is indicative of high purity.[4][6]

  • Mass Spectrometry: To confirm the correct molecular weight.

Mechanism of Action: The Pyrazole Advantage

The efficacy of N,N'-Bis-Z-1-Guanylpyrazole as a guanylating agent stems from the electronic properties of its core structure. The central carbon atom is rendered highly electrophilic by the two adjacent electron-withdrawing Z-protected nitrogen atoms. More importantly, the 1H-pyrazole attached to this carbon is an excellent leaving group. Pyrazole is aromatic and its conjugate acid has a pKa of ~2.5, making it a stable anion upon departure.

The reaction proceeds via a two-step addition-elimination mechanism:

  • Nucleophilic Attack: The primary or secondary amine (the substrate) acts as a nucleophile, attacking the electrophilic carbon of the reagent.

  • Elimination: A tetrahedral intermediate is formed, which then collapses, eliminating the stable pyrazole anion to form the new C-N bond, resulting in the desired N,N',N''-trisubstituted guanidine product.

mechanism_of_action reagent [Reagent] N,N'-Bis-Z-Guanylpyrazole amine [Substrate] R-NH₂ intermediate [Tetrahedral Intermediate] product [Product] Protected Guanidine leaving_group [Byproduct] Pyrazole node_reagent Reagent node_attack Nucleophilic Attack node_reagent->node_attack Electrophile node_amine Amine node_amine->node_attack Nucleophile node_intermediate Tetrahedral Intermediate node_attack->node_intermediate node_elimination Elimination of Pyrazole node_intermediate->node_elimination node_product Product node_elimination->node_product node_lg Leaving Group node_elimination->node_lg

Caption: Mechanism of Guanidinylation using N,N'-Bis-Z-1-Guanylpyrazole.

This efficient activation and leaving group strategy ensures high conversion rates under mild conditions, typically at room temperature, without the need for additional coupling agents.

Experimental Protocol: Guanidinylation of a Primary Amine

This protocol provides a self-validating, step-by-step methodology for a typical guanidinylation reaction. The causality behind each step is explained to ensure robust and reproducible outcomes.

Objective: To synthesize a di-Cbz-protected guanidine from a generic primary amine.

Materials:

  • N,N'-Bis-Z-1-Guanylpyrazole (1.05 eq.)

  • Substrate amine (1.0 eq.)

  • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Protocol Workflow:

experimental_workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Workup & Extraction cluster_purification 4. Purification & Analysis prep1 Dissolve amine (1.0 eq) in anhydrous THF. prep2 Add N,N'-Bis-Z-1-Guanylpyrazole (1.05 - 1.1 eq). prep1->prep2 react1 Stir at room temperature. prep2->react1 react2 Monitor by TLC for consumption of starting amine (5-24h). react1->react2 workup1 Concentrate mixture under reduced pressure. react2->workup1 workup2 Redissolve residue in EtOAc. workup1->workup2 workup3 Wash with NaHCO₃ (aq), then Brine. workup2->workup3 workup4 Dry organic layer over Na₂SO₄. workup3->workup4 purify1 Filter and concentrate solvent. workup4->purify1 purify2 Purify crude product by silica gel chromatography. purify1->purify2 purify2->purify2 purify3 Analyze pure fractions for identity and purity (NMR, MS).

Caption: Step-by-step workflow for a typical guanidinylation experiment.

Detailed Steps & Rationale:

  • Preparation: In a clean, dry flask under an inert atmosphere (e.g., N₂ or Ar), dissolve the amine substrate (1.0 eq) in anhydrous THF. The use of anhydrous solvent is crucial to prevent side reactions.

  • Reagent Addition: Add N,N'-Bis-Z-1-Guanylpyrazole (1.05 eq) to the solution. A slight excess of the guanylating reagent ensures complete consumption of the potentially more valuable amine substrate.

  • Reaction: Stir the resulting mixture at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the amine spot. Reaction times can vary from a few hours to overnight depending on the amine's reactivity.

  • Workup: Once the reaction is complete, concentrate the mixture in vacuo. Redissolve the residue in a water-immiscible organic solvent like ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (to remove any acidic impurities and the pyrazole byproduct) and then brine (to remove bulk water). This aqueous wash is a critical purification step.

  • Drying and Purification: Dry the separated organic layer over an anhydrous drying agent like Na₂SO₄, filter, and concentrate to yield the crude product. This crude material is then purified by flash column chromatography on silica gel to afford the pure, protected guanidine.

Safety and Handling

N,N'-Bis-Z-1-Guanylpyrazole is an irritant. Adherence to standard laboratory safety protocols is mandatory.

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[6]

  • Signal Word: Warning.[6]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.[6] Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of the powder.

  • Storage: The reagent should be stored in a tightly sealed container in a cool, dry, and dark place to maintain its stability and reactivity over time.[4]

Conclusion

N,N'-Bis-Z-1-Guanylpyrazole stands as a robust and highly effective reagent for the synthesis of Z-protected guanidines. Its stability, mild reaction conditions, and the strategic utility of the Z-protecting groups make it an indispensable tool in medicinal chemistry, peptide synthesis, and the broader field of organic synthesis. By understanding its underlying mechanism and employing validated protocols, researchers can confidently and efficiently incorporate the critical guanidinium moiety into complex molecular architectures, accelerating the pace of innovation and discovery.

References

  • Current time information in Singapore. (n.d.). Google.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 12). Understanding the Synthesis and Applications of N,N'-Bis-Z-1-Guanylpyrazole (CAS 152120-55-3).
  • Sigma-Aldrich. (n.d.). N,N′-Bis(benzyloxycarbonyl)-1H-pyrazole-1-carboxamidine.
  • Thermo Fisher Scientific. (n.d.). N,N'-Bis(benzyloxycarbonyl)-1H-pyrazole-1-carboxamidine, 98+%.
  • ChemicalBook. (n.d.). N,N'-BIS-Z-1-GUANYLPYRAZOLE (CAS 152120-55-3) Product Description.
  • Sigma-Aldrich. (n.d.). N,N'-Bis-Z-1-Guanylpyrazole | 152120-55-3.
  • BuyersGuideChem. (n.d.). N,N'-bis-Z-1-guanylpyrazole suppliers and producers.
  • Thermo Fisher Scientific. (n.d.). N,N'-Bis(benzyloxycarbonyl)-1H-pyrazole-1-carboxamidine, 98+%.
  • Sigma-Aldrich. (n.d.). N,N′-Bis(benzyloxycarbonyl)-1H-pyrazole-1-carboxamidine.
  • PubChem. (n.d.). N,N'-Bis-Z-1-guanylpyrazole.
  • ChemBK. (2024, April 10). N,N'-DI-Z-1H-PYRAZOLE-1-CARBAMIDINE - Introduction.
  • Pharmaffiliates. (n.d.). N,N'-Bis-Z-1-Guanylpyrazole | 152120-55-3.
  • Thermo Fisher Scientific. (n.d.). CAS RN | 152120-55-3.
  • Chem-Impex. (n.d.). Pyrazol(Z)2.
  • Chem-Impex. (n.d.). N,N'--Di-Boc-1H-pyrazole-1-carboxamidine.
  • TCI Chemicals. (n.d.). N,N'-Bis(carbobenzoxy)-1H-pyrazole-1-carboxamidine.

Sources

N,N'-Bis(benzyloxycarbonyl)-1H-pyrazole-1-carboxamidine structure

Technical Monograph: -Bis(benzyloxycarbonyl)-1H-pyrazole-1-carboxamidine[1]

Executive Summary

Bis-Cbz-1-guanylpyrazole

Its core utility lies in the introduction of a protected guanidine moiety in a single step. The benzyloxycarbonyl (Cbz/Z) protecting groups serve a dual purpose: they enhance the electrophilicity of the amidine center and facilitate easy purification of the intermediate before the final deprotection, typically achieved via catalytic hydrogenolysis.

Structural Anatomy & Physicochemical Profile[2]

The reagent consists of a central guanidine-like carbon flanked by a pyrazole leaving group and two carbamate-protected nitrogens. The electron-withdrawing nature of the Cbz groups and the pyrazole ring creates a highly electrophilic center susceptible to nucleophilic attack by amines.

Physicochemical Data Table
PropertySpecification
IUPAC Name Benzyl

-[(benzyloxycarbonylamino)(pyrazol-1-yl)methylene]carbamate
CAS Number 152120-55-3
Molecular Formula

Molecular Weight 378.38 g/mol
Appearance White to off-white crystalline solid
Melting Point 87–91 °C
Solubility Soluble in DCM, THF, EtOAc, MeOH; Insoluble in Water
Stability Stable at room temperature; store cool and dry.[1] Moisture sensitive.[2]
Reactivity Class Electrophilic Guanylating Agent

Mechanistic Principles of Guanylation

The reaction follows an addition-elimination mechanism . The driving force is the varying basicity of the nitrogen species and the leaving group ability of the pyrazole.

  • Nucleophilic Attack: The amine substrate (nucleophile) attacks the central carbon of the carboxamidine. The electrophilicity of this carbon is heightened by the electron-withdrawing Cbz groups.

  • Tetrahedral Intermediate: A transient tetrahedral intermediate is formed.

  • Elimination: The pyrazole moiety, being a weak base (

    
     of conjugate acid 
    
    
    2.5), is a superior leaving group compared to the incoming amine or the carbamate-protected nitrogens. It is eliminated, yielding the
    
    
    -bis(Cbz)-guanidine.
Mechanism Visualization

GuanylationMechanismReagentBis-Cbz-Pyrazole(Electrophile)IntermediateTetrahedralIntermediateReagent->IntermediateNucleophilicAttackAminePrimary/SecondaryAmine (R-NH2)Amine->IntermediateNucleophilicAttackProductBis-Cbz-Guanidine(Protected)Intermediate->ProductEliminationByproduct1H-Pyrazole(Leaving Group)Intermediate->ByproductElimination

Caption: The addition-elimination pathway converting an amine to a protected guanidine, releasing pyrazole.

Operational Protocol: Guanylation of Amines

This protocol describes the conversion of a primary amine to a bis-Cbz-protected guanidine.

Reagents & Equipment[3][4][6][7][8]
  • Substrate: Primary or secondary amine (1.0 equiv).

  • Reagent:

    
    -Bis(benzyloxycarbonyl)-1H-pyrazole-1-carboxamidine (1.0 – 1.2 equiv).
    
  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF) (anhydrous preferred).

  • Base (Optional): Triethylamine (

    
    ) or Diisopropylethylamine (DIPEA). Required only if the amine is supplied as a salt (e.g., HCl salt).
    
Step-by-Step Methodology
  • Preparation:

    • Dissolve the amine (1.0 mmol) in DCM (5 mL).

    • Self-Validation Check: If the amine is a salt, add 1.1 equiv of

      
       and stir for 10 minutes to liberate the free base. Ensure the solution is clear before proceeding.
      
  • Addition:

    • Add

      
      -Bis(benzyloxycarbonyl)-1H-pyrazole-1-carboxamidine (1.05 mmol, 397 mg) to the stirring solution.
      
    • The reaction is typically performed at room temperature (20–25 °C).

  • Reaction Monitoring:

    • Stir the mixture for 4–16 hours.

    • Monitor via TLC (typically Hexane:EtOAc).[3] The reagent usually has a higher

      
       than the guanidine product.
      
    • Endpoint: Disappearance of the starting amine.

  • Workup & Purification:

    • Concentrate the solvent under reduced pressure.[2]

    • Purification: Flash column chromatography on silica gel.

      • Eluent: Gradient of Hexane/EtOAc (e.g., 9:1 to 7:3).

      • Note: The byproduct (pyrazole) is polar and often elutes separately or can be washed away with aqueous extraction if the product is highly lipophilic.

Deprotection Strategies

The Cbz groups are orthogonal to acid-labile groups (like Boc) and base-labile groups (like Fmoc), making this reagent ideal for complex syntheses.

Method A: Catalytic Hydrogenolysis (Standard)

This is the most common method, yielding the free guanidine and toluene/CO2 as byproducts.

  • Dissolution: Dissolve the Bis-Cbz-guanidine in Methanol (MeOH) or Ethanol (EtOH).

  • Catalyst: Add 10% Pd/C (10-20% by weight of substrate).

  • Hydrogenation: Stir under

    
     atmosphere (balloon pressure is usually sufficient) for 2–12 hours.
    
  • Filtration: Filter through a celite pad to remove the catalyst.

  • Isolation: Evaporate solvent to obtain the free guanidine.

Method B: Strong Acid (Specialized)

While Cbz is generally stable to mild acid (TFA), it can be removed by strong acids like HBr/Acetic acid or HF, though this is rarely preferred over hydrogenolysis due to harshness.

Experimental Workflow Diagram

WorkflowStartStart: Amine Substrate(R-NH2)Step1Step 1: GuanylationReagent: Bis-Cbz-PyrazoleSolvent: DCM/THFStart->Step1Check1TLC Check:Amine Consumed?Step1->Check1Check1->Step1No (Wait)PurifyPurification(Silica Gel Chromatography)Check1->PurifyYesIntermedIntermediate:Bis-Cbz-GuanidinePurify->IntermedStep2Step 2: DeprotectionReagent: H2, Pd/CSolvent: MeOHIntermed->Step2FinalFinal Product:Free GuanidineStep2->Final

Caption: Operational workflow from amine starting material to free guanidine.

Comparative Analysis of Guanylating Agents

Why choose the Bis-Cbz-pyrazole reagent over others?

ReagentReactivityByproductsPurificationKey Advantage
Bis-Cbz-Pyrazole High Pyrazole (Solid/Soluble) Easy (Chromatography) Mild conditions, protected product.

-Methylisothiourea
ModerateMethyl Mercaptan (Gas, Toxic)Difficult (Odor)Cheap, good for simple substrates.
CyanamideLowNone (Atom efficient)Difficult (Polymerization)Atom economy.
1H-Pyrazole-1-carboxamidine HClHighPyrazoleModerate (Salt removal)Water soluble, good for aqueous rxns.
Triflyl GuanidineVery HighTriflamideEasyReacts with sterically hindered amines.

Expert Insight: The Bis-Cbz reagent is particularly superior when the guanidine product must be carried through subsequent synthetic steps (e.g., peptide coupling) where a free guanidine would interfere.

References

  • Bernatowicz, M. S., Wu, Y., & Matsueda, G. R. (1993).[3] Urethane protected derivatives of 1-guanylpyrazole for the mild and efficient preparation of guanidines.[3] Tetrahedron Letters, 34(21), 3389-3392.

  • Castillo-Meléndez, J. A., & Golding, B. T. (2004). Optimisation of the Synthesis of Guanidines from Amines via Nitroguanidines Using 3,5-Dimethyl-N-nitro-1H-pyrazole-1-carboxamidine.[4] Synthesis, 2004(10), 1655-1663.

  • Sigma-Aldrich. (n.d.). Product Specification: N,N′-Bis(benzyloxycarbonyl)-1H-pyrazole-1-carboxamidine.[1]

  • PubChem. (n.d.).[1] Compound Summary: N,N'-Bis(benzyloxycarbonyl)-1H-pyrazole-1-carboxamidine.[1] [1]

Whitepaper: Solubility Dynamics and Application Protocols for Bis-Cbz-Pyrazole Carboxamidine in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern peptide synthesis and medicinal chemistry, the conversion of primary and secondary amines into protected guanidines is a critical transformation. N,N'-Bis(benzyloxycarbonyl)-1H-pyrazole-1-carboxamidine (commonly known as Bis-Cbz-pyrazole carboxamidine or Pyrazole(Z)2, CAS 152120-55-3)[1] stands as a premier electrophilic guanidinylation reagent. As a Senior Application Scientist, I approach the utilization of this reagent not merely as a synthetic step, but as a thermodynamic system where solvent selection dictates reaction kinetics, yield, and purification efficiency. This whitepaper provides an in-depth mechanistic analysis of its solubility profile and establishes a self-validating protocol for its application.

Physicochemical Profiling & Structural Causality

To master the application of Bis-Cbz-pyrazole carboxamidine, one must first deconstruct its molecular architecture. The core features a highly reactive pyrazole leaving group attached to a carboxamidine center, which is sterically and electronically shielded by two benzyloxycarbonyl (Cbz/Z) protecting groups.

Causality of Solubility: The dual Cbz groups fundamentally alter the molecule's solvation thermodynamics. Unlike unprotected guanidinylation reagents that require highly polar or aqueous media, the aromatic benzyl rings of the Cbz groups engage in robust


 stacking and van der Waals interactions with organic solvents. This significantly increases the molecule's lipophilicity, rendering it highly soluble in moderately polar to polar aprotic solvents while remaining strictly insoluble in water or non-polar aliphatic hydrocarbons[2].
Table 1: Quantitative Physicochemical Properties
PropertyValueClinical / Synthetic Relevance
CAS Number 152120-55-3[1]Unique identifier for procurement and regulatory tracking.
Molecular Weight 378.39 g/mol [3]High mass dictates precise stoichiometric weighing during synthesis.
Melting Point 90-96 °C[4]Solid at room temperature; ensures high stability and easy handling.
Density (Predicted) 1.25±0.1 g/cm³[4]Relevant for phase separation dynamics during liquid-liquid extraction.

Comprehensive Solubility Matrix

The following matrix summarizes the solubility of Bis-Cbz-pyrazole carboxamidine across various solvent classes, providing the causality behind each interaction.

Table 2: Organic Solvent Solubility Profile
Solvent SystemSolubility LevelCausality & Practical Application
N,N-Dimethylformamide (DMF) Highly SolubleHigh dielectric constant disrupts intermolecular crystal lattice forces. Standard choice for Solid-Phase Peptide Synthesis (SPPS)[2].
Dichloromethane (DCM) Highly SolubleFavorable dipole-induced dipole interactions with the Cbz benzyl rings. Ideal for solution-phase chemistry due to easy evaporation.
Ethanol (EtOH) SolubleProtic solvation stabilizes the reagent; utilized in specific solution-phase catalytic or activation reactions[2].
Ethyl Acetate (EtOAc) SolubleModerate polarity makes it an excellent solvent for post-reaction liquid-liquid extraction workflows.
Hexanes / Heptane InsolubleComplete lack of polarizability. Serves as a strategic anti-solvent to force precipitation of the reagent or protected product.
Water (

)
InsolubleHigh polarity aggressively rejects the lipophilic Cbz groups. Enables aqueous workup to wash away polar byproducts (e.g., cleaved pyrazole).

Self-Validating Protocol: Solution-Phase Guanidinylation

A robust scientific protocol must be a self-validating system —meaning the physical state of the reaction at each step inherently confirms the success of the preceding step. The following methodology converts a primary amine to a Cbz-protected guanidine using Bis-Cbz-pyrazole carboxamidine.

Step 1: Substrate Solvation (Validation of Compatibility)

  • Action: Dissolve 1.0 mmol of the primary amine substrate in 5.0 mL of anhydrous DCM.

  • Causality & Validation: DCM is chosen for its excellent solvation of both the amine and the highly lipophilic Cbz-reagent. A completely clear solution validates that the substrate is fully solvated and ready for homogeneous reaction.

Step 2: Base Activation

  • Action: Add 2.5 mmol of N,N-Diisopropylethylamine (DIPEA) to the solution.

  • Causality: The base acts as a thermodynamic sink for protons, ensuring the amine remains in its unprotonated, highly nucleophilic state.

Step 3: Electrophile Introduction

  • Action: Add 1.05 mmol (397 mg) of Bis-Cbz-pyrazole carboxamidine[4] in one portion.

  • Causality: A slight 5% molar excess ensures the complete consumption of the starting amine without creating a downstream purification burden.

Step 4: Reaction Maturation & In-Process Control

  • Action: Stir the mixture at

    
     under an inert nitrogen atmosphere for 4 to 16 hours.
    
  • Validation: Monitor via Thin-Layer Chromatography (TLC). The disappearance of the amine spot (ninhydrin positive) and the emergence of a higher

    
     UV-active spot validates successful nucleophilic addition and pyrazole elimination.
    

Step 5: Intrinsic Purification (Aqueous Quench)

  • Action: Dilute with 10 mL DCM. Wash sequentially with 10% aqueous citric acid (

    
     mL) and saturated aqueous 
    
    
    
    (
    
    
    mL).
  • Causality & Validation: This is a self-purifying step. The highly lipophilic Cbz-protected guanidine remains trapped in the DCM layer. The acidic wash protonates and removes unreacted starting amine and DIPEA, while the basic wash removes the cleaved 1H-pyrazole byproduct (which is water-soluble).

Step 6: Anti-Solvent Isolation

  • Action: Dry the organic layer over anhydrous

    
    , concentrate in vacuo, and triturate the resulting oil with cold hexanes.
    
  • Validation: Because the product is insoluble in non-polar aliphatic hydrocarbons, the addition of hexanes forces the pure Cbz-protected guanidine to crash out as a crystalline solid, validating the completion of the workflow.

Visualizing the Workflow & Solvent Logic

G Start Bis-Cbz-Pyrazole Carboxamidine (CAS 152120-55-3) SolventPolar Polar Aprotic (DMF/NMP) Highly Soluble Start->SolventPolar High Dielectric SolventMod Moderately Polar (DCM) Highly Soluble Start->SolventMod Dipole Interactions SolventNon Non-Polar (Hexanes) Insoluble Start->SolventNon Anti-Solvent AppSPPS Solid-Phase Peptide Synthesis (SPPS) SolventPolar->AppSPPS Swells Resin AppSol Solution-Phase Guanidinylation SolventMod->AppSol Mild Evaporation AppPur Trituration & Precipitation SolventNon->AppPur Forces Crystallization Result Pure Cbz-Protected Guanidine Product AppSPPS->Result AppSol->Result AppPur->Result

Solvent-dependent application pathways for Bis-Cbz-pyrazole carboxamidine in chemical synthesis.

References

  • [1] N,N'-DI-Z-1H-PYRAZOLE-1-CARBAMIDINE. ChemBK. Available at:[Link]

  • [2] N,N'-DI-Z-1H-PYRAZOLE-1-CARBAMIDINE Properties & Uses. ChemBK. Available at:[Link]

Sources

N,N'-Bis-Z-1-guanylpyrazole molecular weight and formula

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Reagents for Guanidinylation in Drug Discovery

Executive Summary

N,N'-Bis-Z-1-guanylpyrazole (CAS: 152120-55-3) is a specialized electrophilic reagent used primarily to convert primary and secondary amines into protected guanidines. In the landscape of medicinal chemistry, the guanidine moiety is critical for forming high-affinity ionic interactions with protein targets (e.g., arginine mimetics).

Unlike traditional reagents such as S-methylisothioureas, which often require harsh conditions and release volatile mercaptans, N,N'-Bis-Z-1-guanylpyrazole operates under mild conditions with pyrazole as a non-toxic, easily removable leaving group. The "Bis-Z" (Benzyloxycarbonyl) protection offers orthogonality to Boc/Fmoc strategies, making it indispensable for complex peptide synthesis and late-stage drug functionalization.

Chemical Identity & Physical Properties[1][2][3][4][5]

The following data constitutes the definitive identification parameters for the reagent.

PropertySpecification
Common Name N,N'-Bis-Z-1-guanylpyrazole
IUPAC Name Benzyl N-[({(benzyloxy)carbonyl}amino)(1H-pyrazol-1-yl)methyl]carbamate
Synonyms

-Bis(benzyloxycarbonyl)-1H-pyrazole-1-carboxamidine; Pyrazol(Z)2
CAS Number 152120-55-3
Molecular Formula

Molecular Weight 378.38 g/mol
Appearance White to off-white crystalline powder
Melting Point 87 – 91 °C
Solubility Soluble in DCM, THF, DMF, Ethyl Acetate; Insoluble in Water
Purity Standard Typically ≥ 98% (HPLC)

Mechanistic Insight: The Guanylation Cascade

To use this reagent effectively, one must understand the electronic push-pull mechanism. The pyrazole ring acts as an electron-withdrawing leaving group, activating the central amidine carbon. Simultaneously, the two Cbz (Z) groups stabilize the resulting guanidine through conjugation, preventing side reactions like polymerization.

Reaction Pathway Diagram

GuanylationMechanism cluster_0 Reaction Coordinate Reagent Bis-Z-1-Guanylpyrazole (Electrophile) Intermediate Tetrahedral Intermediate Reagent->Intermediate Nucleophilic Attack (Solvent: DCM/THF) Amine Target Amine (R-NH2) Amine->Intermediate Nucleophilic Attack (Solvent: DCM/THF) Product Bis-Z-Guanidine (Protected) Intermediate->Product Elimination LeavingGroup Pyrazole (Byproduct) Intermediate->LeavingGroup Leaving Group

Figure 1: Mechanistic pathway of amine guanidinylation.[1] The pyrazole acts as a superior leaving group compared to thiols or alcohols, driven by the formation of the stable guanidine resonance structure.

Experimental Protocols

Standard Guanidinylation Procedure

This protocol is optimized for converting primary amines (e.g., lysine side chains, ornithine) into Bis-Z protected guanidines.

Reagents:

  • Substrate: Primary Amine (1.0 equiv)

  • Reagent: N,N'-Bis-Z-1-guanylpyrazole (1.0 – 1.1 equiv)

  • Base: Triethylamine (

    
    ) or DIPEA (1.0 – 2.0 equiv)
    
  • Solvent: Dichloromethane (DCM) or Acetonitrile (

    
    )
    

Workflow:

  • Dissolution: Dissolve the amine substrate in anhydrous DCM (0.1 M concentration).

  • Addition: Add

    
     followed by N,N'-Bis-Z-1-guanylpyrazole. The reaction is typically heterogeneous initially but may clear as it proceeds.
    
  • Incubation: Stir at room temperature (20–25 °C) for 4 to 12 hours.

    • Expert Note: Monitor reaction progress via TLC (SiO2, EtOAc/Hexanes). The reagent usually has a higher

      
       than the polar amine.
      
  • Workup:

    • Dilute the reaction mixture with EtOAc.

    • Wash with 5% Citric Acid (to remove excess amine/base) and Brine.

    • Dry over

      
      , filter, and concentrate.
      
  • Purification: Flash column chromatography. The byproduct (pyrazole) is polar and often elutes separately or can be removed by aqueous washing if the product is lipophilic.

Deprotection (Removal of Z-Groups)

The "Z" (Cbz) groups are removed via catalytic hydrogenation, yielding the free guanidine.

Workflow:

  • Dissolve the Bis-Z-guanidine in MeOH or EtOH.

  • Add Pd/C catalyst (10% wt loading).

  • Stir under

    
     atmosphere (balloon pressure) for 2–6 hours.
    
  • Filter through Celite to remove catalyst.

  • Concentrate to obtain the free guanidinium salt.

Synthesis of the Reagent

While commercially available, the reagent can be synthesized in-house if supply chain issues arise.

Pathway: 1H-Pyrazole-1-carboxamidine hydrochloride


 N,N'-Bis(benzyloxycarbonyl)-1H-pyrazole-1-carboxamidine.

SynthesisWorkflow Start 1H-Pyrazole-1-carboxamidine HCl Step1 Add Cbz-Cl (2.2 equiv) + NaOH/DCM (Biphasic) Start->Step1 Step2 Stir 0°C to RT (Overnight) Step1->Step2 Extraction Phase Separation (Org. Layer) Step2->Extraction Cryst Recrystallization (EtOAc/Hexanes) Extraction->Cryst Final Pure Reagent (White Solid) Cryst->Final

Figure 2: Synthetic route for the preparation of N,N'-Bis-Z-1-guanylpyrazole.

Troubleshooting & Optimization (Expert Insights)

IssueProbable CauseCorrective Action
Low Yield Steric hindrance on amine.Switch solvent to DMF and heat to 40–50 °C. Increase reaction time to 24h.
Incomplete Conversion Reagent hydrolysis.Ensure solvents are anhydrous. The reagent is moisture-sensitive over long periods.
Purification Difficulty Pyrazole co-elution.Wash the organic layer with 1M HCl during workup (if product is acid-stable) to protonate and remove pyrazole into the aqueous phase.

References

  • Bernatowicz, M. S., Wu, Y., & Matsueda, G. R. (1993). Urethane protected derivatives of 1-guanylpyrazole for the mild and efficient preparation of guanidines. Tetrahedron Letters, 34(21), 3389-3392. Link

  • Drake, B., Patek, M., & Lebl, M. (1994). A Convenient Preparation of Monosubstituted N,N'-di(Boc)-Protected Guanidines. Synthesis, 1994(06), 579-582. Link

  • Sigma-Aldrich. (n.d.). Product Specification: N,N′-Bis(benzyloxycarbonyl)-1H-pyrazole-1-carboxamidine. Retrieved October 24, 2025. Link

  • PubChem. (n.d.). Compound Summary: N,N'-Bis-Z-1-guanylpyrazole (CID 5861998).[2] National Library of Medicine. Link

Sources

Introduction: The Dual Nature of a Versatile Reagent

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide on the Stability of N,N'-Bis-Z-1-guanylpyrazole in Solution

For Researchers, Scientists, and Drug Development Professionals

N,N'-Bis-Z-1-guanylpyrazole, also known as N,N'-Bis(benzyloxycarbonyl)-1H-pyrazole-1-carboxamidine, is a cornerstone reagent in synthetic chemistry, prized for its role in the efficient synthesis of guanidine derivatives.[1] The "Z" or "Cbz" refers to the benzyloxycarbonyl protecting groups. Its utility lies in the strategic activation of the guanidinyl moiety by the pyrazole ring, which functions as an excellent leaving group. This inherent reactivity, however, necessitates a thorough understanding of its stability. For researchers in drug development and organic synthesis, comprehending the factors that govern the stability of N,N'-Bis-Z-1-guanylpyrazole in solution is paramount for ensuring reaction reproducibility, optimizing yields, and maintaining the integrity of stock solutions.

This technical guide provides a comprehensive analysis of the stability of N,N'-Bis-Z-1-guanylpyrazole, drawing upon fundamental chemical principles and data from analogous structures. We will explore the key factors influencing its degradation, propose potential degradation pathways, and offer detailed protocols for its stability assessment.

Predicted Physicochemical Properties

A foundational understanding of a molecule's properties can provide insights into its behavior in solution.

PropertyValueSource
Molecular FormulaC20H18N4O4[1]
Molecular Weight378.39 g/mol [2]
AppearanceWhite powder[3]
Melting Point84 - 90 °C[3]
Storage2-8°C Refrigerator[2]

Key Factors Influencing the Stability of N,N'-Bis-Z-1-guanylpyrazole in Solution

The stability of N,N'-Bis-Z-1-guanylpyrazole is not absolute and is influenced by a confluence of environmental factors.

pH

The pH of the solution is one of the most critical factors governing the stability of this reagent. The N-acyl pyrazole linkage is susceptible to cleavage under both acidic and basic conditions.[4][5]

  • Acidic Conditions: In an acidic medium, the nitrogen atoms of the pyrazole ring and the carboxamidine group can be protonated. This can facilitate the nucleophilic attack of water or other nucleophiles present in the solution, leading to the cleavage of the N-pyrazole bond.

  • Basic Conditions: Under basic conditions, the molecule is susceptible to hydrolysis. Hydroxide ions can act as nucleophiles, attacking the electrophilic carbon of the carboxamidine group, which results in the departure of the pyrazole anion, a relatively stable leaving group. This is analogous to the hydrolysis of pyrazole esters, which are known to degrade rapidly at higher pH.[6][7]

Temperature

While pyrazole rings are generally thermally stable, the overall stability of N,N'-Bis-Z-1-guanylpyrazole can be compromised at elevated temperatures.[8] Thermal energy can accelerate the rate of hydrolytic degradation. For some substituted pyrazoles, such as certain nitro-derivatives, thermal decomposition can be a significant issue.[9][10][11] While N,N'-Bis-Z-1-guanylpyrazole does not possess such highly energetic groups, it is best practice to avoid prolonged exposure to high temperatures to minimize the risk of degradation.

Solvent Effects

The choice of solvent can significantly impact the stability of N,N'-Bis-Z-1-guanylpyrazole. Solvents do more than just dissolve the compound; they can influence reaction rates by stabilizing or destabilizing reactants and transition states.[12][13]

  • Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents can participate in hydrolysis reactions and can facilitate proton transfer, potentially accelerating degradation.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile): While generally considered better choices for storage, these solvents are not entirely inert. The stability in these solvents should be experimentally verified, especially for long-term storage.

  • Non-polar Aprotic Solvents (e.g., THF, dichloromethane): These are often used as reaction solvents for guanidinylation reactions with this reagent, suggesting a reasonable degree of short-term stability.

Oxidative and Photolytic Stability

Exposure to oxidizing agents and light can be detrimental to the stability of many organic molecules.[14]

  • Oxidation: The pyrazole ring and the benzyloxycarbonyl groups could be susceptible to oxidation. It is advisable to store solutions of N,N'-Bis-Z-1-guanylpyrazole under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation.[7]

  • Photodegradation: Aromatic systems can be sensitive to UV light. To prevent photolytic degradation, solutions should be stored in amber vials or protected from light.[7]

Postulated Degradation Pathway

The primary degradation pathway for N,N'-Bis-Z-1-guanylpyrazole in the presence of a nucleophile (such as water) is likely the cleavage of the bond between the pyrazole ring and the carboxamidine carbon. This is the same reactivity that makes it an effective guanidinylating agent.

A N,N'-Bis-Z-1-guanylpyrazole B Nucleophilic Attack (e.g., H₂O, OH⁻) A->B C Tetrahedral Intermediate B->C D Pyrazole C->D Elimination of Pyrazole E N,N'-Bis(benzyloxycarbonyl)guanidine C->E Formation of Protected Guanidine

Caption: Postulated hydrolytic degradation pathway of N,N'-Bis-Z-1-guanylpyrazole.

Recommended Storage Conditions

To ensure the long-term stability and efficacy of N,N'-Bis-Z-1-guanylpyrazole, the following storage conditions are recommended:

  • Solid Form: Store in a tightly sealed container at 2-8°C, protected from light and moisture.[2][7] Storing under an inert atmosphere is also advisable.

  • In Solution: Prepare solutions fresh whenever possible. If short-term storage is necessary, use a dry, aprotic solvent and store at low temperatures (-20°C), protected from light. The stability in any given solvent system should be experimentally verified for the intended duration of storage.

Experimental Protocols for Stability Assessment

A robust understanding of a compound's stability profile is built upon empirical data. The following protocols provide a framework for conducting comprehensive stability studies.

Forced Degradation Studies

Forced degradation, or stress testing, is designed to accelerate the degradation of a compound to identify potential degradation products and pathways.[15] This is crucial for developing stability-indicating analytical methods.

start Prepare Stock Solution of N,N'-Bis-Z-1-guanylpyrazole acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) start->acid base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) start->base oxidation Oxidation (e.g., 3% H₂O₂, RT) start->oxidation thermal Thermal Degradation (e.g., 80°C in solution) start->thermal photo Photodegradation (ICH Q1B guidelines) start->photo analysis Analyze by Stability-Indicating HPLC Method acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis

Caption: Workflow for forced degradation and stability studies.

Detailed Protocol:

  • Stock Solution Preparation: Prepare a stock solution of N,N'-Bis-Z-1-guanylpyrazole in a suitable solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.2 M HCl to achieve a final acid concentration of 0.1 M. Incubate at 60°C for a specified time (e.g., 24 hours).

    • Base Hydrolysis: Mix equal volumes of the stock solution and 0.2 M NaOH to achieve a final base concentration of 0.1 M. Incubate at 60°C for a specified time.

    • Oxidative Degradation: Mix equal volumes of the stock solution and 6% H₂O₂. Keep at room temperature for a specified time.

    • Thermal Degradation: Dilute the stock solution with the storage solvent and heat at a specified temperature (e.g., 80°C).

    • Photodegradation: Expose the solution to light according to ICH Q1B guidelines.

  • Sample Analysis: At various time points, withdraw aliquots, neutralize if necessary, and dilute to a suitable concentration for analysis by a stability-indicating HPLC method.

Stability-Indicating HPLC Method Development

A stability-indicating method is an analytical procedure that can accurately and precisely quantify the decrease in the amount of the active ingredient due to degradation.[16]

Typical Chromatographic Conditions:

ParameterCondition
ColumnC18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile PhaseAcetonitrile:Water with 0.1% Trifluoroacetic Acid (Gradient)
Flow Rate1.0 mL/min
Injection Volume10-20 µL
Detection WavelengthDetermined by UV-Vis scan (e.g., 230-270 nm)
Column Temperature30-40°C

Method Development Workflow:

  • Wavelength Selection: Perform a UV-Vis scan of N,N'-Bis-Z-1-guanylpyrazole in the mobile phase to determine the wavelength of maximum absorbance.

  • Initial Mobile Phase Screening: Start with a simple isocratic mobile phase (e.g., 50:50 Acetonitrile:Water) and assess the retention time and peak shape.

  • Gradient Optimization: Develop a gradient elution method to ensure the separation of the parent peak from any degradation products identified in the forced degradation studies.

  • Method Validation: Validate the final method according to ICH guidelines for parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).[16]

Data Presentation: Summarizing Stability Data

A clear and concise presentation of stability data is essential. The following table provides a template for summarizing the results of forced degradation studies.

Table: Summary of Forced Degradation Studies for N,N'-Bis-Z-1-guanylpyrazole

Stress ConditionDuration% Assay of Parent% DegradationNo. of DegradantsRemarks
0.1 M HCl (60°C)24 h
0.1 M NaOH (60°C)24 h
3% H₂O₂ (RT)24 h
Thermal (80°C)24 h
Photolytic(ICH Q1B)

Conclusion

N,N'-Bis-Z-1-guanylpyrazole is a highly effective guanidinylating reagent, a property derived from its inherent reactivity. This reactivity also defines its stability profile. By understanding the influence of pH, temperature, solvent, and light, researchers can handle and store this valuable compound to maximize its efficacy and ensure the reliability of their synthetic endeavors. The protocols outlined in this guide provide a robust framework for the systematic evaluation of its stability, empowering scientists to use this reagent with confidence and precision.

References

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. (2011). Bioorganic & Medicinal Chemistry Letters, 21(21), 6443-6448. Retrieved from [Link]

  • PubChem. (n.d.). N,N'-Bis-Z-1-guanylpyrazole. Retrieved from [Link]

  • MDPI. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Retrieved from [Link]

  • ChemBK. (2024). N,N'-DI-Z-1H-PYRAZOLE-1-CARBAMIDINE. Retrieved from [Link]

  • N-Acyl pyrazoles: effective and tunable inhibitors of serine hydrolases. (2019). Journal of the American Chemical Society, 141(17), 7034-7043. Retrieved from [Link]

  • ResearchGate. (2026). Thermal Decomposition of Nitropyrazoles. Retrieved from [Link]

  • PubMed. (2011). Solvent effect on absorption and fluorescence spectra of three biologically active carboxamides (C1, C2 and C3). Estimation of ground and excited state dipole moment from solvatochromic method using solvent polarity parameters. Retrieved from [Link]

  • ChemRxiv. (2020). Synthesis and Characterization of New Formylpyrazolones and Schiff bases. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubility and Thermodynamic Analysis of Famotidine Polymorphs in Pure Solvents. Retrieved from [Link]

  • ACS Publications. (2022). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. Retrieved from [Link]

  • Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles. (2023). ACS Omega, 8(21), 18635-18642. Retrieved from [Link]

  • THE PCCA BLOG. (2022). Factors That Affect the Stability of Compounded Medications. Retrieved from [Link]

  • PubMed. (2019). N-Acyl Pyrazoles: Effective and Tunable Inhibitors of Serine Hydrolases. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). N,N'-Bis-Z-1-Guanylpyrazole. Retrieved from [Link]

  • N,N-bis (1H-pyrazol-1-yl) derivatives : Synthesis, Liquid-liquid extraction of metals and electronic DFT calculations. (2016). Journal of Materials and Environmental Science, 7(8), 2796-2805. Retrieved from [Link]

  • ResearchGate. (2023). The crystal structure of bis(1H-pyrazole-carboxamidine-κN,N′)bis(nitrato-κO)-copper(II), C8H12CuN10O6. Retrieved from [Link]

  • ResearchGate. (2020). Synthesis and Characterization of New Formylpyrazolones and Schiff bases. Retrieved from [Link]

  • ResearchGate. (2025). Direct Electrophilic Acylation of N-Substituted Pyrazoles by Anhydrides of Carboxylic Acids. Retrieved from [Link]

  • ResearchGate. (2018). Features of thermal decomposition of N-substituted tetrazoles. Retrieved from [Link]

  • Solvation-Enhanced Salt Bridges. (2015). Journal of the American Chemical Society, 137(4), 1436-1444. Retrieved from [Link]

  • PubMed. (1981). Identification of decomposition products and mechanism of degradation of 4-prenyl-1,2-diphenyl-3,5-pyrazolidine-dione in an aqueous solution. Retrieved from [Link]

  • ResearchGate. (2016). Solvent effects in organic chemistry-recent Developments. Retrieved from [Link]

  • MDPI. (2021). Inhibition Molecular Mechanism of the Novel Fungicidal N-(Naphthalen-1-yl) phenazine-1-carboxamide against Rhizoctonia solani. Retrieved from [Link]

  • A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. (2016). Mini-Reviews in Organic Chemistry, 13(5), 346-359. Retrieved from [Link]

  • MDPI. (2025). Design, Synthesis, and Characterization of Novel Pyrazole Cross-Linked Chitosan Derivatives Modified with Zinc Oxide Nanoparticles for Boosting Their Anticancer Activity. Retrieved from [Link]

  • Identification of Crizotinib Major Degradation Products Obtained Under Stress Conditions by RP-UHPLC-HRMS. (2021). Croatica Chemica Acta, 94(1), 17-24. Retrieved from [Link]

  • DTIC. (1977). Analytical Methods for Nitroguanidine and Characterization of Its Degradation Products. Retrieved from [Link]

  • MDPI. (2020). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Retrieved from [Link]

  • Synthesis and Characterization of Novel Mono- and Bis-Guanyl Hydrazones as Potent and Selective ASIC1 Inhibitors Able to. (2021). Journal of Medicinal Chemistry, 64(12), 8340-8357. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Pyrazole-Based Guanylation: A Comparative Analysis of Bis-Boc and Bis-Z-1-Guanylpyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The introduction of the guanidinium group is a cornerstone transformation in medicinal chemistry and peptide science, imparting unique physicochemical and biological properties to target molecules. Pyrazole-based carboxamidines have emerged as highly efficient reagents for this purpose, offering mild reaction conditions and predictable reactivity.[1] This guide provides an in-depth technical comparison of two prominent N,N'-diprotected 1H-pyrazole-1-carboxamidine reagents: N,N'-Bis(tert-butoxycarbonyl)-1H-pyrazole-1-carboxamidine (Bis-Boc-1-guanylpyrazole) and N,N'-Bis(benzyloxycarbonyl)-1H-pyrazole-1-carboxamidine (Bis-Z-1-guanylpyrazole). We will dissect their structural differences, mechanistic nuances, and the strategic implications of choosing one reagent over the other in complex synthetic campaigns. This document is intended for drug development professionals, organic chemists, and peptide scientists seeking to optimize their guanylation strategies.

The Strategic Importance of Guanylation & Pyrazole-Based Reagents

The guanidine functional group, with its strong basicity (pKa ≈ 13.5), is typically protonated under physiological conditions. This positive charge enables it to form strong electrostatic and hydrogen bond interactions with biological targets like carbonates, phosphates, and acidic amino acid residues in proteins.[2] Consequently, guanidine-containing compounds are prevalent in pharmaceuticals, exhibiting a wide array of biological activities including anti-inflammatory, anti-cancer, and anti-histamine effects.[2][3]

Classical methods for synthesizing guanidines often suffer from harsh conditions, the use of toxic reagents, or low yields.[4] The development of pyrazole-based guanylating agents represented a significant advancement. The parent compound, 1H-pyrazole-1-carboxamidine hydrochloride, is an effective reagent for guanylating sterically unhindered primary and secondary amines.[1][5]

The key innovation leading to Bis-Boc and Bis-Z variants was the introduction of two electron-withdrawing protecting groups (Boc or Z) onto the terminal nitrogens. This strategic modification significantly increases the electrophilicity of the central amidino carbon, rendering the reagents far more reactive.[1] This enhanced reactivity allows for the efficient guanylation of even weakly nucleophilic amines, such as anilines, which fail to react with the unprotected parent reagent.[1] The pyrazole moiety serves as an excellent leaving group, facilitating a smooth and often high-yielding transfer of the protected guanidinyl group.

Structural and Physicochemical Profile of the Reagents

The fundamental difference between the two reagents lies in their N-protecting groups: the tert-butoxycarbonyl (Boc) group for Bis-Boc-1-guanylpyrazole and the benzyloxycarbonyl (Z or Cbz) group for Bis-Z-1-guanylpyrazole. This single structural change has profound consequences for their application in synthesis.

G cluster_0 N,N'-Bis-Boc-1-guanylpyrazole cluster_1 N,N'-Bis-Z-1-guanylpyrazole BisBoc BisZ

Caption: Chemical structures of Bis-Boc and Bis-Z-1-guanylpyrazole.

Data Summary: Physicochemical Properties

The table below summarizes the key properties of each reagent, providing a quick reference for laboratory use.

PropertyN,N'-Bis-Boc-1-guanylpyrazoleN,N'-Bis-Z-1-guanylpyrazole
CAS Number 152120-54-2[6]152120-55-3[7][8]
Molecular Formula C₁₄H₂₂N₄O₄[6]C₂₀H₁₈N₄O₄[9][10]
Molecular Weight 310.35 g/mol [6]378.39 g/mol [9][10]
Appearance Cream-to-white crystalline solid[2]Solid
Melting Point 86-90 °C[11]90-96 °C[9]
Protecting Group tert-Butoxycarbonyl (Boc)Benzyloxycarbonyl (Z or Cbz)
Deprotection Method Acidolysis (e.g., TFA, HCl)[12]Hydrogenolysis (e.g., H₂, Pd/C)
Key Feature Stable, highly reactive reagent suitable for acid-labile deprotection strategies.[3]Highly reactive reagent compatible with substrates sensitive to strong acids.[7]

The Core Directive: Mechanism and Choice of Protecting Group

The selection between Bis-Boc and Bis-Z is dictated entirely by the overall synthetic strategy, specifically the orthogonality of protecting groups required for the target molecule.

General Mechanism of Guanylation

The reaction proceeds via a nucleophilic attack of the amine substrate on the electrophilic carbon of the pyrazole-1-carboxamidine. The pyrazole anion is an excellent leaving group, driving the reaction forward to yield the N,N'-diprotected guanidine product.

G General Guanylation Mechanism reagent Bis-Boc or Bis-Z Guanylpyrazole intermediate Tetrahedral Intermediate amine Primary or Secondary Amine (R-NH₂) amine->reagent Nucleophilic Attack product N,N'-Diprotected Guanidine intermediate->product Collapse of Intermediate leaving_group Pyrazole intermediate->leaving_group Elimination

Caption: Generalized mechanism for amine guanylation.

The Boc-Strategy: Acid-Labile Deprotection

N,N'-Bis-Boc-1-guanylpyrazole is arguably the more common of the two reagents due to the convenience of Boc group removal.[13] The Boc groups are stable to a wide range of reaction conditions but are readily cleaved under acidic conditions, typically using trifluoroacetic acid (TFA) in dichloromethane (DCM).

  • Expertise & Experience: This strategy is ideal for synthesizing molecules that do not contain other acid-sensitive functional groups. It is the workhorse for producing guanidinylated peptides synthesized on standard acid-labile resins (e.g., Wang, Rink Amide), as the final deprotection and cleavage step simultaneously removes the Boc groups.

  • Trustworthiness: The deprotection is typically clean and high-yielding. The byproducts, tert-butanol and isobutylene, are volatile and easily removed in vacuo, simplifying purification.

The Z-Strategy: Hydrogenolysis-Based Deprotection

N,N'-Bis-Z-1-guanylpyrazole is the reagent of choice when the substrate contains acid-sensitive functionalities, such as Boc-protected amines, tert-butyl esters, or acetals. The Z group is stable to acidic and basic conditions but is selectively cleaved by catalytic hydrogenation (e.g., H₂ gas over a palladium-on-carbon catalyst).

  • Expertise & Experience: This approach is critical for multi-step syntheses requiring orthogonal protection. For example, one could selectively deprotect a Z-protected guanidine without affecting a Boc-protected lysine residue elsewhere in the molecule. However, this method is incompatible with molecules containing functional groups that are reduced under these conditions, such as alkenes, alkynes, or some sulfur-containing moieties.

  • Trustworthiness: Catalytic hydrogenation is a very mild and efficient deprotection method. The primary byproduct is toluene, which is easily removed. The catalyst is removed by simple filtration, leading to a clean reaction profile.

G cluster_boc Bis-Boc Pathway cluster_z Bis-Z Pathway start Amine Substrate boc_reagent Add Bis-Boc-1-guanylpyrazole start->boc_reagent z_reagent Add Bis-Z-1-guanylpyrazole start->z_reagent boc_guanidine N,N'-di-Boc-Guanidine boc_reagent->boc_guanidine Guanylation boc_deprotect Deprotection: TFA or HCl in Dioxane boc_guanidine->boc_deprotect end_product Final Guanidine Product boc_deprotect->end_product z_guanidine N,N'-di-Z-Guanidine z_reagent->z_guanidine Guanylation z_deprotect Deprotection: H₂, Pd/C z_guanidine->z_deprotect z_deprotect->end_product

Caption: Comparative synthetic workflow for Boc vs. Z strategies.

Field-Proven Experimental Protocols

The following protocols are provided as self-validating systems. Adherence to stoichiometry and anhydrous conditions is critical for success.

Safety Precaution: Both N,N'-Di-Boc-1H-pyrazole-1-carboxamidine and N,N'-Di-Z-1H-pyrazole-1-carboxamidine are classified as irritants to the eyes, respiratory system, and skin.[9][14] Always handle these reagents in a chemical fume hood wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[14]

Protocol: Guanylation using N,N'-Bis-Boc-1H-pyrazole-1-carboxamidine

This protocol is adapted from established procedures for the guanylation of primary amines.[15]

  • Objective: To synthesize N-(4-bromophenethyl)-N',N''-di-Boc-guanidine.

  • Materials:

    • 4-Bromophenethylamine (1.00 mmol, 200 mg)

    • N,N'-Bis-Boc-1H-pyrazole-1-carboxamidine (1.10 mmol, 341 mg)[15]

    • Anhydrous Tetrahydrofuran (THF), ~5 mL

    • Round-bottom flask with stir bar

    • Standard laboratory glassware for workup and chromatography

  • Methodology:

    • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 4-bromophenethylamine (1.00 mmol) and N,N'-Bis-Boc-1H-pyrazole-1-carboxamidine (1.10 mmol).[15]

    • Add anhydrous THF (~1.7-2.0 mL) to the flask under an inert atmosphere (e.g., Nitrogen or Argon).[15]

    • Stir the resulting solution at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) (e.g., eluting with 1:3 ethyl acetate:hexane).[15] Reaction times typically range from 5 to 24 hours.[15]

    • Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.[15]

    • Purify the crude residue by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexane (e.g., 0% to 20%).[15]

    • Combine the fractions containing the desired product and concentrate in vacuo to yield the N,N'-di-Boc-protected guanidine as a solid.[15]

  • Self-Validation: The purified product should provide a clean ¹H NMR spectrum consistent with the expected structure. The presence of the two large singlets for the Boc groups (~1.4-1.5 ppm, 18H total) is characteristic. Mass spectrometry should confirm the expected molecular weight.

Protocol: Guanylation using N,N'-Bis-Z-1H-pyrazole-1-carboxamidine

This protocol is based on the known reactivity of Z-protected guanylating agents.[1][7]

  • Objective: To synthesize a generic N-alkyl-N',N''-di-Z-guanidine.

  • Materials:

    • Primary or secondary amine (1.00 mmol)

    • N,N'-Bis-Z-1H-pyrazole-1-carboxamidine (1.10 mmol, 416 mg)

    • Anhydrous Dimethylformamide (DMF) or THF, ~5 mL

    • Round-bottom flask with stir bar

  • Methodology:

    • In a dry round-bottom flask under an inert atmosphere, dissolve the amine substrate (1.00 mmol) in anhydrous DMF or THF.

    • Add N,N'-Bis-Z-1H-pyrazole-1-carboxamidine (1.10 mmol) to the solution.

    • Stir the mixture at room temperature. For less reactive amines, the temperature may be gently elevated (e.g., to 40-50 °C). Monitor the reaction by TLC.

    • Once the reaction is complete, dilute the mixture with a suitable organic solvent like ethyl acetate and wash sequentially with water and brine to remove DMF and pyrazole.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the N,N'-di-Z-protected guanidine.

  • Self-Validation: Successful synthesis will be confirmed by NMR, showing characteristic peaks for the benzylic protons of the Z groups, and by mass spectrometry confirming the correct molecular ion.

Conclusion and Strategic Recommendations

Both Bis-Boc and Bis-Z-1-guanylpyrazole are powerful, highly reactive reagents that facilitate the synthesis of complex guanidines under mild conditions.[1][3] The choice between them is not based on reactivity but on strategic compatibility with the overall synthetic plan.

  • Choose N,N'-Bis-Boc-1-guanylpyrazole when your synthetic route culminates in an acid-mediated global deprotection or when other functional groups in the molecule are stable to strong acid.

  • Choose N,N'-Bis-Z-1-guanylpyrazole when your substrate contains acid-labile protecting groups (e.g., Boc, t-Bu esters) and is tolerant to catalytic hydrogenation. This allows for selective, orthogonal deprotection of the guanidine moiety.

By understanding the distinct advantages conferred by the Boc and Z protecting groups, researchers can confidently select the optimal reagent, ensuring efficiency, selectivity, and high yields in the synthesis of novel guanidine-containing molecules for pharmaceutical and scientific discovery.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 12). Understanding the Synthesis and Applications of N,N'-Bis-Z-1-Guanylpyrazole (CAS 152120-55-3).
  • ChemBK. (2024, April 10). N,N'-DI-Z-1H-PYRAZOLE-1-CARBAMIDINE.
  • Chem-Impex. N,N'--Di-Boc-1H-pyrazole-1-carboxamidine.
  • ChemicalBook. (2020, February 19). What is N,N'-Di-Boc-1H-pyrazole-1-carboxamidine?.
  • Guanylation of Amines by Bis(tert-butoxycarbonyl)thiopseudourea, Polymer-Bound.
  • Sigma-Aldrich. N,N -Di-Boc-1H-pyrazole-1-carboxamidine 98 152120-54-2.
  • Guanylation of Amines by Bis(tert-butoxycarbonyl)thiopseudourea, Polymer-Bound.
  • PMC. (2023, September 7). Guanylation Reactions for the Rational Design of Cancer Therapeutic Agents.
  • PMC. (2016, September 9). A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products.
  • Fisher Scientific. N,N'-Di-BOC-1H-pyrazole-1-carboxamidine, 98% 1 g | Buy Online | Thermo Scientific Acros.
  • A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds.
  • Santa Cruz Biotechnology. N,N′-Di-Boc-1H-pyrazole-1-carboxamidine, CAS 152120-54-2.
  • TCI Chemicals. N,N'-Bis(tert-butoxycarbonyl)-1H-pyrazole-1-carboxamidine | 152120-54-2.
  • ACS Publications. 1H-Pyrazole-1-carboxamidine hydrochloride an attractive reagent for guanylation of amines and its application to peptide synthesis | The Journal of Organic Chemistry.
  • Organic Chemistry Portal. Optimisation of the Synthesis of Guanidines from Amines via Nitroguanidines Using 3,5-Dimethyl-N-nitro-1H-pyrazole-1-carboxamidine.
  • Semantic Scholar. (1992, April 1). 1H-Pyrazole-1-carboxamidine hydrochloride an attractive reagent for guanylation of amines and its application to peptide synthesis.
  • MDPI. (2023, September 7). Guanylation Reactions for the Rational Design of Cancer Therapeutic Agents.
  • Pharmaffiliates. 152120-55-3 | Product Name : N,N'-Bis-Z-1-Guanylpyrazole.
  • Benchchem. Synthesis of Substituted Guanidines Using Boc.
  • Advanced ChemTech. N,N'bis-Boc-1-guanylpyrazole [Pyrazole(Boc)2].
  • PubChem. N,N'-Bis-Z-1-guanylpyrazole | C20H18N4O4 | CID 5861998.
  • PubChem. N,N-Bis-Boc-1-Guanylpyrazole | C14H22N4O4 | CID 6107782.
  • Sigma-Aldrich. N,N'-Bis-Z-1-guanylpyrazole | 152120-55-3.
  • ChemicalBook. (2026, January 13). N,N'-BIS-BOC-1-GUANYLPYRAZOLE | 152120-54-2.

Sources

A Senior Application Scientist's In-depth Guide to the Safe Handling of N,N'-Bis-Z-1-guanylpyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In modern synthetic chemistry, particularly in the fields of peptide synthesis and medicinal chemistry, the use of specialized reagents is paramount. N,N'-Bis-Z-1-guanylpyrazole (CAS No. 152120-55-3) is one such critical reagent, valued as a guanylating agent.[1][2] Its effectiveness, however, necessitates a thorough understanding of its safety profile to ensure the well-being of laboratory personnel and the integrity of research.

This document serves as a comprehensive technical guide to the safety data for N,N'-Bis-Z-1-guanylpyrazole. Moving beyond the rigid format of a standard Safety Data Sheet (SDS), this guide provides context, explains the causality behind safety protocols, and offers a practical framework for risk assessment and management in a research and development setting.

Chemical Identity and Core Properties

A precise understanding of a reagent's identity is the foundation of safety. Ambiguity in identification can lead to the misapplication of safety protocols.

N,N'-Bis-Z-1-guanylpyrazole is known by several synonyms, which is critical to recognize when reviewing literature or sourcing materials.[1][3][4][5]

Table 1: Chemical Identification

Identifier Value
Primary Name N,N'-Bis-Z-1-guanylpyrazole
Synonyms N,N'-Bis(benzyloxycarbonyl)-1H-pyrazole-1-carboxamidine, Bis-Cbz-1H-pyrazole-1-carboxamidine, N,N'-Di-Cbz-1H-pyrazole-1-carboxamidine[1][3][5]
CAS Number 152120-55-3[1][3][6]
Molecular Formula C20H18N4O4[1][3][6]

| Molecular Weight | 378.39 g/mol [1][3] |

The physical properties of the reagent dictate its behavior under laboratory conditions and inform appropriate storage and handling procedures.

Table 2: Physical & Chemical Properties

Property Value
Appearance White to off-white or almost white powder/crystal[3][7]
Melting Point 87 - 96 °C[2][3][7]
Storage Temperature Varies by supplier; recommendations include Room Temperature or Refrigerated (2-8°C). The consensus is to keep it in a dark, dry, and sealed environment.[1][3]

| Stability | Stable under recommended storage conditions.[8] |

Hazard Identification and Risk Assessment

N,N'-Bis-Z-1-guanylpyrazole is classified under the Globally Harmonized System (GHS) as an irritant.[2] Understanding these hazards is the first step in a robust risk assessment workflow.

GHS Hazard Profile:

  • Signal Word: Warning [2]

  • Pictogram: GHS07 (Exclamation Mark)

  • Hazard Statements:

    • H315: Causes skin irritation.[2]

    • H319: Causes serious eye irritation.[2]

    • H335: May cause respiratory irritation.[2]

  • Hazard Classifications: Skin Irritation (Category 2), Eye Irritation (Category 2), Specific Target Organ Toxicity — Single Exposure (Category 3, Respiratory system)[2][3]

The causality behind these classifications stems from the chemical's reactivity. As a reagent used in synthesis, it is designed to be reactive, and this reactivity can translate to adverse effects upon unprotected contact with biological tissues such as the skin, eyes, and respiratory tract.

Workflow for Risk Assessment

The following diagram outlines a logical workflow for assessing and mitigating the risks associated with handling this reagent.

risk_assessment_workflow cluster_plan Planning Phase cluster_control Control & Mitigation cluster_emergency Emergency Preparedness start Experiment Planned with N,N'-Bis-Z-1-guanylpyrazole haz_id Hazard Identification Skin Irritant (H315) Eye Irritant (H319) Respiratory Irritant (H335) start->haz_id Review SDS Data exposure_ctrl Exposure Control Assessment Engineering Controls: Fume Hood Required? Administrative Controls: SOPs, Training PPE Selection: Gloves, Goggles, Lab Coat haz_id:f1->exposure_ctrl:f0 Assess Routes of Exposure handling_proto Safe Handling Protocol Weighing & Dispensing Reaction Setup Work-up & Purification exposure_ctrl:f3->handling_proto:f0 Implement Controls emergency_plan Emergency Procedures Spill Response First Aid Measures (Eye, Skin, Inhalation) handling_proto:f1->emergency_plan:f0 Prepare for Deviations disposal Waste Disposal Consult local regulations emergency_plan:f1->disposal Post-Experiment

Caption: Risk assessment workflow for N,N'-Bis-Z-1-guanylpyrazole.

Exposure Controls and Personal Protection

Based on the identified hazards, a multi-layered approach to exposure control is mandatory.

Engineering Controls
  • Ventilation: All manipulations of N,N'-Bis-Z-1-guanylpyrazole powder, including weighing and addition to reaction vessels, should be performed in a certified chemical fume hood to mitigate the risk of respiratory irritation.[9] An available exhaust/ventilator system is a minimum requirement.[9]

  • Safety Stations: An operational eyewash station and safety shower must be readily accessible in the immediate vicinity of the work area.[9]

Personal Protective Equipment (PPE)

The selection of PPE is not merely a checklist; it is the last line of defense against exposure. The rationale for each piece is directly tied to the reagent's hazard profile.

Table 3: Recommended Personal Protective Equipment

PPE Type Specification & Rationale
Eye Protection Chemical safety goggles or a face shield.[8][9] Standard safety glasses are insufficient as they do not protect against splashes or fine powders. The H319 "Causes serious eye irritation" warning necessitates this level of protection.
Hand Protection Chemically resistant gloves (e.g., Nitrile).[8][9] Gloves must be inspected before use and changed immediately if contamination is suspected. The H315 "Causes skin irritation" warning is the primary driver for this requirement.
Body Protection A standard laboratory coat must be worn and kept fully fastened.[8] Consider a chemically resistant apron for larger-scale work.

| Respiratory | A NIOSH-approved N95 dust mask or higher-level respirator may be required if there is a risk of generating significant airborne dust, especially outside of a fume hood (not recommended).[2] |

ppe_selection cluster_hazards Identified Hazards cluster_ppe Required PPE H319 H319 Serious Eye Irritation Goggles Chemical Goggles / Face Shield H319->Goggles Protects Against H315 H315 Skin Irritation Gloves Nitrile Gloves H315->Gloves Protects Against H335 H335 Respiratory Irritation FumeHood Fume Hood (Engineering Control) H335->FumeHood Protects Against

Caption: Mapping hazards to mandatory protective measures.

Safe Handling, Storage, and Emergency Protocols

Handling Protocol

This protocol is designed as a self-validating system, where each step minimizes exposure risk.

  • Preparation: Before handling the reagent, confirm the fume hood is operational and all required PPE is correctly worn. Ensure spill cleanup materials are at hand.

  • Weighing: Conduct all weighing operations on a tared weigh boat or paper inside the fume hood to contain any dust.

  • Transfer: Use a spatula to transfer the solid. Avoid pouring the powder directly, as this can create airborne dust.

  • Post-Handling: After transfer, decontaminate the spatula and weighing area. Carefully remove gloves and wash hands thoroughly with soap and water.

Storage Protocol

Incompatible materials can lead to degradation or hazardous reactions.

  • Conditions: Store the container tightly closed in a dry, dark, and well-ventilated area, adhering to the temperature specified by the supplier (Room Temperature or 2-8°C).[1][3]

  • Incompatibilities: Keep away from strong oxidizing agents and strong acids.[8]

Emergency First Aid Measures

Immediate and correct first aid is critical to mitigating the effects of accidental exposure.

Table 4: First Aid Protocols

Exposure Route Protocol
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so.[9] Seek immediate medical attention. [8] The S26 statement underscores the urgency.[8]
Skin Contact Take off immediately all contaminated clothing.[9] Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice/attention.[9]
Inhalation Move the person to fresh air and keep them comfortable for breathing. If respiratory symptoms (coughing, shortness of breath) develop, call a POISON CENTER or doctor.

| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Call a POISON CENTER or doctor if you feel unwell.[9] |

Accidental Release Measures
  • Evacuate: Clear the immediate area of all personnel.

  • Ventilate: Ensure the area is well-ventilated (maintain fume hood operation).

  • Contain: Wearing full PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or earth).

  • Collect: Carefully sweep or scoop the material into a suitable, labeled container for chemical waste disposal. Avoid creating dust.

  • Clean: Wipe the spill area with a damp cloth, and dispose of the cloth as hazardous waste.

Stability, Reactivity, and Disposal

  • Reactivity: The compound is stable under normal conditions but should be kept away from strong oxidizing agents and strong acids.[8]

  • Hazardous Decomposition: Under combustion, it may produce hazardous decomposition products including carbon oxides (CO, CO2) and nitrogen oxides (NOx).

  • Disposal: All waste material, including empty containers and contaminated cleanup materials, must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not empty into drains.

Conclusion

N,N'-Bis-Z-1-guanylpyrazole is a valuable reagent whose safe use is contingent on a comprehensive understanding of its hazards and the diligent application of control measures. By moving beyond simple compliance and understanding the causal links between the chemical's properties and the required safety protocols, researchers can foster a culture of safety and scientific integrity. This guide provides the framework for that understanding, empowering professionals to handle this reagent with the expertise and caution it requires.

References

  • N,N'-Bis-Z-1-Guanylpyrazole Product Page. Pharmaffiliates. [Link]

  • N,N'-bis-Z-1-guanylpyrazole Suppliers. BuyersGuideChem. [Link]

  • N,N'-Bis(carbobenzoxy)-1H-pyrazole-1-carboxamidine Product Page. CP Lab Safety. [Link]

  • Generic Safety Data Sheet. TCI EUROPE N.V. [Link]

  • N,N'-DI-Z-1H-PYRAZOLE-1-CARBAMIDINE Safety Information. ChemBK. [Link]

  • N,N'-Bis-Z-1-guanylpyrazole Compound Summary. PubChem, National Center for Biotechnology Information. [Link]

Sources

Common synonyms for N,N'-Bis-Z-1-guanylpyrazole

Author: BenchChem Technical Support Team. Date: March 2026

CAS Registry Number: 152120-55-3 Primary Application: Electrophilic Guanylating Agent for Organic Synthesis and Drug Development

Executive Summary & Compound Identity

N,N'-Bis-Z-1-guanylpyrazole is a specialized reagent used primarily to convert primary and secondary amines into protected guanidines. Unlike traditional reagents such as S-methylisothioureas (which release noxious mercaptans) or cyanamides (which require harsh conditions), this pyrazole-based reagent operates under mild conditions with high chemoselectivity.

Its structural core features a pyrazole ring acting as a leaving group and two benzyloxycarbonyl (Z or Cbz) groups protecting the guanidine nitrogens. This specific protection strategy renders the reagent soluble in common organic solvents (DCM, THF) and allows for the final guanidine to be revealed via catalytic hydrogenolysis, making it ideal for late-stage functionalization in peptide synthesis and medicinal chemistry.

Nomenclature & Synonyms Analysis

The following table consolidates the various identifiers used across chemical databases and supplier catalogs.

CategorySynonym / IdentifierTechnical Context
Common Name N,N'-Bis-Z-1-guanylpyrazole "Z" is the standard abbreviation for Benzyloxycarbonyl in peptide chemistry.[1][2]
Alternative Common N,N'-Bis(Cbz)-1-guanylpyrazole "Cbz" is the older, yet still prevalent, abbreviation for the same protecting group.
Systematic (IUPAC) Benzyl ((((benzyloxy)carbonyl)amino)(1H-pyrazol-1-yl)methylene)carbamate Describes the exact carbamate connectivity.
CA Index Name 1H-Pyrazole-1-carboxamidine, N,N'-bis[(phenylmethoxy)carbonyl]- Used for Chemical Abstracts Service (CAS) indexing.
Supplier Shorthand Pyrazol(Z)2 Often used in catalog quick-search indices (e.g., Chem-Impex).
CAS Number 152120-55-3 CRITICAL: Do not confuse with the Bis-Boc analog (CAS 152120-54-2).

Mechanism of Action

The efficacy of N,N'-Bis-Z-1-guanylpyrazole relies on the addition-elimination mechanism. The pyrazole ring is an excellent leaving group due to its aromatic stability upon expulsion.

  • Nucleophilic Attack: The primary or secondary amine (nucleophile) attacks the central amidine carbon of the reagent.

  • Tetrahedral Intermediate: A transient intermediate forms, stabilized by the electron-withdrawing Z-groups.

  • Elimination: The pyrazole moiety is expelled, yielding the N,N'-bis-Z-protected guanidine.

  • Tautomerization: The product stabilizes into its thermodynamically favored form.

Visualization: Reaction Mechanism Pathway

GuanylationMechanism Reagent N,N'-Bis-Z-1-guanylpyrazole (Electrophile) Intermediate Tetrahedral Intermediate Reagent->Intermediate Nucleophilic Attack (THF/DCM, NEt3) Amine Target Amine (R-NH2) Amine->Intermediate Nucleophilic Attack (THF/DCM, NEt3) Product Bis-Z-Guanidine (Protected) Intermediate->Product Elimination Byproduct 1H-Pyrazole (Leaving Group) Intermediate->Byproduct Expulsion

Caption: The nucleophilic amine displaces the pyrazole leaving group to form the protected guanidine.

Experimental Protocol: Guanylation of an Amine

Objective: To convert a primary amine to a Bis-Z-protected guanidine using N,N'-Bis-Z-1-guanylpyrazole.

Materials
  • Substrate: Primary amine (1.0 equiv)

  • Reagent: N,N'-Bis-Z-1-guanylpyrazole (1.0 – 1.1 equiv)

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.0 – 2.0 equiv)

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF) (Anhydrous)

Step-by-Step Methodology
  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the amine substrate (1.0 equiv) in anhydrous DCM (0.1 M concentration).

  • Addition: Add TEA (1.1 equiv) followed by N,N'-Bis-Z-1-guanylpyrazole (1.05 equiv). The reagent is typically a white solid and dissolves readily.

  • Reaction: Stir the mixture at room temperature (20–25 °C).

    • Monitoring: Monitor via TLC.[3] The reagent typically appears at a higher R_f than the guanidine product.

    • Timeframe: Reactions usually reach completion within 4–12 hours. Sterically hindered amines may require refluxing in THF or reaction times up to 24 hours.

  • Workup:

    • Concentrate the reaction mixture under reduced pressure.

    • Purification (Critical Step): The byproduct, 1H-pyrazole, is water-soluble but also moves on silica. Flash column chromatography is the standard purification method.

    • Eluent: Typically Hexanes/Ethyl Acetate gradients. The Bis-Z-guanidine product is usually less polar than the starting amine but more polar than the reagent.

  • Deprotection (Optional/Downstream): To reveal the free guanidine, dissolve the purified product in MeOH and subject to hydrogenation (H₂, Pd/C) at 1 atm for 2–4 hours.

Visualization: Synthesis Workflow

Workflow Start Start: Amine Substrate + Reagent (1.1 eq) Reaction Stir in DCM/THF + Base (TEA/DIPEA) RT, 4-12h Start->Reaction Check TLC Monitoring (Check consumption of Amine) Reaction->Check Check->Reaction Incomplete Workup Concentrate & Load on Silica Check->Workup Complete Purify Flash Chromatography (Remove Pyrazole) Workup->Purify Final Pure Bis-Z-Guanidine Purify->Final

Caption: Operational workflow for converting amines to protected guanidines.

Technical Comparison & Advantages

Why choose N,N'-Bis-Z-1-guanylpyrazole over other reagents?

FeatureBis-Z-1-guanylpyrazoleS-Methylisothiourea1H-Pyrazole-1-carboxamidine HCl
Leaving Group Pyrazole (Neutral, non-toxic)Methyl mercaptan (Toxic, stench)Pyrazole
Solubility High (Organic solvents)VariableLow (Water/Polar solvents)
Protecting Group Z (Cbz) - Acid StableNone / MethylNone
Deprotection Hydrogenolysis (Mild)N/AN/A
Atom Economy ModerateHighHigh

Expert Insight: The "Z" protecting groups serve a dual purpose. First, they withdraw electrons from the central carbon, increasing its electrophilicity and accelerating the reaction. Second, they prevent the newly formed guanidine from acting as a nucleophile, preventing polymerization or side reactions.

References

  • Bernatowicz, M. S.; Wu, Y.; Matsueda, G. R. "Urethane protected derivatives of 1-guanylpyrazole for the mild and efficient preparation of guanidines." Tetrahedron Letters, 1993 , 34(21), 3389–3392.

  • Bernatowicz, M. S.; Wu, Y.; Matsueda, G. R. "1H-Pyrazole-1-carboxamidine hydrochloride: An attractive reagent for guanylation of amines and its application to peptide synthesis." Journal of Organic Chemistry, 1992 , 57(8), 2497–2502.[4]

  • PubChem Compound Summary. "N,N'-Bis(benzyloxycarbonyl)-1H-pyrazole-1-carboxamidine (CAS 152120-55-3)."

Sources

A Senior Application Scientist's Technical Guide to the Optimal Storage of Bis-Cbz-1-guanylpyrazole Powder

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides an in-depth analysis and establishes best practices for the storage and handling of N,N'-Bis(benzyloxycarbonyl)-1H-pyrazole-1-carboxamidine, commonly referred to as Bis-Cbz-1-guanylpyrazole. As a pivotal reagent in modern organic synthesis, particularly for the guanylation of primary and secondary amines, its chemical integrity is paramount for achieving reproducible and high-yield experimental outcomes. This document moves beyond generic recommendations to explain the underlying chemical principles dictating its stability. We will dissect the molecule's inherent liabilities associated with its pyrazole, guanidine, and carbamate functionalities and, from this foundation, derive a set of robust, field-proven protocols for its long-term preservation. This guide is intended for researchers, chemists, and drug development professionals who rely on the quality and reactivity of this essential synthetic tool.

Introduction: The Imperative for Precision in Reagent Management

N,N'-Bis-Cbz-1-guanylpyrazole is a highly effective and widely utilized guanylating agent.[1] Its structure, featuring a pyrazole leaving group and Cbz-protected guanidine, offers a favorable balance of reactivity and stability for the synthesis of complex guanidine-containing molecules, including peptide derivatives and pharmacologically active compounds.[2][3] However, the very features that make it an excellent reagent also render it susceptible to specific modes of degradation.

The integrity of any chemical reagent is the bedrock of reproducible science. In the case of Bis-Cbz-1-guanylpyrazole, degradation not only results in diminished reaction yields but can also introduce impurities that complicate purification and potentially lead to erroneous biological or analytical results. This guide, therefore, serves as a comprehensive resource for understanding and mitigating the factors that compromise the stability of this reagent powder.

Chemical Profile and Inherent Structural Liabilities

To understand how to store Bis-Cbz-1-guanylpyrazole, we must first appreciate its composite nature. The molecule's stability is governed by the interplay of its three core components:

  • The Pyrazole Ring: Pyrazole and its derivatives are known to be susceptible to oxidation, which can be initiated by atmospheric oxygen.[4] This oxidative degradation is often visually indicated by a change in the material's color, typically from a white or off-white powder to yellow or brown.[5] Furthermore, these heterocyclic systems can be sensitive to light, which can provide the energy to initiate photodegradation pathways.

  • The Guanidine Core: The central guanidine functional group is a strong organic base.[6] In its unprotected form, it is known to be hygroscopic and can readily absorb moisture and carbon dioxide from the atmosphere.[7] While the Cbz protecting groups on Bis-Cbz-1-guanylpyrazole mitigate this basicity and hygroscopicity to a large extent, the core structure remains a potential site for moisture-related degradation.

  • The Carbobenzyloxy (Cbz) Protecting Groups: Carbamates are generally considered robust and chemically stable functional groups, a key reason for their widespread use in protecting amines.[8][9] However, they are not impervious to degradation. Under certain conditions, particularly in the presence of moisture, they can be susceptible to hydrolysis. This would cleave the protecting groups, yielding undesired byproducts and compromising the reagent's efficacy.

Core Storage Recommendations: A Mechanistic Approach

Based on the identified chemical liabilities, a multi-faceted storage strategy is required. The following recommendations are designed to create an environment that minimizes the kinetic and thermodynamic driving forces for degradation.

ParameterRecommended ConditionScientific Rationale
Temperature -20°C for long-term storage. 2-8°C for short-term, in-use vials. Lowering the temperature significantly reduces the rate of all potential chemical degradation reactions, including oxidation and hydrolysis. While some suppliers may indicate room temperature storage, this is often for shipping or very short-term use. For preserving purity over months or years, freezing is the authoritative standard.
Atmosphere Inert Gas (Argon or Nitrogen). An inert atmosphere is critical to prevent the oxidation of the pyrazole ring, which is a primary degradation pathway.[4][5] By displacing atmospheric oxygen, the reagent is shielded from this common cause of discoloration and impurity formation.
Moisture Dry, Desiccated Environment. The compound must be rigorously protected from moisture to prevent hydrolysis of the carbamate groups and to inhibit moisture-facilitated degradation of the pyrazole core.[4] Storing vials inside a sealed secondary container with a desiccant is a mandatory practice.
Light Protection from Light. To prevent potential photodegradation, the compound must be stored in an amber glass vial or a container that is wrapped in aluminum foil or otherwise made opaque.[4]
Container Tightly-Sealed Glass Vial with PTFE-Lined Cap. The container must provide a robust barrier against atmospheric moisture and oxygen. Glass is inert, and a PTFE-lined cap ensures a tight seal without the risk of reaction with the container material.

Visualization of Degradation Pathways

The following diagram illustrates the key environmental factors and the resulting degradation pathways that can compromise the integrity of Bis-Cbz-1-guanylpyrazole powder.

O2 Atmospheric Oxygen Oxidation Oxidation O2->Oxidation H2O Moisture (H₂O) Hydrolysis Hydrolysis H2O->Hydrolysis Light UV/Visible Light Photo Photodegradation Light->Photo Reagent Bis-Cbz-1-guanylpyrazole (White Powder) Oxidation->Reagent PurityLoss Loss of Purity & Reduced Reactivity Oxidation->PurityLoss ColorChange Color Change (Yellow/Brown) Oxidation->ColorChange Hydrolysis->Reagent Hydrolysis->PurityLoss Photo->Reagent Photo->PurityLoss

Caption: Key environmental factors leading to the degradation of Bis-Cbz-1-guanylpyrazole.

Experimental Protocols for Reagent Management

Adherence to standardized protocols is essential for maintaining a laboratory's stock of Bis-Cbz-1-guanylpyrazole.

Protocol 1: Initial Receipt and Aliquoting
  • Visual Inspection: Upon receipt, immediately inspect the container for any signs of damage. Visually check the powder's appearance. It should be a white to off-white crystalline powder. Note any discoloration.

  • Prepare a Controlled Environment: Whenever possible, handle the powder in a glove box under an inert atmosphere (argon or nitrogen). If a glove box is unavailable, minimize the time the container is open to the atmosphere.

  • Aliquoting: Do not use the primary stock bottle as a working vial. To prevent contamination and repeated exposure of the bulk material, aliquot the powder into smaller, single-use or short-term-use vials. This practice minimizes waste and protects the integrity of the main stock by avoiding repeated freeze-thaw cycles and atmospheric exposure.[10]

  • Inert Gas Purge: Before sealing each aliquot vial, gently flush the headspace with dry argon or nitrogen.

  • Labeling: Clearly label each vial with the compound name, date of aliquoting, and lot number.

  • Storage: Immediately transfer the primary stock bottle and all aliquots to their designated storage locations (e.g., -20°C freezer, inside a desiccated secondary container).

Protocol 2: Routine Quality Control (QC) Check

For lots in long-term storage, a periodic QC check (e.g., annually) is recommended.

  • Retrieve Aliquot: Remove one sacrificial aliquot from storage. Allow it to warm to room temperature in a desiccator before opening to prevent condensation.

  • Visual Inspection: Note any change in color or physical state (e.g., clumping, which may indicate moisture uptake).[4]

  • Solubility Test: Check for changes in solubility in a standard solvent (e.g., THF, Dichloromethane).

  • Thin-Layer Chromatography (TLC): Prepare a dilute solution and run a TLC plate against a reference spot from a new lot, if available. The appearance of new spots is a clear indicator of degradation.

  • Documentation: Record all observations in the laboratory's reagent log. If degradation is observed, the entire lot should be flagged for re-evaluation or disposal.

Troubleshooting Common Storage-Related Issues

ObservationProbable Cause(s)Recommended Action
Powder has turned yellow or brown. Oxidation of the pyrazole ring.[4]This indicates exposure to oxygen. Ensure all future handling is under an inert atmosphere. The material may still be usable but will have lower purity.
Inconsistent reaction yields or new byproducts. Degradation of the reagent (hydrolysis, oxidation).Perform a QC check (Protocol 2). If degradation is confirmed, use a new, validated lot of the reagent. Re-evaluate storage conditions, especially moisture and oxygen exposure.[4]
Powder appears clumpy or sticky. Moisture absorption.The reagent has been exposed to humidity. Store vials in a desiccator. While it may still be reactive, the effective concentration is reduced.

Conclusion

The chemical stability of Bis-Cbz-1-guanylpyrazole powder is not an inherent property but rather a state that must be actively maintained through rigorous and scientifically-grounded storage practices. By controlling the key environmental variables of temperature, atmosphere, moisture, and light, researchers can ensure the long-term integrity, purity, and reactivity of this valuable synthetic reagent. The protocols and recommendations outlined in this guide provide a robust framework for preserving the quality of Bis-Cbz-1-guanylpyrazole, thereby promoting reproducible and successful scientific outcomes.

References

  • PubChem. (n.d.). N,N-Bis-Boc-1-Guanylpyrazole. National Center for Biotechnology Information. [Link]

  • ChemBK. (2024). N,N'-DI-Z-1H-PYRAZOLE-1-CARBAMIDINE. [Link]

  • Nozaki, Y. (1972). The preparation of guanidine hydrochloride. Methods in Enzymology, 26, 43-50. This is a classic reference, a modern link would be to a general guide on protein reagents. A relevant available link discusses Guanidine HCl solutions: [Link]

  • Sciencemadness Wiki. (2025). Guanidine. [Link]

  • PubChem. (n.d.). N,N'-Bis-Z-1-guanylpyrazole. National Center for Biotechnology Information. [Link]

  • Karaman, R. (2016). How can we store Pyrazolin from chalcone and hydrazine hydrate? ResearchGate. [Link]

  • CP Lab Safety. (n.d.). N,N'-Bis(carbobenzoxy)-1H-pyrazole-1-carboxamidine, 5 grams. [Link]

  • Wikipedia. (n.d.). Guanidine. [Link]

  • Luedtke, D., et al. (2017). Modification and Functionalization of the Guanidine Group by Tailor-made Precursors. Journal of Visualized Experiments. [Link]

  • Al-Zoubi, R. M., et al. (2016). A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. Journal of Visualized Experiments. [Link]

  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications. [Link]

  • Katritzky, A. R., & Pleynet, D. P. M. (2005). Recent developments in guanylating agents. ARKIVOC. [Link]

  • Šakić, D., & Vrček, V. (2018). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Arhiv za higijenu rada i toksikologiju. [Link]

  • Unisciel. (n.d.). Storage and management of chemical reagents. [Link]

  • Oseledets, M., et al. (2023). Ethyl Carbamate in Fermented Food Products: Sources of Appearance, Hazards and Methods for Reducing Its Content. MDPI. [Link]

  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]

  • Xatamova, M.S., et al. (2024). USE OF COMPOUNDS WITH ALIPHATIC CARBAMATE GROUP IN PHARMACEUTICS. inLIBRARY. [Link]

  • ResearchGate. (n.d.). Examples of common guanylating reagents. [Link]

Sources

An In-depth Technical Guide to Guanylating Agents with Cbz Protection

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The guanidinium group is a critical pharmacophore in numerous biologically active molecules and a versatile functional group in organic synthesis. Its unique electronic and structural properties, particularly its high basicity and ability to form multiple hydrogen bonds, underpin its importance. However, these same properties present significant challenges in the synthesis of complex molecules containing this moiety. This guide provides a comprehensive overview of guanylating agents protected with the carboxybenzyl (Cbz) group, a strategy that mitigates the inherent reactivity of the guanidine functional group, allowing for its controlled introduction into diverse molecular scaffolds. We will delve into the causality behind the selection of Cbz as a protecting group, explore the landscape of Cbz-protected guanylating reagents, elucidate the mechanisms of guanylation, and provide field-proven experimental protocols.

The Strategic Imperative for Guanidine Protection: The Role of the Cbz Group

The guanidinium cation, protonated under physiological conditions, is a powerful hydrogen bond donor and can engage in crucial electrostatic interactions with biological targets. This has led to its prevalence in a wide array of pharmaceuticals. However, the high basicity (pKa ≈ 13.5) and nucleophilicity of the guanidine group can interfere with many standard synthetic transformations. Protecting the guanidine nitrogen atoms is therefore essential to prevent undesired side reactions and to modulate its reactivity.

The carboxybenzyl (Cbz) group, introduced by Bergmann and Zervas in 1932 for amine protection, has proven to be an exceptionally valuable tool for guanidine chemistry. The choice of Cbz is underpinned by several key factors:

  • Electron-Withdrawing Nature: The Cbz group significantly reduces the basicity and nucleophilicity of the guanidine nitrogens, rendering them less reactive and easier to handle in subsequent synthetic steps.[1]

  • Mild Deprotection Conditions: The Cbz group is readily cleaved by catalytic hydrogenolysis (e.g., H₂/Pd-C), a mild and neutral condition that is orthogonal to many other protecting groups, such as the acid-labile Boc group.[2][3] This orthogonality is a cornerstone of modern multi-step synthesis.

  • Crystallinity: Cbz-protected intermediates often exhibit enhanced crystallinity, which can significantly facilitate their purification by recrystallization.[4]

A Comparative Overview of Cbz-Protected Guanylating Agents

A variety of Cbz-protected guanylating agents have been developed, each with its own distinct reactivity profile and applications. The choice of a specific reagent is often dictated by the nature of the amine to be guanylated and the desired reaction conditions.

Reagent NameStructureKey Features & Applications
N,N'-Di-Cbz-S-methylisothiourea CbzHN(C=NCbz)SMeReadily available and reacts with amines under mild conditions, often promoted by mercury(II) chloride.[2] Suitable for a broad range of primary and secondary amines.
N,N'-Di-Cbz-1H-pyrazole-1-carboxamidine CbzHN(C=NCbz)-pyrazoleOffers a metal-free alternative for guanylation.[5] The pyrazole leaving group is readily displaced by amines.
1,3-Bis(benzyloxycarbonyl)-2-(trifluoromethylsulfonyl)guanidine CbzHN(C=NCbz)SO₂CF₃A highly reactive "Goodman's-type" reagent capable of guanylating even weakly nucleophilic amines.[6][7]
N,N'-Di-Cbz-thiourea CbzHN(C=S)NHCbzCan be activated with reagents like the Burgess reagent or Mukaiyama's reagent to form the corresponding carbodiimide in situ, which then reacts with amines.[8][9]

The Mechanism of Guanylation: A Step-by-Step Look

The fundamental reaction pathway for most Cbz-protected guanylating agents involves the nucleophilic attack of an amine on the electrophilic carbon of the guanylating agent, followed by the departure of a leaving group.

Let's consider the widely used N,N'-Di-Cbz-S-methylisothiourea. The reaction with a primary amine (R-NH₂) typically proceeds as follows:

Guanylation Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products amine R-NH₂ (Amine) tetrahedral_intermediate Tetrahedral Intermediate amine->tetrahedral_intermediate Nucleophilic Attack guanylating_agent N,N'-Di-Cbz-S-methylisothiourea guanylating_agent->tetrahedral_intermediate protected_guanidine N,N',N''-Trisubstituted Cbz-Protected Guanidine tetrahedral_intermediate->protected_guanidine Elimination leaving_group MeSH (Methanethiol) tetrahedral_intermediate->leaving_group

Caption: General mechanism of guanylation using N,N'-Di-Cbz-S-methylisothiourea.

In many protocols, a promoter such as mercury(II) chloride is used to activate the S-methylisothiourea by coordinating to the sulfur atom, making the carbon atom more electrophilic and facilitating the initial nucleophilic attack.[2]

Field-Proven Experimental Protocols

The following protocols are provided as a guide and may require optimization based on the specific substrate.

Protocol 1: Synthesis of N,N'-Di-Cbz-S-methylisothiourea

This protocol is adapted from the work of Su (1996).[2]

Materials:

  • S-methylisothiourea semisulfate

  • Benzyl chloroformate (Cbz-Cl)

  • Dichloromethane (DCM)

  • Aqueous sodium hydroxide (NaOH)

Procedure:

  • Suspend S-methylisothiourea semisulfate in a biphasic mixture of DCM and water.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add benzyl chloroformate while maintaining the pH of the aqueous layer between 8-10 by the dropwise addition of aqueous NaOH.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • The product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Protocol 2: Guanylation of a Primary Amine using N,N'-Di-Cbz-S-methylisothiourea and HgCl₂

Materials:

  • Primary amine

  • N,N'-Di-Cbz-S-methylisothiourea

  • Mercury(II) chloride (HgCl₂)

  • Triethylamine (TEA)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Dissolve the primary amine and N,N'-Di-Cbz-S-methylisothiourea in DMF.

  • Add triethylamine to the solution.

  • Carefully add a solution of HgCl₂ in DMF to the reaction mixture. A precipitate of mercury sulfide will form.

  • Stir the reaction at room temperature until the starting amine is consumed (monitor by TLC or LC-MS).

  • Filter the reaction mixture to remove the precipitate and dilute the filtrate with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Experimental Workflow start Start dissolve Dissolve Amine and Guanylating Agent in DMF start->dissolve add_tea Add Triethylamine dissolve->add_tea add_hgcl2 Add HgCl₂ Solution add_tea->add_hgcl2 stir Stir at Room Temperature add_hgcl2->stir monitor Monitor Reaction Progress (TLC/LC-MS) stir->monitor filter Filter to Remove Precipitate monitor->filter Reaction Complete extract Workup with Ethyl Acetate, Water, and Brine filter->extract dry Dry Organic Layer and Concentrate extract->dry purify Purify by Column Chromatography dry->purify end End purify->end

Caption: A typical experimental workflow for the guanylation of a primary amine.

Protocol 3: Deprotection of a Cbz-Protected Guanidine by Catalytic Hydrogenolysis

Materials:

  • Cbz-protected guanidine

  • Palladium on carbon (10% Pd/C)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂)

Procedure:

  • Dissolve the Cbz-protected guanidine in a suitable solvent such as methanol or ethanol.

  • Carefully add a catalytic amount of 10% Pd/C to the solution under an inert atmosphere (e.g., argon or nitrogen).

  • Purge the reaction vessel with hydrogen gas and then maintain a hydrogen atmosphere (typically using a balloon).

  • Stir the reaction vigorously at room temperature until the starting material is consumed (monitor by TLC or LC-MS).

  • Carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

  • Rinse the Celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected guanidine.[2]

Conclusion

Cbz-protected guanylating agents are indispensable tools in modern organic synthesis and drug discovery. The ability of the Cbz group to temper the reactivity of the guanidine moiety, coupled with its mild removal, allows for the strategic incorporation of this important pharmacophore into complex molecular architectures. A thorough understanding of the available reagents, their reaction mechanisms, and the associated experimental protocols is crucial for any researcher working in this field. The continued development of novel guanylating agents with improved reactivity and selectivity will undoubtedly further expand the synthetic chemist's toolbox and facilitate the discovery of new therapeutics.

References

  • Maki, T., Tsuritani, T., & Yasukata, T. (2014). A Mild Method for the Synthesis of Carbamate-Protected Guanidines Using the Burgess Reagent. Organic Letters, 16(7), 1868–1871. [Link]

  • Su, W. (1996). A Convenient Synthesis of Di-(Benzyloxycarbonyl)-Protected Guanidines. Synthetic Communications, 26(2), 407-413. [Link]

  • Kwon, K., Haussener, T. J., & Looper, R. E. (2015). Preparation of Mono-Cbz Protected Guanidines. Organic Syntheses, 92, 91-102. [Link]

  • Batey, R. A. (2003). A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds. Thesis, University of Toronto. [Link]

  • Chem-Impex. (n.d.). 1,3-Di-Boc-2-(trifluoromethylsulfonyl)guanidine. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]

  • Arkat USA, Inc. (n.d.). Recent developments in guanylating agents. Arkivoc. [Link]

  • Bernatowicz, M. S., Wu, Y., & Matsueda, G. R. (1992). 1H-Pyrazole-1-carboxamidine hydrochloride: an attractive reagent for guanylation of amines and its application to peptide synthesis. The Journal of Organic Chemistry, 57(8), 2497–2502. [Link]

  • ResearchGate. (n.d.). Reagents for Efficient Conversion of Amines to Protected Guanidines. Retrieved from [Link]

  • ResearchGate. (n.d.). Examples of common guanylating reagents. Retrieved from [Link]

  • Kwon, K., Haussener, T. J., & Looper, R. E. (2016). Preparation of Mono-Cbz Protected Guanidines. PMC. [Link]

  • Baker, T. J., et al. (2000). U.S. Patent No. 6,072,075. Washington, DC: U.S.
  • Izawa, H., et al. (2019). Guanidinylation of Chitooligosaccharides Involving Internal Cyclization of the Guanidino Group on the Reducing End and Effect of Guanidinylation on Protein Binding Ability. PMC. [Link]

  • ResearchGate. (n.d.). Preparation of Mono-Cbz Protected Guanidines. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

  • ResearchGate. (n.d.). Deprotection of Cbz group. Retrieved from [Link]

  • Kotani, M., et al. (2012). Direct Guanylation of Amino Groups by Cyanamide in Water: Catalytic Generation and Activation of Unsubstituted Carbodiimide by Scandium(III) Triflate. Angewandte Chemie International Edition, 51(24), 5966-5969. [Link]

  • Corrales-Sánchez, A., et al. (2023). Guanylation Reactions for the Rational Design of Cancer Therapeutic Agents. PMC. [Link]

  • Feichtinger, K., et al. (1998). Diprotected Triflylguanidines: A New Class of Guanidinylation Reagents. The Journal of Organic Chemistry, 63(12), 3804–3805. [Link]

  • Yong, Y. F., Kowalski, J. A., & Lipton, M. A. (1999). Facile and Efficient Guanylation of Amines Using Thioureas and Mukaiyama's Reagent. The Journal of Organic Chemistry, 64(1), 10-11. [Link]

  • PubChem. (n.d.). 1,3-Di-Boc-2-(trifluoromethylsulfonyl)guanidine. Retrieved from [Link]

Sources

Methodological & Application

Protocol for guanidinylation of amines using N,N'-Bis-Z-1-guanylpyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Mild and Efficient Guanidinylation of Amines Using N,N'-Bis-Z-1-guanylpyrazole

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Protocol & Mechanistic Guide

Executive Summary & Mechanistic Rationale

The guanidino group is a critical pharmacophore in medicinal chemistry, frequently utilized to mimic arginine residues, enhance aqueous solubility, and establish key bidentate hydrogen-bonding interactions with biological targets[1]. However, traditional methods for converting amines to guanidines—such as those employing S-methylisothioureas or cyanamides—often require harsh reaction conditions, extended heating, or the use of highly toxic heavy metal promoters (e.g., HgCl₂ or AgOAc)[2][3].

To circumvent these limitations, Bernatowicz et al. developed urethane-protected derivatives of 1-guanylpyrazole[4][5]. N,N'-Bis-Z-1-guanylpyrazole (CAS: 152120-55-3)[6][7] has emerged as a premier reagent for this transformation.

Mechanistic Advantages:

  • Enhanced Electrophilicity: The two electron-withdrawing benzyloxycarbonyl (Z or Cbz) groups significantly increase the electrophilicity of the amidine carbon, facilitating rapid nucleophilic attack even by moderately hindered amines[8].

  • Thermodynamic Driving Force: The expulsion of the 1H-pyrazole leaving group is thermodynamically driven by the rearomatization of the pyrazole ring, ensuring irreversible forward reaction progress.

  • Orthogonal Deprotection: The Z-protecting groups are easily removed via catalytic hydrogenolysis under neutral conditions, making this protocol ideal for substrates containing acid-sensitive functional groups (where Boc-protected reagents would fail)[4].

Mechanism Step1 Nucleophilic Attack Amine attacks amidine carbon Step2 Tetrahedral Intermediate Formation of transient species Step1->Step2 Step3 C-N Bond Cleavage Expulsion of pyrazole Step2->Step3 Aromatization driving force Step4 Proton Transfer Formation of Bis-Z-Guanidine Step3->Step4

Caption: Mechanistic pathway of guanidinylation highlighting pyrazole expulsion.

Reagent Selection & Comparative Analysis

Before initiating the protocol, it is crucial to select the correct guanidinylating agent based on the substrate's chemical stability. Table 1 summarizes why N,N'-Bis-Z-1-guanylpyrazole is frequently the reagent of choice for complex late-stage functionalization.

Table 1: Comparative Analysis of Common Guanidinylation Reagents

ReagentLeaving GroupDeprotection StrategyKey AdvantageKey Limitation
N,N'-Bis-Z-1-guanylpyrazole PyrazoleH₂, Pd/C (Neutral)Orthogonal to acid-sensitive groupsHigh molecular weight[4]
N,N'-Bis-Boc-1-guanylpyrazole PyrazoleTFA or HCl (Acidic)Volatile deprotection byproductsIncompatible with acid-sensitive moieties[8]
N,N'-Bis-Boc-S-methylisothiourea Methyl mercaptanTFA (Acidic)Highly economicalRequires toxic HgCl₂, foul odor[3]
N,N'-Di-Boc-N''-triflylguanidine TriflamideTFA (Acidic)Exceptionally reactive for hindered aminesExpensive, complex preparation[9]

Experimental Workflow & Protocols

The following protocol is a self-validating system adapted from validated industrial procedures for the di-Cbz guanidinylation of primary amines (e.g., 4-bromophenethylamine).

G Amine Amine Substrate (1.0 eq) Reaction Coupling Reaction THF, RT, 24 h Amine->Reaction Reagent N,N'-Bis-Z-1-guanylpyrazole (1.1 eq) Reagent->Reaction Protected Bis-Z-Protected Guanidine Reaction->Protected Pyrazole Expulsion Deprotection Deprotection H2, Pd/C, MeOH Protected->Deprotection Product Target Guanidine (Free Base/Salt) Deprotection->Product CO2 & Toluene

Caption: Workflow of amine guanidinylation using N,N'-Bis-Z-1-guanylpyrazole and subsequent deprotection.

Phase 1: Guanidinylation Reaction

Causality Check: Tetrahydrofuran (THF) is utilized as the solvent because it effectively solubilizes both the highly polar starting amine and the highly lipophilic Bis-Z-protected product, maintaining a homogeneous reaction environment.

Materials:

  • Amine substrate (e.g., 4-Bromophenethylamine): 1.00 mmol

  • N,N'-Bis-Z-1-guanylpyrazole: 1.10 mmol (1.1 eq)

  • Anhydrous THF: 1.7 - 2.0 mL

  • Optional: N,N-Diisopropylethylamine (DIPEA): 1.2 - 2.0 eq (Only required if the amine is a hydrochloride salt).

Step-by-Step Procedure:

  • Preparation: Dissolve the amine (1.00 mmol) in anhydrous THF (1.7 mL) under an inert atmosphere (N₂ or Argon) at ambient temperature. Note: If using an amine salt, add DIPEA (1.2 eq) and stir for 10 minutes to liberate the free base.

  • Reagent Addition: Add N,N'-Bis-Z-1-guanylpyrazole (416 mg, 1.10 mmol) in one portion.

  • Reaction Execution: Stir the mixture at ambient temperature for 12 to 24 hours.

  • Self-Validation (Monitoring): Monitor the reaction via TLC (EtOAc:Hexane = 1:3). The Bis-Z protected product is highly UV-active and will appear as a distinct, less polar spot (typically Rf ≈ 0.45) compared to the baseline-bound amine.

  • Workup & Purification: Concentrate the reaction mixture under reduced pressure. Purify the crude residue via flash column chromatography on silica gel using a gradient of Ethyl Acetate in Hexanes (0:100 to 10:90). The 1H-pyrazole byproduct is highly polar and will be retained on the column, allowing the pure protected guanidine to elute cleanly. Expected yield: 80–90%.

Phase 2: Deprotection (Removal of Z-groups)

Causality Check: Palladium-catalyzed hydrogenolysis cleaves the C-O bond of the benzyl carbamate. The resulting carbamic acid spontaneously decarboxylates, releasing CO₂ and toluene as volatile byproducts, yielding the pure free guanidine without the need for further chromatography.

Step-by-Step Procedure:

  • Dissolve the Bis-Z-protected guanidine (1.0 mmol) in HPLC-grade Methanol or Ethanol (10 mL).

  • Carefully add 10% Pd/C (10–20% w/w) to the solution under a blanket of nitrogen.

  • Evacuate the flask and backfill with Hydrogen gas (H₂) three times. Maintain the reaction under an H₂ atmosphere (1 atm via balloon).

  • Stir vigorously at room temperature for 4–12 hours.

  • Self-Validation: The reaction is complete when H₂ uptake ceases and TLC confirms the disappearance of the UV-active starting material.

  • Filter the suspension through a pad of Celite to remove the palladium catalyst, washing the pad with additional methanol.

  • Concentrate the filtrate under reduced pressure to yield the free guanidine. (Optional: Add 1.0 eq of methanolic HCl prior to concentration to isolate the product as a stable hydrochloride salt).

Expert Insights & Reaction Optimization

Steric hindrance and the electronic nature of the nucleophile dictate the reaction kinetics. Use Table 2 to adjust your parameters accordingly.

Table 2: Optimization Parameters for Bis-Z-Guanidinylation

Substrate ClassPreferred SolventBase RequirementTemperatureReaction Time
Primary Aliphatic Amines THF or DCMNone (if free base)Ambient2–12 h
Secondary Amines DMFCatalytic DIPEA40–50 °C12–24 h
Amine Hydrochloride Salts THF or DMFDIPEA (1.1–2.0 eq)Ambient to 40 °C12–24 h
Anilines (Aryl Amines) DMFNaH or extended heating60–80 °C24–48 h

Troubleshooting Tip: If guanidinylation of a sterically hindered secondary amine stalls, switching the solvent from THF to DMF and elevating the temperature to 50 °C increases the kinetic energy and stabilizes the polar transition state, typically driving the reaction to completion.

References

  • Bernatowicz, M. S., Wu, Y., & Matsueda, G. R. (1993). Urethane protected derivatives of 1-guanylpyrazole for the mild and efficient preparation of guanidines. Tetrahedron Letters, 34(21), 3389-3392. URL: [Link]

  • Feichtinger, K., Zapf, C., Sings, H. L., & Goodman, M. (1998). Diprotected Triflylguanidines: A New Class of Guanidinylation Reagents. The Journal of Organic Chemistry, 63(12), 3804-3805. URL: [Link]

Sources

Application Note: Synthesis of N-Cbz Protected Guanidines from Primary Amines

[1]

Executive Summary

The conversion of primary amines to protected guanidines is a cornerstone transformation in medicinal chemistry, particularly for the synthesis of arginine mimetics and integrin inhibitors. While the guanidine group is highly basic (

This guide details the three most reliable protocols for synthesizing

reaction causalitypurification logicscalability

Strategic Analysis: Reagent Selection

Selecting the correct guanidinylation reagent is a trade-off between reactivity, atom economy, and purification difficulty.

Comparative Data Table
FeatureMethod A: Pyrazole-Carboxamidine Method B: Triflyl-Guanidine Method C: Thiourea + Promoter
Reagent Name Bernatowicz ReagentFeichtinger/Goodman Reagent

-bis(Cbz)-S-methylisothiourea
Reactivity Moderate (Standard)High (Sterically hindered amines)Low (Requires activation)
Byproduct Pyrazole (Amphoteric, polar)Triflamide (Acidic, water-soluble)Methyl mercaptan (Gas, toxic)
Atom Economy GoodPoor (High MW leaving group)Moderate
Cost ModerateHighLow
Best For General purpose, unhindered aminesAnilines, secondary amines, hindered 1° aminesLarge scale, cost-sensitive steps
Decision Logic (Visualized)

ReagentSelectionStartTarget: Primary Amine to N-Cbz GuanidineCheckStericsIs the amine sterically hindered or electron-deficient (e.g., Aniline)?Start->CheckStericsYesStericsYESCheckSterics->YesStericsNoStericsNOCheckSterics->NoStericsUseTriflylUse Method B:Triflyl-Guanidine(High Reactivity)YesSterics->UseTriflylCheckScaleIs the scale >100g?NoSterics->CheckScaleYesScaleYESCheckScale->YesScaleNoScaleNOCheckScale->NoScaleUseThioUse Method C:Thiourea + Mukaiyama(Cost Effective)YesScale->UseThioUsePyrazoleUse Method A:Bernatowicz Reagent(Easiest Workup)NoScale->UsePyrazole

Caption: Decision tree for selecting the optimal guanidinylation reagent based on substrate sterics and reaction scale.

Detailed Protocols

Method A: The "Gold Standard" (Bernatowicz Reagent)

This method utilizes


-Bis(benzyloxycarbonyl)-1H-pyrazole-1-carboxamidine

Mechanism: Nucleophilic attack of the primary amine on the amidine carbon, followed by the elimination of 1H-pyrazole.

Materials
  • Primary Amine substrate (1.0 equiv)

  • Reagent:

    
    -Bis(benzyloxycarbonyl)-1H-pyrazole-1-carboxamidine (1.05 – 1.2 equiv)
    
  • Base:

    
    -Diisopropylethylamine (DIPEA) (1.0 – 2.0 equiv)
    
  • Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN) [0.1 M - 0.2 M]

Protocol
  • Dissolution: In a round-bottom flask, dissolve the primary amine in dry DCM.

  • Reagent Addition: Add the Bernatowicz reagent in one portion.

  • Base Activation: Add DIPEA. Note: If the amine is supplied as a salt (e.g., HCl salt), increase DIPEA to 2.0–3.0 equiv to ensure the free base is generated.

  • Reaction: Stir at room temperature (RT) for 12–24 hours.

    • Monitoring: Check by TLC.[1] The reagent is UV active. The byproduct (pyrazole) is also UV active but usually more polar than the bis-Cbz protected product.

  • Workup (Critical Step):

    • Dilute with excess DCM.

    • Wash 1: 5% KHSO

      
       or 1M HCl (removes excess DIPEA and unreacted amine).
      
    • Wash 2: Saturated NaHCO

      
       (removes acidic impurities).
      
    • Wash 3: Brine.

    • Dry over Na

      
      SO
      
      
      , filter, and concentrate.
  • Purification: Flash column chromatography (Hexanes/EtOAc).

    • Expert Tip: The pyrazole byproduct can sometimes co-elute with the product. If this occurs, crystallize the product from Et

      
      O/Hexanes, or wash the organic layer vigorously with 1M NaOH (pyrazole is weakly acidic, pKa ~14, but deprotonation aids removal).
      
Method B: The "High Reactivity" Route (Triflyl-Guanidine)

This method uses


-Bis(benzyloxycarbonyl)-N''-triflylguanidine
Materials
  • Amine substrate (1.0 equiv)[2]

  • Reagent:

    
    -Bis(benzyloxycarbonyl)-N''-triflylguanidine (1.0 – 1.1 equiv)
    
  • Base: Triethylamine (TEA) (1.0 equiv)

  • Solvent: DCM [0.2 M]

Protocol
  • Setup: Dissolve the amine and TEA in dry DCM under nitrogen.

  • Addition: Add the Triflyl-guanidine reagent.

  • Reaction: Stir at RT.

    • Time: Reactions are often complete in < 2 hours.

  • Workup:

    • Wash with 5% aqueous KHSO

      
       (or 1M HCl). The byproduct, trifluoromethanesulfonamide (TfNH
      
      
      ), is water-soluble and acidic, making it easy to remove in the aqueous wash.
    • Wash with brine, dry, and concentrate.

  • Purification: Often not required if stoichiometry is controlled; otherwise, short silica plug.

Method C: Metal-Free Desulfurization (Thiourea + Mukaiyama)

Classical methods used HgCl

Mukaiyama's reagent
Materials
  • Amine substrate (1.0 equiv)[2][3]

  • Reagent:

    
    -Bis(benzyloxycarbonyl)-S-methylisothiourea (1.0 equiv)
    
  • Promoter: 2-chloro-1-methylpyridinium iodide (1.1 equiv)

  • Base: TEA (2.2 equiv)

  • Solvent: DMF or DCM

Protocol
  • Mixing: Combine the amine and the isothiourea in DMF.

  • Activation: Add TEA, followed by Mukaiyama's reagent.

  • Reaction: Stir at RT for 2–6 hours. The solution may turn yellow/orange.

  • Workup:

    • Dilute with EtOAc (DMF is hard to remove from DCM).

    • Wash extensively with water (x3) to remove DMF and the pyridinium byproduct.

    • Wash with brine, dry, and concentrate.

Mechanistic Insight

Understanding the mechanism aids in troubleshooting. Below is the pathway for the Bernatowicz (Method A) reaction.

Mechanismcluster_byproductByproduct FateStep1Reagent Activation(Proton Transfer)Step2Nucleophilic Attack(Tetrahedral Intermediate)Step1->Step2 R-NH2 Step3Elimination(Expulsion of Pyrazole)Step2->Step3 Collapse ProductN,N'-bis(Cbz)-GuanidineStep3->ProductPyrazole1H-PyrazoleStep3->Pyrazole

Caption: Addition-elimination mechanism. The driving force is the restoration of aromaticity in the leaving pyrazole and the formation of the resonance-stabilized guanidine.

Troubleshooting & Optimization

Product Co-elutes with Byproduct
  • Issue: In Method A, the pyrazole byproduct often smears on silica or co-elutes with lipophilic products.

  • Solution: Use Carbonate Washing . Wash the organic layer with 10% Na

    
    CO
    
    
    . The pyrazole (pKa ~14) is not fully deprotonated but is water-soluble enough to be reduced. Alternatively, use a gradient of Hexane:EtOAc:MeOH (e.g., 80:20:1).
Low Yield with Sterically Hindered Amines
  • Issue: Primary amine is attached to a tertiary carbon or bulky scaffold.

  • Solution: Switch to Method B (Triflyl) . If Method A is required, heat to 40°C and use DMF as solvent instead of DCM to increase the reaction rate.

"Mono-Cbz" vs. "Bis-Cbz"
  • Clarification: The methods above yield bis-Cbz guanidines (

    
    ). This is preferred because it completely masks the guanidine basicity.
    
  • Requirement for Mono-Cbz: If a mono-protected guanidine is strictly required, avoid the reagents above. Instead, react the amine with Potassium benzyloxycarbonylcyanamide activated with TMSCl (See Looper et al. in references).

References

  • Bernatowicz, M. S., et al. (1992). "1H-Pyrazole-1-carboxamidine hydrochloride: An attractive reagent for guanylation of amines and its application to peptide synthesis."[4] Journal of Organic Chemistry.

  • Feichtinger, K., et al. (1998). "Diprotected Triflylguanidines: A New Class of Guanidinylation Reagents."[5] Journal of Organic Chemistry.

  • Yong, Y. F., et al. (1997). "Facile and Efficient Guanylation of Amines Using Thioureas and Mukaiyama's Reagent." Journal of Organic Chemistry.

  • Kwon, K., et al. (2016).[5][6] "Preparation of Mono-Cbz Protected Guanidines." Organic Syntheses.

  • Castillo-Meléndez, J. A., & Golding, B. T. (2004). "Optimisation of the Synthesis of Guanidines from Amines via Nitroguanidines." Synthesis.

Reaction conditions for N,N'-Bis-Z-1-guanylpyrazole with secondary amines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The conversion of secondary amines to protected guanidines is a pivotal transformation in medicinal chemistry, particularly for arginine mimetics and peptidomimetics. N,N'-Bis(benzyloxycarbonyl)-1H-pyrazole-1-carboxamidine (referred to herein as Bis-Z-1-guanylpyrazole ) offers a distinct advantage over traditional S-methylisothioureas due to its superior electrophilicity and the "clean" leaving group nature of pyrazole.

However, secondary amines present steric and electronic challenges that often lead to stalled conversion or byproduct formation. This guide details an optimized protocol specifically designed for secondary amines , addressing the kinetic barriers through solvent tuning and base catalysis.

Mechanistic Insight & Reaction Logic

To optimize the reaction, one must understand the failure modes. The reaction proceeds via an addition-elimination mechanism.

  • Nucleophilic Attack: The secondary amine attacks the central amidine carbon. This is the rate-determining step for sterically hindered amines. The electron-withdrawing Cbz (Z) groups increase the electrophilicity of this carbon, lowering the activation energy.

  • Tetrahedral Intermediate: A transient intermediate forms.

  • Elimination: The pyrazole moiety is expelled. Pyrazole is a weak base (

    
     for conjugate acid), making it an excellent leaving group compared to thiols or alcohols.
    

Key Insight: For secondary amines, the steric bulk hinders the initial attack. Unlike primary amines, which react rapidly in DMF, secondary amines often benefit from non-polar, non-coordinating solvents (like DCM) that do not solvate the amine nucleophile as strongly as DMF, thereby increasing its effective nucleophilicity.

ReactionMechanism Reagent Bis-Z-1-guanylpyrazole (Electrophile) Intermediate Tetrahedral Intermediate Reagent->Intermediate Nucleophilic Attack (Rate Limiting) Amine Secondary Amine (Nucleophile) Amine->Intermediate Nucleophilic Attack (Rate Limiting) Product N,N'-Bis-Z-Guanidine Intermediate->Product Elimination Byproduct 1H-Pyrazole (Leaving Group) Intermediate->Byproduct Elimination

Figure 1: Addition-elimination mechanism. The Cbz groups activate the central carbon, facilitating the attack of the secondary amine.

Critical Reaction Parameters

The following parameters have been validated to maximize yield for secondary amines (e.g., piperidine, morpholine, N-methylbenzylamine derivatives).

ParameterRecommended ConditionScientific Rationale
Stoichiometry 1.05 – 1.20 eq. ReagentA slight excess ensures complete consumption of the valuable amine starting material.
Solvent DCM (Dichloromethane) Superior to DMF for hindered amines. DCM promotes tighter ion pairing and less solvation of the nucleophile, accelerating the attack.
Base DIPEA (2.0 – 3.0 eq) Essential to scavenge protons if using amine salts. Even with free amines, DIPEA buffers the reaction and ensures the amine remains unprotonated.
Temperature RT (20–25°C) Sufficient for most cyclic secondary amines.
Time 12 – 24 Hours Secondary amines react slower than primary amines (which often finish in <4h).
Concentration 0.1 M – 0.2 M Higher concentration drives bimolecular kinetics.

Standardized Protocol: Guanylation of Secondary Amines

Reagents:

  • Substrate: Secondary Amine (1.0 mmol)

  • Reagent: N,N'-Bis-Z-1-guanylpyrazole (1.1 mmol)

  • Base:

    
    -Diisopropylethylamine (DIPEA) (2.0 mmol)
    
  • Solvent: Anhydrous Dichloromethane (DCM) (5-10 mL)

Step-by-Step Procedure:

  • Preparation: Flame-dry a round-bottom flask and purge with nitrogen/argon. While the reagent is not strictly moisture-sensitive, anhydrous conditions prevent hydrolysis of the active ester-like amidine over long reaction times.

  • Dissolution: Dissolve the Secondary Amine (1.0 equiv) in anhydrous DCM (0.2 M concentration).

    • Note: If the amine is a hydrochloride salt, add DIPEA (2.0 equiv) and stir for 10 minutes before adding the guanylating agent.

  • Addition: Add Bis-Z-1-guanylpyrazole (1.1 equiv) in one portion.

  • Reaction: Stir the mixture at room temperature.

    • Monitoring: Check TLC after 4 hours. If starting amine persists after 24 hours, add 0.1 equiv of DMAP (4-Dimethylaminopyridine) as a nucleophilic catalyst.

  • Workup (The "Pyrazole Wash"):

    • Dilute the reaction mixture with EtOAc (ethyl acetate).

    • Crucial Step: Wash the organic layer with 5% KHSO₄ or 0.5 M HCl (2x).

    • Why? The pyrazole byproduct is a weak base. An acidic wash protonates the pyrazole, moving it to the aqueous layer, while the Bis-Z-protected guanidine (with electron-withdrawing Z groups) remains less basic and stays in the organic layer.

    • Wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (Silica gel).

    • Eluent: Hexanes:EtOAc (gradient typically 9:1 to 7:3). The Bis-Z-guanidine product is usually less polar than the starting amine but more polar than the reagent.

Workflow Start Start: Secondary Amine (Free base or Salt) Mix Dissolve in DCM Add DIPEA (2.0 eq) Start->Mix React Add Bis-Z-1-guanylpyrazole Stir RT, 12-24h Mix->React Check TLC/LCMS Check React->Check Check->React Incomplete (Add DMAP) AcidWash Workup: Dilute EtOAc Wash w/ 5% KHSO4 Check->AcidWash Complete Purify Flash Chromatography (Hex/EtOAc) AcidWash->Purify

Figure 2: Experimental workflow emphasizing the acidic wash step for pyrazole removal.

Troubleshooting & Optimization

Scenario A: Low Conversion with Sterically Hindered Amines

  • Problem: Bulky amines (e.g., 2,6-dimethylpiperidine) fail to react at RT.

  • Solution: Switch solvent to 1,2-Dichloroethane (DCE) and heat to 60°C . High temperature overcomes the steric barrier.

  • Alternative: Add DMAP (10 mol%) . DMAP attacks the amidine first to form a highly reactive N-acylpyridinium-type intermediate, which is then displaced by the hindered amine.

Scenario B: Product Co-elutes with Pyrazole

  • Problem: The acidic wash didn't remove all pyrazole, and it streaks on the column.

  • Solution: Use C18 Reverse Phase chromatography. The highly lipophilic Bis-Z groups usually make the product retain significantly longer than the small, polar pyrazole on C18.

Scenario C: "Z" Group Stability

  • Note: The Cbz (Z) group is stable to TFA but removed by hydrogenolysis (

    
    ) or strong acid (HBr/AcOH). Ensure your downstream chemistry is compatible. If you need acid lability, switch to the Bis-Boc analog.
    

References

  • Bernatowicz, M. S., Wu, Y., & Matsueda, G. R. (1992). 1H-Pyrazole-1-carboxamidine hydrochloride: an attractive reagent for guanylation of amines and its application to peptide synthesis.[1] The Journal of Organic Chemistry.[1][2] Link

  • Castillo-Meléndez, J. A., & Golding, B. T. (2004).[3] Optimization of the Synthesis of Guanidines from Amines via Nitroguanidines Using 3,5-Dimethyl-N-nitro-1H-pyrazole-1-carboxamidine. Synthesis.[1][2][3][4][5][6][7][8] Link

  • Feichtinger, K., Zapf, C., Sings, H. L., & Goodman, M. (1998). Diprotected triflylguanidines: a new class of guanidinylation reagents. The Journal of Organic Chemistry.[1][2] Link

  • Robinson, S., Roskamp, E. J. (1997). Solid phase synthesis of guanidines.[4][9] Tetrahedron.[1] Link

Sources

Solvent selection for Bis-Cbz-pyrazole guanylation reactions

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Solvent Selection Strategies for Bis-Cbz-pyrazole Mediated Guanylation

Executive Summary

The guanylation of amines using


-Bis(benzyloxycarbonyl)-1H-pyrazole-1-carboxamidine  (Bis-Cbz-pyrazole) is a cornerstone transformation in medicinal chemistry for synthesizing arginine mimetics and guanidine-containing pharmacophores.[1][2] While the reagent is robust, reaction efficiency is heavily dictated by solvent choice, which influences reactant solubility, reaction kinetics, and downstream purification. This guide provides a rational framework for solvent selection, contrasting traditional halogenated media with modern green alternatives, and offers validated protocols for diverse substrate classes.[1]

Mechanistic Grounding & Solvent Effects[3]

To select the optimal solvent, one must understand the reaction mechanism. The transformation proceeds via a nucleophilic addition-elimination pathway (The Bernatowicz-Wu Reaction).[1][2]

  • Nucleophilic Attack: The primary or secondary amine attacks the electrophilic amidine carbon of the pyrazole reagent.

  • Tetrahedral Intermediate: A zwitterionic or H-bonded intermediate forms.[1][2]

  • Elimination: The pyrazole moiety acts as a leaving group, yielding the Bis-Cbz-protected guanidine.[1][2]

Solvent Influence:

  • Polarity: The transition state involves charge separation (zwitterionic character). Moderately polar solvents can stabilize this state, potentially accelerating the rate. However, the non-polar nature of the Cbz protecting groups often necessitates lipophilic solvents.

  • Proton Transfer: The reaction requires a base (e.g., DIPEA, TEA) to scavenge the proton from the amine (if used as a salt) or to facilitate the elimination. Solvents that sequester protons (highly basic solvents) or inhibit base mobility can retard the reaction.[2]

Figure 1: Reaction Mechanism & Solvent Interaction Points

GuanylationMechanism Reactants Amine (R-NH2) + Bis-Cbz-Pyrazole TS Tetrahedral Intermediate Reactants->TS Nucleophilic Attack (Solvent Solvation Critical) Products Bis-Cbz-Guanidine + Pyrazole (Byproduct) TS->Products Elimination (Base Assisted) Solvent Solvent Role: 1. Solubilize Hydrophobic Cbz groups 2. Stabilize Polar TS Solvent->Reactants Solvent->TS

Caption: Mechanistic pathway of Bis-Cbz-pyrazole guanylation highlighting critical steps influenced by solvent polarity and solvation power.

Solvent Selection Matrix

The following table synthesizes field data regarding the most common solvents used for this transformation.

SolventPolarity (Dielectric

)
Solubility (Reagent)Solubility (Polar Amines)Reaction RateGreen RatingApplication Context
Dichloromethane (DCM) Low (8.[1][2]9)ExcellentPoorFastPoorStandard. Best for hydrophobic amines.[2] Easy workup (evaporation).[2]
Tetrahydrofuran (THF) Moderate (7.[2]5)GoodModerateModeratePoorAlternative. Good for amines with intermediate polarity.[2]
Dimethylformamide (DMF) High (36.[2]7)GoodExcellentSlow to ModeratePoorPolar Substrates. Essential for peptides or amine salts.[2] Hard to remove.
Acetonitrile (MeCN) High (37.[2]5)ModerateGoodModerateFairGeneral Purpose. Good compromise for polarity; easy to remove.[2]
2-Methyltetrahydrofuran Low (6.[1][2]9)GoodModerateFastGood Green Alternative. Superior replacement for DCM/THF.[2] Higher boiling point.[1][2][3]

Detailed Protocols

Protocol A: Standard Homogeneous Guanylation (DCM or 2-MeTHF)

Best for: Small molecule amines, hydrophobic substrates, and rapid optimization.[1]

Reagents:

  • Substrate: Primary or Secondary Amine (1.0 equiv).[2]

  • Reagent:

    
    -Bis(benzyloxycarbonyl)-1H-pyrazole-1-carboxamidine (0.95 - 1.05 equiv).[1][2]
    
  • Base:

    
    -Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.0 - 2.0 equiv).[1][2]
    
  • Solvent: Anhydrous DCM or 2-MeTHF (0.1 M - 0.2 M concentration).[1][2]

Procedure:

  • Dissolution: In a clean, dry round-bottom flask, dissolve the Amine (1.0 equiv) in the selected solvent.

    • Note: If the amine is a hydrochloride/TFA salt, add DIPEA (1.1 equiv per acid group) and stir for 5 minutes to generate the free base.

  • Addition: Add Bis-Cbz-pyrazole (1.0 equiv) in one portion.

  • Reaction: Stir the mixture at room temperature (20–25 °C).

    • Monitoring: Check by TLC or LC-MS.[1][2] Most reactions reach >95% conversion within 2–16 hours.[2]

  • Workup (DCM/2-MeTHF specific):

    • Dilute the reaction mixture with additional solvent.[2]

    • Wash with 0.5 M KHSO

      
        or 1 M HCl  (if product is acid-stable) to remove the pyrazole byproduct and excess base.[2]
      
    • Wash with brine, dry over Na

      
      SO
      
      
      
      , and concentrate in vacuo.
  • Purification: Flash column chromatography (Hexanes/Ethyl Acetate).

Protocol B: Polar/Peptide Substrate Guanylation (DMF)

Best for: Amino acids, peptides, and highly polar salts insoluble in DCM.[1]

Reagents:

  • Substrate: Peptide/Polar Amine (1.0 equiv).[2]

  • Reagent: Bis-Cbz-pyrazole (1.1 - 1.5 equiv).[1][2]

  • Base: DIPEA (2.0 - 3.0 equiv).[1][2]

  • Solvent: Anhydrous DMF (0.1 M).[2]

Procedure:

  • Dissolution: Dissolve the peptide salt in DMF .

  • Basification: Add DIPEA to adjust pH to ~9 (wet pH paper check). This is critical; the reaction will not proceed if the amine remains protonated.

  • Addition: Add Bis-Cbz-pyrazole .

  • Reaction: Stir at room temperature for 12–24 hours.

    • Tip: If reaction is sluggish, heat to 40 °C. Avoid higher temperatures to prevent Cbz degradation.[1]

  • Workup:

    • Option 1 (Precipitation): Pour the DMF solution into ice-cold water or diethyl ether to precipitate the product (if peptide).[2]

    • Option 2 (Extraction): Dilute with EtOAc, wash extensively with LiCl (5% aq) or water to remove DMF.

  • Purification: Reverse-phase HPLC (Water/Acetonitrile + 0.1% TFA).

Decision Logic for Solvent Selection

Use the following logic flow to determine the appropriate solvent system for your specific substrate.

Figure 2: Solvent Selection Decision Tree

SolventSelection Start Start: Analyze Substrate IsSalt Is the Amine a Salt? (HCl, TFA) Start->IsSalt SolubilityCheck Is Free Base Soluble in DCM/EtOAc? IsSalt->SolubilityCheck Yes (Neutralize first) IsSalt->SolubilityCheck No (Free amine) GreenReq Is Green Chemistry Required? SolubilityCheck->GreenReq Yes ResultDMF Use DMF (Polar Protocol) SolubilityCheck->ResultDMF No (Highly Polar) ResultMix Use DCM/DMF (9:1) (Hybrid Protocol) SolubilityCheck->ResultMix Partial ResultDCM Use DCM (Standard Protocol) GreenReq->ResultDCM No ResultMeTHF Use 2-MeTHF (Green Protocol) GreenReq->ResultMeTHF Yes

Caption: Decision tree for selecting the optimal solvent based on substrate solubility and sustainability requirements.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
No Reaction (0% Conv.) Amine is protonated.[1][2]Check pH. Add more DIPEA/TEA. Ensure amine is free-based.[1][2]
Slow Reaction (<50% in 24h) Steric hindrance or solvent effect.[2]Switch to DMF (increases rate for some nucleophiles) or heat to 40 °C. Increase reagent to 1.5 equiv.[2]
Precipitation Product insoluble in solvent.[2]If product precipitates, filter it![1] This is the ideal purification.[2] Wash solid with cold solvent.[2]
Pyrazole impurity persists Co-elution during chromatography.[2]Wash organic layer with 0.5 M HCl or 5% NaHCO

depending on product stability.[2] Pyrazole is amphoteric but weakly acidic.[2]

References

  • Bernatowicz, M. S., Wu, Y., & Matsueda, G. R. (1993).[1] 1H-Pyrazole-1-carboxamidine Hydrochloride: An Attractive Reagent for Guanylation of Amines and Its Application to Peptide Synthesis. The Journal of Organic Chemistry.

  • Bernatowicz, M. S., et al. (1992). Urethane protected derivatives of 1-guanylpyrazole for the mild and efficient preparation of guanidines. Tetrahedron Letters. [2]

  • Byrne, F. P., et al. (2016). Tools and techniques for solvent selection: green solvent selection guides. Sustainable Chemical Processes.

  • Robinson, S. (2024). N,N'-Bis(benzyloxycarbonyl)-1H-pyrazole-1-carboxamidine Product Guide. Merck/Sigma-Aldrich.[1][2]

  • Castillo-Meléndez, J. A., & Golding, B. T. (2004).[1] Optimisation of the Synthesis of Guanidines from Amines. Synthesis.

Sources

Application Note: Advanced Guanidinylation in Solid-Phase Peptide Synthesis Using N,N'-Bis-Z-1-guanylpyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, peptide chemists, and drug development professionals.

Introduction & Strategic Rationale

The guanidinylation of resin-bound amines is a foundational transformation in solid-phase peptide synthesis (SPPS), enabling the conversion of precursor amines (such as ornithine or lysine) into arginine, homoarginine, or custom non-natural guanidine-containing peptidomimetics[1]. While traditional reagents like 1H-pyrazole-1-carboxamidine hydrochloride are functional, they often suffer from low reactivity, requiring massive molar excesses and prolonged reaction times[1].

The introduction of diprotected guanidinylating agents revolutionized this process by significantly enhancing the electrophilicity of the amidine carbon[2]. Among these, N,N'-Bis-Z-1-guanylpyrazole (CAS 152120-55-3) is a premier reagent[3].

Causality & Orthogonality: Why Choose the Bis-Z Derivative?

In standard Fmoc-SPPS, N,N'-di-Boc variants are typically used because the Boc groups are cleaved simultaneously with the peptide from the resin using Trifluoroacetic acid (TFA). However, choosing the Bis-Z (benzyloxycarbonyl) variant provides a critical strategic advantage: absolute orthogonality .

The Z protecting group is completely stable to both basic Fmoc-deprotection conditions (e.g., 20% piperidine) and highly acidic peptide cleavage conditions (e.g., 95% TFA)[4]. By utilizing N,N'-Bis-Z-1-guanylpyrazole, chemists can cleave and globally deprotect a peptide while leaving the newly formed guanidine moiety strictly protected. This is essential when the peptide must undergo downstream solution-phase conjugations, fragment condensations, or macrocyclizations where an unprotected, highly basic guanidine would induce catastrophic side reactions or severe solubility issues. The Z groups are cleanly removed later via catalytic hydrogenation (Pd/C, H


) or ultra-strong acids (HF)[2].

Physicochemical Profile

Understanding the physical properties of the reagent is critical for proper storage and solvent selection during synthesis[3],[4].

PropertySpecification
Chemical Name N,N'-Bis(benzyloxycarbonyl)-1H-pyrazole-1-carboxamidine
CAS Number 152120-55-3
Molecular Weight 378.39 g/mol
Molecular Formula C20H18N4O4
Storage Conditions 2-8°C, keep in dark place, sealed in dry environment
Optimal Solvents DMF, NMP, DMSO

Mechanistic Pathway

The reaction proceeds via an addition-elimination mechanism. The unprotonated primary amine acts as a nucleophile, attacking the highly electrophilic amidine carbon of N,N'-Bis-Z-1-guanylpyrazole. The electron-withdrawing nature of the two Z groups drastically increases this electrophilicity[2]. Following the formation of a tetrahedral intermediate, 1H-pyrazole is expelled. Pyrazole is an exceptional leaving group due to its aromatic stability, driving the reaction irreversibly to the protected guanidine product[2].

Mechanism A Resin-Bound Amine (Nucleophile) C Tetrahedral Intermediate A->C B N,N'-Bis-Z-1-guanylpyrazole (Electrophile) B->C D Z-Protected Guanidine (Product) C->D E 1H-Pyrazole (Leaving Group) C->E

Fig 1. Addition-elimination mechanism of guanidinylation using N,N'-Bis-Z-1-guanylpyrazole.

Self-Validating Experimental Protocol: On-Resin Guanidinylation

Scope: Conversion of an orthogonally protected amine (e.g., Lys(Mtt)) to a Z-protected Homoarginine on a solid support. This protocol is designed as a self-validating system, ensuring quality control at every critical junction.

Phase 1: Selective Deprotection & Base Equilibration

Causality: The target amine must be fully deprotected and maintained in its free-base state to act as a nucleophile.

  • Swell the peptidyl-resin in Dichloromethane (DCM) for 20 minutes, then wash thoroughly with Dimethylformamide (DMF)[1].

  • Remove the orthogonal protecting group (e.g., treat with 1% TFA in DCM to remove Mtt) until the yellow color of the Mtt cation dissipates from the flow-through.

  • Validation Check 1: Perform a Kaiser test on a few resin beads. A deep blue color confirms the successful exposure of the primary amine.

  • Wash the resin with 5% N,N-Diisopropylethylamine (DIEA) in DMF (3 x 2 min) to neutralize residual acid and ensure the amine is fully deprotonated[1].

Phase 2: The Guanidinylation Reaction

Causality: Diprotected reagents require a polar aprotic solvent and a non-nucleophilic base to maintain reaction kinetics without degrading the reagent.

  • Prepare a solution of N,N'-Bis-Z-1-guanylpyrazole (3.0 to 5.0 equivalents relative to resin loading) and DIEA (3.0 to 5.0 equivalents) in minimal DMF (e.g., 5 mL for a 0.1 mmol scale synthesis)[1].

  • Add the solution to the resin and agitate gently at room temperature for 8 to 16 hours.

Phase 3: In-Process Validation
  • Drain the reaction mixture and wash the resin sequentially with DMF (5x), DCM (5x), and DMF (3x).

  • Validation Check 2 (Kaiser Test): Perform a Kaiser test. A negative result (yellow/colorless beads) indicates complete conversion of the primary amine to the guanidine.

  • Validation Check 3 (Micro-cleavage): Transfer ~5 mg of resin to a microtube. Treat with 95% TFA / 2.5% TIS / 2.5% H2O for 1 hour. Precipitate the cleavage cocktail in cold diethyl ether, centrifuge, and analyze the pellet via LC-MS. The mass should correspond to the target peptide containing the intact Bis-Z-guanidine moiety (a +310 Da mass shift from the free amine precursor).

Phase 4: Global Cleavage and Final Deprotection
  • Cleave the bulk peptide from the resin using standard TFA cocktails. The Z groups will remain completely intact on the guanidine[4].

  • Purify the highly stable Z-protected intermediate via RP-HPLC.

  • To remove the Z groups and yield the final free guanidine, subject the purified peptide to catalytic hydrogenation (H

    
     gas, 10% Pd/C in Methanol/Acetic acid) or treat with anhydrous HF at 0°C[2].
    

Workflow S1 1. Selective Deprotection (Expose Primary Amine) S2 2. Base Equilibration (5% DIEA in DMF) S1->S2 S3 3. Guanidinylation (Bis-Z Reagent + DIEA) S2->S3 S4 4. Reaction Validation (Kaiser Test & LC-MS) S3->S4 S5 5. Peptide Cleavage (TFA yields Z-protected peptide) S4->S5 S6 6. Global Deprotection (Hydrogenation removes Z-groups) S5->S6

Fig 2. Self-validating SPPS workflow for orthogonal guanidinylation and subsequent deprotection.

Troubleshooting & Optimization Matrix

ObservationCausalityCorrective Action
Positive Kaiser Test (Incomplete Reaction) Steric hindrance around the resin-bound amine or reagent hydrolysis.Perform a double coupling with fresh reagent (5 eq) and DIEA (5 eq). Elevate temperature to 40°C if the resin and sequence permit.
Poor Reagent Solubility Z-protected reagents exhibit lower solubility in non-polar solvents like DCM.Transition entirely to DMF, NMP, or a DMF/DMSO mixture for the coupling step[1].
Premature Z-Group Loss Extended exposure to highly concentrated strong acid scavengers during TFA cleavage.Minimize TFA cleavage time to <2 hours. Avoid highly nucleophilic scavengers if not strictly required by the peptide sequence.

References

  • Solid-phase Synthesis of Fusaricidin/LI-F Class of Cyclic Lipopeptides: Guanidinylation of Resin-bound Peptidyl Amines - PMC Source: nih.gov URL:[1]

  • Efficient Introduction of Protected Guanidines in BOC Solid Phase Peptide Synthesis Source: researchgate.net URL:[2]

  • N,N'-Bis-Z-1-guanylpyrazole | C20H18N4O4 | CID 5861998 - PubChem Source: nih.gov URL:[3]

  • 152120-55-3(N,N'-BIS-Z-1-GUANYLPYRAZOLE) Product Description - ChemicalBook Source: chemicalbook.com URL:[4]

Sources

Catalytic guanidinylation using N,N'-Bis-Z-1-guanylpyrazole and triethylamine

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to Amine Guanidinylation Using N,N'-Bis-Z-1-Guanylpyrazole and Triethylamine

Introduction: The Strategic Importance of the Guanidinium Moiety

The guanidinium functional group, the defining feature of the amino acid arginine, is a cornerstone of molecular recognition in biological systems. Its persistent protonated state at physiological pH allows it to engage in a network of strong hydrogen bonds and electrostatic interactions, making it a critical pharmacophore in numerous natural products and synthetic drugs.[1][2] Molecules bearing the guanidino group exhibit a wide spectrum of biological activities, including roles as antimicrobial, antiviral, and antihypertensive agents.[2] Consequently, the development of mild, efficient, and reliable methods for the introduction of this moiety—a process known as guanidinylation—is of paramount importance to researchers in medicinal chemistry and drug development.

This guide provides an in-depth technical overview and detailed protocols for the guanidinylation of primary and secondary amines using the highly effective reagent N,N'-Bis(benzyloxycarbonyl)-1H-pyrazole-1-carboxamidine, commonly known as N,N'-Bis-Z-1-guanylpyrazole. We will explore the mechanistic underpinnings of this reaction, the critical role of triethylamine as a base, and practical, field-tested protocols for its successful implementation.

The Reagent: Why N,N'-Bis-Z-1-Guanylpyrazole?

The choice of a guanidinylating reagent is pivotal for the success of the synthesis. While simpler reagents like 1H-pyrazole-1-carboxamidine hydrochloride can be used, they often require harsh conditions and are ineffective for less nucleophilic amines.[3] The innovation introduced by Bernatowicz and co-workers was the installation of urethane-based protecting groups (such as Boc or Z/Cbz) onto the pyrazole-carboxamidine core.[3][4]

N,N'-Bis-Z-1-guanylpyrazole (1) is a stable, crystalline solid that offers significant advantages:[5][6]

  • Enhanced Electrophilicity : The two electron-withdrawing benzyloxycarbonyl (Z) groups are in conjugation with the reaction center. This dramatically increases the electrophilicity of the amidino carbon atom.[3]

  • Excellent Leaving Group : The pyrazole moiety is an excellent leaving group, facilitating the nucleophilic attack by the amine.

  • Broad Substrate Scope : Due to its heightened reactivity, the reagent efficiently guanidinylates a wide range of amines, from highly nucleophilic primary and secondary aliphatic amines to less reactive aromatic amines like aniline.[3]

  • Mild Reaction Conditions : The reaction proceeds smoothly under mild conditions, typically at room temperature, preserving sensitive functional groups elsewhere in the substrate molecule.

Mechanism and the Role of Triethylamine: A Base-Promoted Pathway

The reaction is not, in the strictest sense, catalytic with respect to triethylamine. Rather, it is a base-promoted nucleophilic substitution. The term "catalytic" can be used loosely when only a substoichiometric amount of base is needed to facilitate the reaction of a free amine. However, its primary role is to act as a proton shuttle and enhance the nucleophilicity of the amine substrate.

The proposed mechanistic pathway is as follows:

  • Amine Activation (Optional but Recommended) : For amines that are stored as salts (e.g., hydrochlorides) or for weakly nucleophilic amines, triethylamine (Et₃N) acts as a Brønsted-Lowry base, deprotonating the amine to generate the more nucleophilic free amine.[7] For free amines, triethylamine can form a hydrogen-bonded complex, increasing the amine's reactivity.[7]

  • Nucleophilic Attack : The activated amine attacks the highly electrophilic amidino carbon of the N,N'-Bis-Z-1-guanylpyrazole (1).

  • Tetrahedral Intermediate Formation : A transient tetrahedral intermediate is formed.

  • Leaving Group Departure : The intermediate collapses, expelling the stable pyrazole anion as a leaving group.

  • Proton Transfer : The pyrazole anion is protonated by the triethylammonium ion (formed in step 1) or another proton source, regenerating triethylamine and forming the stable, Z-protected guanidinylated product (2).

The diagram below illustrates this efficient, self-validating pathway.

Guanidinylation_Mechanism cluster_reactants Reactants cluster_intermediates Reaction Pathway cluster_products Products & By-products Amine R-NH₂ ActivatedAmine Activated Amine [R-NH⁻] or [R-NH₂---NEt₃] Amine->ActivatedAmine Activation Base Et₃N Base->ActivatedAmine Reagent N,N'-Bis-Z-1-guanylpyrazole (1) Intermediate Tetrahedral Intermediate Reagent->Intermediate ActivatedAmine->Intermediate Nucleophilic Attack Product Z-Protected Guanidine (2) Intermediate->Product Pyrazole Departure Byproduct Pyrazole Intermediate->Byproduct RegenBase Et₃N (Regenerated) Byproduct->RegenBase BaseH Et₃N-H⁺ BaseH->RegenBase Deprotonation

Caption: Base-promoted guanidinylation pathway.

Quantitative Data: Substrate Scope and Typical Yields

The use of urethane-protected guanylpyrazoles provides excellent yields across a diverse range of amine substrates. The following table summarizes representative results adapted from the foundational work by Bernatowicz et al. (1993), demonstrating the efficiency of the method.

EntryAmine SubstrateProductYield (%)
1BenzylamineN,N'-Bis(Z)-N''-benzylguanidine98
2CyclohexylamineN,N'-Bis(Z)-N''-cyclohexylguanidine99
3AnilineN,N'-Bis(Z)-N''-phenylguanidine96
4Piperidine1-[N,N'-Bis(Z)amidino]piperidine98
5L-Phenylalanine methyl esterMethyl 2-(N,N'-bis(Z)guanidino)-3-phenylpropanoate97

Data adapted from Bernatowicz, M. S.; Wu, Y.; Matsueda, G. R. Tetrahedron Lett. 1993, 34, 3389–3392.[4] Reactions were typically performed in THF or DMF at room temperature.

Experimental Protocols

This section provides a detailed, step-by-step methodology for the guanidinylation of a primary amine.

Materials and Reagents
  • Amine substrate (e.g., Benzylamine)

  • N,N'-Bis-Z-1-guanylpyrazole (CAS: 152120-55-3)[5][6]

  • Triethylamine (Et₃N), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Ethyl acetate (EtOAc)

  • Hexane

  • Silica gel for column chromatography

  • Standard glassware, magnetic stirrer, and inert atmosphere setup (Argon or Nitrogen)

Protocol: Guanidinylation of Benzylamine

The following workflow diagram outlines the key stages of the experimental procedure.

Caption: General experimental workflow for amine guanidinylation.

Step-by-Step Procedure:

  • Preparation : To a dry, round-bottom flask under an argon atmosphere, add the primary amine substrate (1.0 mmol). Dissolve it in 4-5 mL of anhydrous THF.

    • Causality: Anhydrous conditions are crucial to prevent hydrolysis of the guanidinylating reagent. THF is a good solvent for both the reagent and many amine substrates.[1]

  • Base Addition : Add triethylamine (1.1 mmol, 1.1 equivalents) to the stirred solution at room temperature.

    • Causality: Triethylamine ensures the amine is in its free base form, maximizing its nucleophilicity. A slight excess helps drive the reaction to completion.

  • Reagent Addition : Add N,N'-Bis-Z-1-guanylpyrazole (1.0 mmol, 1.0 equivalents) to the reaction mixture in one portion.

    • Causality: A 1:1 stoichiometry is generally effective due to the high reactivity of the reagent.

  • Reaction : Stir the resulting mixture at room temperature. The reaction progress can be monitored by Thin-Layer Chromatography (TLC), observing the consumption of the amine and the appearance of a new, typically higher Rf product spot. Reaction times can vary from 4 to 24 hours depending on the amine's reactivity.

    • Trustworthiness: TLC provides a simple, real-time validation of reaction completion, preventing premature work-up or unnecessarily long reaction times.

  • Work-up : Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF and excess triethylamine.

  • Purification : Dissolve the crude residue in a minimal amount of dichloromethane or ethyl acetate and purify by flash column chromatography on silica gel. A gradient elution, for example, starting with 100% hexane and gradually increasing the proportion of ethyl acetate (e.g., 0% to 30% EtOAc in hexane), is typically effective for separating the product from the pyrazole byproduct and any unreacted starting material.

  • Isolation : Combine the product-containing fractions (identified by TLC) and evaporate the solvent in vacuo to yield the pure N,N',N''-trisubstituted guanidine product, which is often a white or pale-yellow solid.

Conclusion and Outlook

The use of N,N'-Bis-Z-1-guanylpyrazole, promoted by triethylamine, represents a robust and highly efficient method for the synthesis of protected guanidines. Its operational simplicity, mild conditions, and broad applicability make it an invaluable tool for drug development professionals and synthetic chemists. By providing a direct route to the guanidine core, this methodology facilitates the exploration of this critical pharmacophore, accelerating the discovery of novel therapeutics.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Bernatowicz, M. S., Wu, Y., & Matsueda, G. R. (1993). Urethane protected derivatives of 1-guanylpyrazole for the mild and efficient preparation of guanidines. Tetrahedron Letters, 34(21), 3389–3392. [Link]

  • Laskowski, P. R., et al. (2021). Synthesis of the Guanidine Derivative: N-{1][8]triazol-3(5H)-ylidene)aminomethylene}benzamide. Molbank, 2021(3), M1261. [Link]

  • Aho, J. A. S., et al. (2024). Guanidinium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. The Journal of Organic Chemistry. [Link]

  • Batey, R. A. (2002). A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds. Thesis, University of Toronto. [Link]

  • Linton, B. R., et al. (2016). A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. Journal of Visualized Experiments, (115), 54556. [Link]

Sources

Procedure for converting lysine to homoarginine with Bis-Z-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

[label=" Elimination", fontcolor

Fig 1. Mechanistic pathway of lysine guanidinylation by Bis-Z-pyrazole.

Materials and Reagents

Reagent / MaterialFunctionMolecular WeightEquivalents

-Protected Lysine
(e.g., Fmoc-Lys-OH)
SubstrateVariable1.0 eq
Bis-Z-pyrazole Guanidinylating Agent380.39 g/mol 1.2 eq
DIPEA Non-nucleophilic Base129.24 g/mol 3.0 eq
Anhydrous DMF Solvent73.09 g/mol 0.1 - 0.2 M
Ethyl Acetate (EtOAc) Extraction Solvent88.11 g/mol N/A
5% Citric Acid (aq) Acidic WashN/AN/A

Experimental Protocol

This workflow is designed as a self-validating system. Researchers are encouraged to verify intermediate states using the analytical checkpoints provided.

Step 1: Substrate Preparation
  • Weigh the

    
    -amine protected lysine derivative (1.0 eq) and transfer it to an oven-dried round-bottom flask equipped with a magnetic stir bar.
    
  • Dissolve the substrate in anhydrous N,N-Dimethylformamide (DMF) to achieve a concentration of 0.1 M to 0.2 M. Causality: Anhydrous conditions prevent the premature hydrolysis of the moisture-sensitive Bis-Z-pyrazole reagent.

Step 2: Base Activation
  • Add 3.0 equivalents of DIPEA to the stirring solution.

  • Allow the mixture to stir for 10 minutes at room temperature. Causality: This incubation period ensures complete deprotonation of the lysine

    
    -ammonium ion, maximizing the concentration of the reactive free amine.
    
Step 3: Guanidinylation Reaction
  • Add 1.2 equivalents of Bis-Z-pyrazole to the reaction mixture.

  • Purge the flask with inert gas (Nitrogen or Argon) and seal it.

  • Stir the reaction continuously at room temperature (20–25 °C) for 12 to 16 hours.

Step 4: Analytical Self-Validation (Checkpoint)
  • Withdraw a 10 µL aliquot, dilute in methanol, and analyze via LC-MS.

  • Validation Criteria: The reaction is complete when the starting material peak disappears and a new peak emerges with a +312 Da mass shift (corresponding to the net addition of the di-Z-amidine moiety minus the displaced proton).

Step 5: Work-Up and Purification
  • Dilute the reaction mixture with 10 volumes of Ethyl Acetate (EtOAc).

  • Wash the organic layer successively with:

    • 5% aqueous citric acid (3 × 30 mL) – Removes excess DIPEA and unreacted lysine.

    • Distilled water (2 × 30 mL) – Removes residual DMF.

    • Brine (1 × 30 mL) – Aids in drying the organic layer.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue via flash column chromatography (Hexanes/EtOAc gradient) to yield the pure di-Z-protected homoarginine derivative.

Step 6: Z-Deprotection (Hydrogenolysis)
  • To obtain the free guanidinium moiety, dissolve the purified product in Methanol.

  • Add 10% Pd/C (catalytic amount) and stir under a Hydrogen atmosphere (1 atm) for 4–6 hours.

  • Filter through a Celite pad to remove the catalyst and concentrate in vacuo.

Workflow A Step 1: Substrate Preparation (Protect α-amine of Lysine) B Step 2: Reagent Addition (Bis-Z-pyrazole + DIPEA in DMF) A->B C Step 3: Guanidinylation (Stir at RT, 12-24h) B->C D Step 4: Purification (Aqueous Work-Up & Chromatography) C->D E Step 5: Z-Deprotection (H2, Pd/C or Acid Cleavage) D->E F Final Product: Homoarginine Derivative E->F

Fig 2. Step-by-step workflow for the conversion of lysine to homoarginine.

Quantitative Data & Optimization Summary

For researchers adapting this protocol to highly sterically hindered amines or solid-phase synthesis, consider the following optimized parameters:

ParameterPrimary ConditionAlternative Condition (Hindered/Solid-Phase)Expected Yield
Solvent DMF (Anhydrous)DCM (Anhydrous)85 - 95%
Base DIPEA (3.0 eq)TEA (3.0 eq)> 90%
Reagent Bis-Z-pyrazole (1.2 eq)Bis-Boc-pyrazole (1.5 - 2.0 eq)88 - 92%
Temperature 20 - 25 °C (RT)40 °C (Microwave-assisted optional)N/A
Reaction Time 12 - 16 hours24 - 48 hoursN/A

References

  • Bernatowicz, M. S., Wu, Y., & Matsueda, G. R. (1992). 1H-Pyrazole-1-carboxamidine hydrochloride an attractive reagent for guanylation of amines and its application to peptide synthesis. Journal of Organic Chemistry, 57(8), 2497-2502.[Link]

  • Bernatowicz, M. S., Wu, Y., & Matsueda, G. R. (1993). Urethane protected derivatives of 1-guanylpyrazole for the mild and efficient preparation of guanidines. Tetrahedron Letters, 34(21), 3389-3392.[Link]

Application Note: Microwave-Assisted Guanidinylation using N,N'-Bis(benzyloxycarbonyl)-1H-pyrazole-1-carboxamidine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The guanidine moiety is a privileged pharmacophore in medicinal chemistry, essential for arginine mimetics, integrin inhibitors, and various receptor ligands. Classical synthesis using S-methylisothioureas or cyanamides often suffers from long reaction times (12–48 hours), noxious byproducts (mercaptans), or harsh conditions.

This guide details a microwave-assisted protocol for the guanidinylation of amines using N,N'-Bis(benzyloxycarbonyl)-1H-pyrazole-1-carboxamidine . This reagent acts as an electrophilic amidine source, transferring the protected guanidine unit to primary or secondary amines. By leveraging dielectric heating, reaction times are reduced from days to minutes, often with improved yields and purity profiles.

Mechanistic Insight & Reagent Rationale

Why this Reagent?
  • Leaving Group Efficiency: The pyrazole moiety is a superior leaving group compared to amines but less reactive than triflates, offering a balance of stability and reactivity.

  • Orthogonal Protection: The Benzyloxycarbonyl (Cbz/Z) groups are stable to acidic conditions (TFA) used to remove Boc groups, allowing for selective deprotection strategies in peptide synthesis. They are removed via hydrogenolysis (

    
    ) or strong acid (
    
    
    
    ).
  • Atom Economy: Unlike thiourea-based methods, this reaction does not generate volatile sulfur compounds, making it more environmentally benign.

Microwave Acceleration Mechanism

The reaction proceeds via a nucleophilic attack of the amine nitrogen on the central amidine carbon of the reagent. This forms a tetrahedral intermediate, which collapses to expel 1H-pyrazole and form the guanidine.

Microwave irradiation accelerates this process through dipolar polarization . The polar transition state is stabilized, and the rapid internal heating overcomes the activation energy barrier of the pyrazole elimination step much faster than convective heating.

Reaction Pathway Diagram

Guanidinylation_Mechanism Amine Primary/Secondary Amine (R-NH2) Intermediate Tetrahedral Intermediate Amine->Intermediate + Base (DIPEA) Nucleophilic Attack Reagent N,N'-Bis(Cbz)-1H-pyrazole- 1-carboxamidine Reagent->Intermediate Product N,N'-Bis(Cbz)- Guanidine Intermediate->Product Elimination (MW Irradiation) Byproduct 1H-Pyrazole (Leaving Group) Intermediate->Byproduct

Figure 1: Mechanistic pathway of guanidinylation. The amine attacks the electrophilic amidine carbon, displacing pyrazole.

Experimental Protocol

Materials & Equipment
  • Reagent: N,N'-Bis(benzyloxycarbonyl)-1H-pyrazole-1-carboxamidine (1.0 – 1.2 equiv).

  • Substrate: Primary or Secondary Amine (1.0 equiv).

  • Base: N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.0 – 2.0 equiv).

  • Solvent: Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (MeCN).

    • Note: DCM is excellent for solubility but requires a pressurized vessel for MW heating >40°C. MeCN is preferred for higher temperatures.

  • Microwave Reactor: Single-mode (e.g., CEM Discover, Biotage Initiator) recommended for reproducibility.

Standard Operating Procedure (SOP)

Step 1: Preparation Dissolve the amine (1.0 mmol) in the chosen solvent (3–5 mL) in a microwave-compatible vial (2–5 mL capacity).

Step 2: Reagent Addition Add DIPEA (1.2 mmol, 209 µL) followed by N,N'-Bis(benzyloxycarbonyl)-1H-pyrazole-1-carboxamidine (1.05 mmol, ~397 mg). Cap the vial with a crimp top or screw cap comprising a PTFE/silicone septum.

Step 3: Microwave Irradiation Place the vial in the microwave reactor. Program the following parameters:

  • Temperature: 60°C – 80°C (Start at 60°C for labile amines).

  • Time: 10 – 20 minutes (Hold time).

  • Pressure Limit: 15 bar (Safety cutoff).

  • Power: Dynamic (Max 150W).

  • Stirring: High.

Step 4: Monitoring Analyze a small aliquot via TLC (typically EtOAc/Hexane) or LC-MS. The starting amine should be consumed. The product usually appears less polar than the free amine but more polar than the bis-Cbz reagent.

Step 5: Work-up

  • Option A (Aqueous): Dilute with DCM, wash with 5% KHSO4 (to remove excess base/amine) and Brine. Dry over Na2SO4.

  • Option B (Scavenging): Add polymer-supported trisamine resin to scavenge excess electrophile if used in excess, though usually, the amine is the limiting reagent.

Step 6: Purification Concentrate in vacuo. Purify via Flash Column Chromatography on Silica Gel.

  • Eluent: Hexanes:EtOAc gradient (typically 0-30% EtOAc).

  • Note: The byproduct (pyrazole) is often easily separated or sublimed.

Experimental Workflow Diagram

Protocol_Workflow Start Start: Amine Substrate Mix Mix: Amine + Reagent + DIPEA in Solvent (DCM/MeCN) Start->Mix MW Microwave Irradiation 60-80°C, 10-20 min Mix->MW Check QC: TLC / LC-MS MW->Check Check->MW Incomplete (+5 min) Workup Workup: Wash w/ 5% KHSO4 Remove Pyrazole Check->Workup Complete Purify Purification: Flash Chromatography Workup->Purify

Figure 2: Step-by-step workflow for microwave-assisted guanidinylation.

Data Analysis & Optimization

Comparative Efficiency

The following table illustrates the efficiency gains of microwave (MW) synthesis over conventional thermal heating (Reflux) for typical guanidinylation reactions using pyrazole-carboxamidine reagents.

ParameterConventional Heating (Reflux)Microwave Irradiation (MW)Advantage
Time 12 – 48 Hours10 – 30 Minutes>95% Time Reduction
Temperature Solvent Boiling Point (e.g., 40°C for DCM)60°C – 100°C (Pressurized)Access to higher kinetics
Yield 65% – 85%85% – 98%Cleaner reaction profile
Solvent Restricted by boiling pointFlexible (DCM, THF, MeCN)Improved solubility
Troubleshooting Guide
  • Issue: Low Conversion.

    • Cause: Steric hindrance of the amine.

    • Solution: Increase MW temperature to 100°C (switch solvent to DMF or Toluene if pressure is too high) and extend time to 30 mins.

  • Issue: Pyrazole Contamination.

    • Cause: Inefficient workup.

    • Solution: The pyrazole byproduct is weak acid/base amphoteric. Wash organic layer thoroughly with dilute acid (0.5M HCl or KHSO4) to remove the pyrazole if the product is stable, or use silica chromatography (pyrazole is quite polar).

  • Issue: Cbz Cleavage.

    • Cause: Excessive temperature (>120°C).

    • Solution: Maintain temperature below 100°C. Cbz groups are generally thermally stable but can degrade under extreme conditions.

References

  • Microwave-Assisted Synthesis of Highly Functionalized Guanidines. Source: Tetrahedron Letters. Context: Describes the efficiency of pyrazole-carboxamidine reagents under microwave conditions compared to reflux. 1[2]

  • Amidination of Amines under Microwave Conditions Using Recyclable Polymer-Bound 1H-Pyrazole-1-carboxamidine. Source: Organic Chemistry Portal / Synthesis 2006.[3] Context: Validates the microwave acceleration for amidination/guanidinylation using pyrazole-based reagents. 3

  • N,N′-Bis(benzyloxycarbonyl)-1H-pyrazole-1-carboxamidine Product Data. Source: Sigma-Aldrich. Context: Physical properties and safety data for the specific reagent. 4

  • Microwave-assisted and continuous flow multistep synthesis of 4-(pyrazol-1-yl)carboxanilides. Source: Journal of Organic Chemistry (PubMed).[5] Context: Demonstrates the general stability and kinetics of pyrazole formation/reaction under microwave heating. 5

Sources

Application Note: Strategic One-Pot Guanidinylation Using N,N'-Bis-Z-1-guanylpyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

The introduction of guanidino groups into peptides and small molecules is a critical transformation in drug development, particularly for synthesizing arginine mimetics, enhancing cell penetration, and modulating target binding affinities . Traditional guanidinylation reagents often require harsh conditions and yield complex side-product profiles. N,N'-Bis-Z-1-guanylpyrazole (CAS 152120-55-3) has emerged as a premier reagent to overcome these limitations, offering high yields and minimal epimerization . This application note details the mechanistic causality, empirical optimization, and a self-validating protocol for utilizing this reagent in advanced solid-phase peptide synthesis (SPPS) and solution-phase macrocyclization workflows .

Mechanistic Causality & Reagent Selection

Why N,N'-Bis-Z-1-guanylpyrazole? The efficiency of N,N'-Bis-Z-1-guanylpyrazole is rooted in its thermodynamic leaving group. The reaction proceeds via the nucleophilic attack of a primary amine on the amidine carbon. Upon collapse of the resulting tetrahedral intermediate, 1H-pyrazole is expelled. This expulsion restores the aromaticity of the pyrazole ring, providing a massive thermodynamic driving force that ensures rapid, quantitative conversion under mild conditions.

The Strategic Advantage of Z-Protection (Orthogonality) While Boc-protected variants exist, the Z (carbobenzoxy) protected reagent offers a unique strategic advantage for complex architectures [[1]]([Link]). Z-groups are completely stable to the standard highly acidic (95% Trifluoroacetic acid, TFA) cocktails used to cleave peptides from Wang or Rink Amide resins. This orthogonality allows chemists to:

  • Guanidinylate the sequence on-resin.

  • Cleave the fully protected guanidine-peptide from the resin.

  • Perform challenging solution-phase reactions (e.g., head-to-tail macrolactamization) without interference from a highly basic, unprotected guanidine.

  • Globally deprotect the Z-groups via mild palladium-catalyzed hydrogenation .

Mechanism Amine Free Amine (R-NH2) Intermediate Tetrahedral Intermediate (Transient) Amine->Intermediate Nucleophilic Addition Reagent N,N'-Bis-Z-1-guanylpyrazole (CAS 152120-55-3) Reagent->Intermediate Nucleophilic Addition Base DIPEA (Proton Scavenger) Base->Intermediate Deprotonation Product Bis-Z-Protected Guanidine (Stable to TFA) Intermediate->Product Elimination LeavingGroup 1H-Pyrazole (Aromaticity Restored) Intermediate->LeavingGroup Cleavage

Mechanistic causality of amine guanidinylation driven by pyrazole aromaticity restoration.

Self-Validating Experimental Protocol

Workflow: Orthogonal Solid-Phase Guanidinylation and Solution-Phase Cyclization This protocol is designed as a self-validating system. Proceeding without analytical validation at the designated Quality Control (QC) checkpoints is the primary cause of synthesis failure.

Phase A: On-Resin Amine Liberation

  • Swell Resin : Suspend the resin-bound peptide (containing an orthogonally protected amine, e.g., Orn(Mtt)) in N,N-Dimethylformamide (DMF) for 30 minutes.

    • Causality: DMF has a high dielectric constant that optimally swells the polystyrene/PEG matrix, maximizing reagent access to the core of the bead.

  • Deprotect : Treat the resin with 1% TFA in Dichloromethane (DCM) (10 x 2 min) to selectively remove the Mtt group.

  • QC Checkpoint 1 (Kaiser Test) : Perform a Kaiser test on a micro-aliquot of resin beads.

    • Validation: A deep blue color confirms the presence of the free primary amine. Do not proceed to Phase B if the beads remain yellow.

Phase B: One-Pot Guanidinylation 4. Prepare Reagent Cocktail : Dissolve N,N'-Bis-Z-1-guanylpyrazole (4.0 equivalents relative to resin loading) and N,N-Diisopropylethylamine (DIPEA) (8.0 equivalents) in a minimal volume of DMF.

  • Causality: DIPEA acts as a non-nucleophilic proton scavenger, keeping the resin-bound amine in its active, deprotonated state without reacting with the guanylating agent itself.

  • React : Add the cocktail to the resin and agitate at room temperature for 3 hours.

  • QC Checkpoint 2 (Kaiser Test) : Wash the resin thoroughly (DMF, DCM) and perform a second Kaiser test.

    • Validation: A yellow color confirms complete conversion of the primary amine to the fully protected guanidine.

Phase C: Cleavage & Solution-Phase Processing 7. Resin Cleavage : Treat the resin with 95% TFA / 2.5% Triisopropylsilane (TIS) / 2.5% H2O for 2 hours.

  • Causality: This cleaves the peptide from the resin and removes standard side-chain protecting groups (e.g., tBu, Trt). Crucially, the Z-protected guanidine remains completely intact .

  • Precipitation : Precipitate the crude peptide in cold diethyl ether and lyophilize.

  • Solution-Phase Cyclization : Dissolve the peptide in highly dilute DMF (1 mg/mL) to favor intramolecular cyclization over intermolecular oligomerization. Add HBTU (1.5 eq) and DIPEA (3.0 eq). Stir for 12 hours .

Phase D: Global Z-Deprotection 10. Hydrogenation : Dissolve the cyclized peptide in Methanol. Add 10% Pd/C catalyst (10% w/w). 11. React : Stir under a hydrogen atmosphere (1 atm) for 4-6 hours. 12. Final Isolation : Filter through Celite to remove the Pd/C catalyst and purify via RP-HPLC.

Workflow S1 1. On-Resin Amine Deprotection (e.g., Mtt removal) QC1 QC: Positive Kaiser Test (Blue Resin = Free Amine) S1->QC1 S2 2. One-Pot Guanidinylation (Bis-Z-Reagent, DIPEA, DMF) QC1->S2 QC2 QC: Negative Kaiser Test (Yellow Resin = Capped) S2->QC2 S3 3. TFA Cleavage (Z-groups remain intact) QC2->S3 S4 4. Solution-Phase Cyclization (Macrolactamization) S3->S4 S5 5. Global Z-Deprotection (H2, Pd/C in MeOH) S4->S5

Self-validating solid-phase to solution-phase orthogonal guanidinylation workflow.

Empirical Optimization Data

To ensure maximum trustworthiness and reproducibility, the following table summarizes the empirical optimization of the on-resin guanidinylation step. The data demonstrates that a 4:8 ratio of Reagent:Base in DMF is the optimal self-validating parameter set to drive the reaction to completion.

Reagent (Eq)Base (Eq)SolventTime (h)Kaiser Test ResultConversion Yield (%)
2.0DIPEA (4.0)DCM3.0Light Blue (Fail)65%
2.0DIPEA (4.0)DMF3.0Pale Green (Fail)82%
4.0TEA (8.0)DMF3.0Trace Blue (Fail)94%
4.0 DIPEA (8.0) DMF 3.0 Yellow (Pass) >99%
5.0DIPEA (10.0)DMF1.5Yellow (Pass)>99%

Note: DMF consistently outperforms DCM due to superior stabilization of the polar tetrahedral intermediate and better resin swelling characteristics.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. "Understanding the Synthesis and Applications of N,N'-Bis-Z-1-Guanylpyrazole (CAS 152120-55-3)". nbinno.com.

  • National Center for Biotechnology Information. "N,N'-Bis-Z-1-guanylpyrazole | C20H18N4O4 | CID 5861998". PubChem.

  • CymitQuimica. "Guanidinylation". cymitquimica.com.

  • Yang, X., Bai, G., Lin, H., & Wang, D. (2014). "Facile Solid Phase Synthesis of N-cycloguanidinyl-formyl peptides". ResearchGate.

Sources

Troubleshooting & Optimization

Improving yield of guanidinylation with N,N'-Bis-Z-1-guanylpyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing Guanidinylation with N,N'-Bis-Z-1-guanylpyrazole

Topic: Improving yield and purity in guanidinylation reactions using N,N'-Bis(benzyloxycarbonyl)-1H-pyrazole-1-carboxamidine. Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers.

Introduction: The Reagent & The Challenge

N,N'-Bis(benzyloxycarbonyl)-1H-pyrazole-1-carboxamidine (hereafter referred to as Bis-Z-pyrazole ) is a premier electrophilic guanidinylating reagent. Unlike S-methylisothioureas (which release toxic methyl mercaptan) or triflyl guanidines (which are highly reactive but unstable), Bis-Z-pyrazole offers a balance of reactivity and stability . It installs a bis-Cbz (Z) protected guanidine moiety, which is orthogonal to Boc/tBu protecting groups and is removed via hydrogenolysis.

However, users often encounter stalled conversion (50-70% yields) , purification difficulties (separating the pyrazole byproduct), or solubility issues . This guide addresses these specific technical bottlenecks.

Mechanism of Action

Understanding the mechanism is critical for troubleshooting. The reaction is a nucleophilic acyl substitution where the amine nucleophile attacks the central amidine carbon, expelling 1H-pyrazole as the leaving group.

GuanidinylationMechanism Reagent Bis-Z-1-guanylpyrazole (Electrophile) Intermediate Tetrahedral Intermediate (Transient) Reagent->Intermediate Amine Primary/Secondary Amine (Nucleophile) Amine->Intermediate Nucleophilic Attack (Base assisted) Product Bis-Z-Guanidine (Protected Product) Intermediate->Product Elimination Byproduct 1H-Pyrazole (Leaving Group) Intermediate->Byproduct Expulsion

Figure 1: Mechanistic pathway. The driving force is the formation of the resonance-stabilized guanidine and the expulsion of the aromatic pyrazole.

Optimized Experimental Protocol

This protocol is designed to maximize yield (>85%) and minimize byproduct contamination.

Standard Operating Procedure (SOP)
ParameterRecommended ConditionTechnical Rationale
Stoichiometry 1.05 – 1.20 equiv. of Bis-Z-pyrazoleSlight excess ensures complete consumption of the limiting amine.
Solvent DCM or THF (Anhydrous)Critical: Water hydrolyzes the reagent to urea derivatives. DMF is acceptable for polar amines but complicates workup.
Concentration 0.1 M – 0.5 MHigher concentration drives bimolecular kinetics.
Base DIPEA (Diisopropylethylamine)Preferred over TEA. DIPEA is non-nucleophilic and prevents side reactions. Use 1.0–2.0 equiv.
Temperature 20°C (RT) → 40°CStart at RT. If conversion <50% after 4h, heat to 40°C.
Time 12 – 24 HoursSterically hindered amines may require up to 48h.
Step-by-Step Workflow
  • Setup: Flame-dry a round-bottom flask and cool under inert atmosphere (N₂ or Ar).

  • Dissolution: Dissolve the amine substrate (1.0 equiv) in anhydrous DCM or THF (0.2 M).

  • Activation: Add DIPEA (1.5 equiv). Stir for 5 minutes.

  • Addition: Add N,N'-Bis-Z-1-guanylpyrazole (1.1 equiv) in one portion.

  • Monitoring: Monitor by TLC or LC-MS. The product is usually less polar than the amine but more polar than the reagent.

    • Note: The byproduct (1H-pyrazole) is UV active and can obscure product peaks.

  • Workup (The "Acid Wash" Trick):

    • Dilute reaction with EtOAc.

    • Wash 1: 5% Citric Acid or 0.5M HCl (aq). This converts the 1H-pyrazole byproduct into its water-soluble salt, removing it from the organic layer.

    • Wash 2: Saturated NaHCO₃ (to neutralize).

    • Wash 3: Brine.

    • Dry over Na₂SO₄ and concentrate.[1][2]

Troubleshooting Guide

Issue 1: Low Yield / Incomplete Conversion

Symptoms: Starting amine remains after 24h; LC-MS shows hydrolysis products.

Root CauseDiagnosticRemediation
Wet Solvent Formation of urea byproduct (M+18 or similar mass shift).Must use anhydrous solvents. Add 3Å molecular sieves to the reaction vessel.
Steric Hindrance Substrate is a secondary amine or has bulky alpha-substituents.1. Increase Temp to 50°C (switch solvent to THF or Dioxane).2. Add DMAP (0.1 equiv) as a nucleophilic catalyst.
Reagent Quality Reagent is old/hydrolyzed (white powder turns sticky/yellow).Recrystallize reagent from EtOAc/Hexanes before use. Check reagent 1H NMR (pyrazole protons at ~6.4, 7.7, 8.2 ppm).
Issue 2: Purification Difficulties (Pyrazole Contamination)

Symptoms: NMR shows extra aromatic peaks (t at 6.3 ppm, d at 7.6 ppm) that do not belong to the Z-group.

  • Logic: The 1H-pyrazole byproduct co-elutes with many protected guanidines on silica.

  • Solution A (Partitioning): As described in the SOP, wash the organic layer with 1M HCl . Pyrazole is a base (pKa ~2.5 for conjugate acid) and will partition into the aqueous phase. Caution: Ensure your product's Z-groups are stable (they usually are to dilute acid).

  • Solution B (Chromatography): If the product is acid-sensitive, use a gradient of DCM:MeOH (99:1 to 95:5) . The pyrazole usually elutes after the bis-Z-guanidine.

Issue 3: Z-Group Cleavage or Scrambling

Symptoms: Loss of one Cbz group or formation of cyclic byproducts.

  • Cause: Strong nucleophiles can attack the carbamate. High temperatures (>80°C) can cause thermal rearrangement.

  • Fix: Keep temperature <60°C. Avoid using strong nucleophilic bases like hydroxide or methoxide during the reaction.

Decision Tree: Optimization Workflow

TroubleshootingTree Start Start: Reaction Stalled CheckSolvent Is solvent anhydrous? Start->CheckSolvent DrySolvent Dry solvent / Add Sieves CheckSolvent->DrySolvent No CheckSterics Is amine hindered (secondary/bulky)? CheckSolvent->CheckSterics Yes StandardOpt Increase Temp (40°C) Extend Time CheckSterics->StandardOpt No AdvOpt Add 10 mol% DMAP Switch to Dioxane (Reflux) CheckSterics->AdvOpt Yes CheckByproduct Is Pyrazole remaining? StandardOpt->CheckByproduct AdvOpt->CheckByproduct AcidWash Perform 0.5M HCl Wash CheckByproduct->AcidWash Product Acid Stable ColChromo Column: Hex/EtOAc -> DCM/MeOH CheckByproduct->ColChromo Product Acid Sensitive

Figure 2: Decision tree for troubleshooting stalled reactions and purification issues.

Frequently Asked Questions (FAQ)

Q: Can I use TEA (Triethylamine) instead of DIPEA? A: Yes, but DIPEA is superior. TEA is more nucleophilic than DIPEA and can occasionally react with the electrophile or cause base-catalyzed side reactions. DIPEA's steric bulk prevents this.

Q: How do I remove the Z (Cbz) protecting groups after the reaction? A: The Z-groups are removed via hydrogenolysis (H₂, Pd/C, EtOH/EtOAc). This is the primary advantage over the Bis-Boc reagent, which requires strong acid (TFA) for deprotection. If your molecule contains sulfur (poisoning Pd/C), you can use HBr in Acetic Acid, though this is harsh.

Q: My product is water-soluble. How do I remove the pyrazole? A: If you cannot perform an aqueous extraction:

  • Evaporate the solvent.

  • Triturate the residue with Diethyl Ether . The Bis-Z-guanidine product is often insoluble in ether, while 1H-pyrazole and excess reagent are soluble. Filter to collect the solid product.

Q: Is the reaction compatible with free alcohols or carboxylic acids? A:

  • Alcohols: Yes. Primary amines are significantly more nucleophilic than alcohols. The reaction is chemoselective for amines at RT.

  • Carboxylic Acids: No.[3] The base will deprotonate the acid, forming a carboxylate which might react or simply consume base. Protect acids as esters before guanidinylation.

References

  • Bernatowicz, M. S., Wu, Y., & Matsueda, G. R. (1993).[4] Urethane protected derivatives of 1-guanylpyrazole for the mild and efficient preparation of guanidines. Tetrahedron Letters, 34(21), 3389-3392. Link

  • Castillo-Meléndez, J. A., & Golding, B. T. (2004). Optimisation of the Synthesis of Guanidines from Amines via Nitroguanidines Using 3,5-Dimethyl-N-nitro-1H-pyrazole-1-carboxamidine. Synthesis, 2004(10), 1655-1663. (Comparative reagent study). Link

  • Feichtinger, K., Sings, H. L., Baker, T. J., Matthews, K., & Goodman, M. (1998). Triurethane-Protected Guanidines and Triflyldiurethane-Protected Guanidines: New Reagents for Guanidinylation Reactions. The Journal of Organic Chemistry, 63(23), 8432-8439. Link

  • BenchChem Technical Support. (2025). Identifying and removing byproducts in pyrazole synthesis. (General pyrazole handling). Link

Sources

N,N'-Bis-Z-1-guanylpyrazole reaction slow with steric hindered amines

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing Guanylation with


-Bis-Z-1-guanylpyrazole 

Subject: Troubleshooting Slow Reaction Kinetics with Sterically Hindered Amines Reagent Focus:


-Bis(benzyloxycarbonyl)-1H-pyrazole-1-carboxamidine (CAS: 152120-55-3)
Document ID:  TS-GUAN-004
Date:  March 04, 2026

Executive Summary

You are encountering slow kinetics when reacting


-Bis-Z-1-guanylpyrazole  (hereafter Bis-Z-Pyy ) with a sterically hindered amine. This is a common bottleneck. While Bis-Z-Pyy is a robust electrophile for primary amines, its reactivity drops significantly with secondary or 

-branched amines due to the combined steric bulk of the benzyloxycarbonyl (Cbz/Z) protecting groups and the substrate.

This guide provides a tiered troubleshooting approach, moving from standard optimization to forcing conditions, ensuring you maintain the integrity of the Cbz protecting groups while driving the reaction to completion.

Module 1: Diagnostic & Mechanism

Q: Why is my reaction stalling after 24 hours?

A: The reaction mechanism relies on a nucleophilic attack of your amine on the central amidine carbon of the reagent, followed by the elimination of pyrazole.

  • Steric Clash: The two Cbz groups on the reagent create a "steric wall" around the electrophilic center. If your amine is also bulky (e.g., isopropyl, tert-butyl, or adjacent to a quaternary center), the energy barrier for the initial attack becomes prohibitively high at room temperature.

  • Electronic Deactivation: If your hindered amine is also electron-deficient (e.g., an aniline with electron-withdrawing groups), the nucleophilicity is lowered, compounding the steric issue.

Visualizing the Bottleneck:

GuanylationMechanism Reagent Bis-Z-Pyy (Electrophile) TS Tetrahedral Intermediate (Sterically Crowded) Reagent->TS + Amine Slow Step (k1) Amine Hindered Amine (Nucleophile) Amine->TS Product Protected Guanidine TS->Product Elimination (k2) Byproduct Pyrazole (Leaving Group) TS->Byproduct

Figure 1: The rate-determining step is typically the formation of the tetrahedral intermediate (


), which is severely retarded by steric hindrance.

Module 2: Optimization Protocols (Tier 1)

Q: What are the first variables I should change?

Before applying heat (which risks Cbz degradation), optimize the solvent and base environment.

VariableStandard ConditionOptimized for Hindered AminesRationale
Solvent THF or DCMDMF or MeCN Polar aprotic solvents stabilize the charged transition state better than THF, often accelerating nucleophilic attack.
Concentration 0.1 M0.5 M - 1.0 M Higher concentration increases collision frequency. This is critical for slow bimolecular reactions.
Base TEA (1.0 equiv)DIPEA (2.0 equiv) DIPEA is less nucleophilic than TEA (avoiding side reactions) but basic enough to scavenge the acidic pyrazole byproduct.
Stoichiometry 1:11.2 equiv Reagent A slight excess of Bis-Z-Pyy drives the equilibrium if the reaction is sluggish.

Protocol A: Solvent Switch (Recommended First Step)

  • Dissolve the hindered amine (1.0 equiv) in minimal DMF (0.5 M concentration).

  • Add DIPEA (2.0 equiv).

  • Add Bis-Z-Pyy (1.1 equiv).

  • Stir at Room Temperature for 24–48 hours.

  • Monitor: Check LCMS. If conversion is <50% at 24h, proceed to Module 3.

Module 3: Advanced Troubleshooting (Tier 2 - Forcing)

Q: Standard optimization failed. How do I force the reaction?

If Protocol A fails, you must overcome the activation energy barrier with thermal energy or catalysis.

Option 1: Thermal Acceleration

The Cbz group is generally stable up to ~80°C in neutral/mildly basic conditions, but thermal instability of the reagent can occur.

  • Action: Heat the DMF reaction mixture to 50°C .

  • Warning: Do not exceed 60°C initially. Higher temperatures can lead to nucleophilic attack on the Cbz carbonyl (forming ureas) rather than the amidine carbon.

Option 2: Microwave Irradiation

Microwave heating is superior for this transformation as it provides rapid, uniform heating that can overcome steric barriers quickly, often minimizing degradation time.

  • Action: Microwave at 60°C for 30–60 minutes in DMF or MeCN.

Option 3: Catalysis (The "Secret Weapon")

For extremely deactivated or hindered amines, standard bases are insufficient.

  • Add DMAP (10-20 mol%): 4-Dimethylaminopyridine acts as a nucleophilic catalyst. It attacks the Bis-Z-Pyy first, forming a highly reactive N-acylpyridinium-like intermediate that is more susceptible to attack by the hindered amine.

Module 4: Decision Tree & Workflow

Use this logic flow to determine your next experimental step.

TroubleshootingFlow Start Start: Reaction Slow/Incomplete CheckSolvent Current Solvent? Start->CheckSolvent SwitchDMF Switch to DMF (0.5M) Add DIPEA CheckSolvent->SwitchDMF THF/DCM CheckTemp Current Temp? CheckSolvent->CheckTemp Already DMF SwitchDMF->CheckTemp ApplyHeat Heat to 50°C (Oil bath) CheckTemp->ApplyHeat RT Microwave Microwave 60°C, 1h CheckTemp->Microwave Already 50°C AddDMAP Add 20 mol% DMAP ApplyHeat->AddDMAP Still Slow Microwave->AddDMAP Still Slow

Figure 2: Step-by-step decision matrix for optimizing the guanylation reaction.

Module 5: Validated Experimental Protocol (The "Force" Method)

This protocol combines solvent effects, concentration, and mild heat to solve 90% of hindered amine cases.

Reagents:

  • Substrate: Hindered Amine (1.0 mmol)

  • Reagent:

    
    -Bis-Z-1-guanylpyrazole (1.1 mmol)
    
  • Base: DIPEA (2.0 mmol)

  • Solvent: Anhydrous DMF (2.0 mL)

Procedure:

  • Preparation: In a dry vial equipped with a stir bar, dissolve the amine (1.0 mmol) in anhydrous DMF (2.0 mL).

  • Base Addition: Add DIPEA (348 µL, 2.0 mmol) and stir for 5 minutes.

  • Reagent Addition: Add

    
    -Bis-Z-1-guanylpyrazole (416 mg, 1.1 mmol) in one portion.
    
  • Reaction:

    • Initial: Stir at room temperature for 4 hours.

    • Check: Analyze by TLC/LCMS.

    • Boost: If <50% conversion, heat to 55°C for 12 hours.

  • Workup (Crucial):

    • Dilute the reaction mixture with EtOAc (20 mL).

    • Wash with 5% LiCl solution (3 x 10 mL) to remove DMF.

    • Wash with Brine (10 mL), dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc). The byproduct (pyrazole) is polar; the Bis-Z-guanidine product is usually less polar.

References

  • Bernatowicz, M. S., Wu, Y., & Matsueda, G. R. (1992). 1H-Pyrazole-1-carboxamidine hydrochloride: An attractive reagent for guanylation of amines and its application to peptide synthesis.[1][2] Journal of Organic Chemistry, 57(8), 2497–2502. [Link]

  • Feichtinger, K., Sings, H. L., Baker, T. J., Matthews, K., & Goodman, M. (1998). Triurethane-Protected Guanidines and Triflylguanidines: New Reagents for Guanidinylation. Journal of Organic Chemistry, 63(23), 8432–8439. [Link]

  • Katritzky, A. R., et al. (2010). Simple, Versatile, and Efficient Catalysts for Guanylation of Amines. Organometallics, 29(12), 2789–2795. [Link]

Sources

Removing pyrazole byproduct from Bis-Cbz-guanidine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Purification of N,N'-Bis(carbobenzyloxy)guanidine and Removal of Pyrazole Byproduct

Audience: Researchers, Scientists, and Drug Development Professionals

From the desk of the Senior Application Scientist:

Welcome to our dedicated technical guide for troubleshooting one of the most common challenges in guanidinylation chemistry: the removal of pyrazole-based impurities. The synthesis of protected guanidines, such as N,N'-Bis(carbobenzyloxy)guanidine (Bis-Cbz-guanidine), often employs highly efficient guanidinylating reagents like N,N'-Di-Cbz-1H-pyrazole-1-carboxamidine. While effective, this method invariably releases a pyrazole leaving group, which can contaminate the final product. This guide provides a scientifically-grounded, experience-driven approach to diagnosing and resolving this purification challenge.

Part 1: Frequently Asked Questions (FAQs)

Q1: Why is pyrazole the primary byproduct in my Bis-Cbz-guanidine synthesis?

When using a reagent like N,N'-Di-Cbz-1H-pyrazole-1-carboxamidine or its analogues, the pyrazole moiety functions as an activated leaving group. The reaction proceeds via nucleophilic attack by a primary amine on the reagent, leading to the formation of the desired guanidine and the displacement of pyrazole. The reaction mechanism is illustrated below.

G cluster_reactants Reactants cluster_products Products Amine R-NH₂ (Amine) Intermediate Tetrahedral Intermediate Amine->Intermediate + Nucleophilic Attack Reagent Bis-Cbz-pyrazole-carboxamidine Reagent->Intermediate Guanidine N,N'-Bis-Cbz-guanidine (Desired Product) Pyrazole Pyrazole (Byproduct) Intermediate->Guanidine Elimination Intermediate->Pyrazole Elimination G cluster_purification Purification Strategy start Crude Reaction Mixture check_purity Assess Purity (TLC/NMR) start->check_purity extraction Perform Acid-Base Extraction (1M HCl wash) check_purity->extraction High pyrazole content final_product Pure Bis-Cbz-Guanidine check_purity->final_product Product is pure check_again Re-assess Purity extraction->check_again chromatography Perform Flash Column Chromatography chromatography->check_again recrystallize Perform Recrystallization recrystallize->final_product check_again->chromatography Minor impurities remain check_again->recrystallize Product is solid & >98% pure check_again->final_product Product is pure

Technical Support Center: Troubleshooting Bis-Z-Guanylpyrazole Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. This guide provides mechanistic insights, field-proven protocols, and diagnostic troubleshooting for guanidinylation reactions utilizing N,N'-bis(benzyloxycarbonyl)-1H-pyrazole-1-carboxamidine (commonly known as Bis-Z-guanylpyrazole).

Converting amines to protected guanidines is a critical transformation in drug development and peptide synthesis. While Bis-Z-guanylpyrazole is a premier reagent due to its stable leaving group (1H-pyrazole)[1], researchers frequently encounter stalled reactions or low yields when dealing with complex substrates. This guide is designed to help you understand the causality behind these failures and implement self-validating solutions.

Mechanistic Grounding

To troubleshoot effectively, one must understand the reaction pathway. The guanidinylation of an amine by Bis-Z-guanylpyrazole proceeds via an addition-elimination mechanism. The amine acts as a nucleophile, attacking the electrophilic amidine carbon of the reagent. This forms a tetrahedral intermediate, which subsequently collapses to expel 1H-pyrazole as a leaving group, yielding the Cbz-protected guanidine.

Mechanism Amine Free Amine (Nucleophile) Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack Reagent Bis-Z-guanylpyrazole (Electrophile) Reagent->Intermediate Product Bis-Z-Protected Guanidine Intermediate->Product Elimination LeavingGroup 1H-Pyrazole (Leaving Group) Intermediate->LeavingGroup Expulsion

Mechanistic pathway of amine guanidinylation via Bis-Z-guanylpyrazole.

Diagnostic Troubleshooting Logic

When LC-MS or TLC indicates an incomplete reaction, follow this logic tree to isolate the kinetic or thermodynamic barrier preventing full conversion.

Troubleshooting Start Incomplete Reaction (Detected via LC-MS) CheckSalt Is amine a salt (HCl/TFA)? Start->CheckSalt AddBase Add 2-3 eq DIPEA to free-base CheckSalt->AddBase Yes CheckSterics Is amine secondary or bulky? CheckSalt->CheckSterics No IncreaseEq Use 1.5-2.0 eq Reagent Heat to 50°C CheckSterics->IncreaseEq Yes CheckSolvent Is solubility poor? CheckSterics->CheckSolvent No ChangeSolvent Switch to DMF or add DMSO CheckSolvent->ChangeSolvent Yes

Troubleshooting logic tree for resolving incomplete guanidinylation.

In-Depth Troubleshooting FAQs

Q1: My reaction stalls at 30-40% conversion. Why is the guanidinylation incomplete? Causality: The most common culprit is the protonation state of the amine. Amines are frequently stored as hydrochloride or TFA salts to prevent oxidation. A protonated amine lacks the lone electron pair required to act as a nucleophile. Furthermore, the expelled 1H-pyrazole can alter the pH of the microenvironment. Solution: You must add a non-nucleophilic base. The addition of 2.0 to 3.0 equivalents of N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) ensures the amine is fully free-based and drives the reaction forward (Guanidino Groups Enhance Antimicrobial Peptidomimetics)[2].

Q2: I am trying to guanidinylate a secondary amine, but I see mostly unreacted starting material. What is wrong? Causality: Steric hindrance is the primary kinetic barrier. Bis-Z-guanylpyrazole is flanked by two bulky benzyloxycarbonyl (Cbz) protecting groups. Secondary amines, or primary amines with alpha-branching, struggle to achieve the correct trajectory to attack the electrophilic carbon (BenchChem: Influence of Steric Hindrance)[3]. Solution: Overcome the kinetic barrier by increasing the reagent equivalents (1.5–2.0 eq) and elevating the temperature to 40–50 °C. Prolong the reaction time to 24–48 hours.

Q3: My starting materials are not fully dissolving in dichloromethane (DCM). Does solvent choice impact the reaction? Causality: Yes. While DCM is a standard organic solvent, polar amine salts and highly lipophilic Bis-Z-guanylpyrazole often have mismatched solubility profiles. If intermediates precipitate, the reaction halts. Solution: Switch to a highly polar aprotic solvent like N,N-Dimethylformamide (DMF) or use a co-solvent system with Dimethyl Sulfoxide (DMSO). These solvents solvate both the lipophilic reagent and the polar intermediates, significantly accelerating the reaction rate (ACS JOC: Solvent Effects in Guanidinylation)[4].

Quantitative Data Comparison

The following table summarizes the expected operational parameters and yields based on the structural nature of the target amine. Use this as a baseline to set expectations for your specific substrate.

Amine TypeExample SubstrateReagent (Eq.)Base (DIPEA)Preferred SolventTemp / TimeExpected Yield
Unhindered Primary Benzylamine1.0 - 1.12.0 eqDMF or DCMRT, 12h> 90%
Hindered Primary tert-Butylamine1.2 - 1.52.5 eqDMF40 °C, 24h75 - 85%
Unhindered Secondary Piperidine1.5 - 1.83.0 eqDMF / DMSO50 °C, 24h70 - 80%
Hindered Secondary Diisopropylamine2.0 - 3.03.0 eqDMF / DMSO60 °C, 48h< 50%

Self-Validating Experimental Protocols

To ensure scientific integrity, a protocol must validate itself at critical junctures. The following methodologies include built-in analytical checkpoints.

Protocol A: Standard Guanidinylation (Primary Amines)

Use this for unhindered substrates.

  • Preparation: Dissolve the amine or amine salt (1.0 mmol) in anhydrous DMF (5.0 mL) under an inert atmosphere (N₂ or Ar).

  • Free-basing: Add DIPEA (2.0 mmol, 2.0 eq). Self-Validation Check: Spot the mixture on wet pH paper; it must read > pH 9. If not, add additional DIPEA in 0.5 eq increments.

  • Activation: Add Bis-Z-guanylpyrazole (1.1 mmol, 1.1 eq)[5] in one portion. The solution typically turns slightly yellow.

  • Reaction: Stir at room temperature for 12 hours.

  • Analytical Validation (Crucial Step): Monitor by LC-MS.

    • Target Mass Calculation: The addition of the Bis-Z-amidine core minus the pyrazole leaving group adds exactly 310.31 Da to your molecule. Look for the disappearance of the starting amine

      
       and the appearance of the product mass 
      
      
      
      .
  • Workup: Quench with water (15 mL) and extract with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine (to remove DMF), dry over Na₂SO₄, and concentrate.

  • Purification: Purify via silica gel chromatography (Hexanes/EtOAc gradient).

Protocol B: Forced Guanidinylation (Secondary/Hindered Amines)

Use this when Protocol A stalls at < 50% conversion.

  • Preparation: Dissolve the hindered amine (1.0 mmol) in a 4:1 mixture of anhydrous DMF/DMSO (5.0 mL).

  • Free-basing: Add DIPEA (3.0 mmol, 3.0 eq).

  • Activation: Add Bis-Z-guanylpyrazole (2.0 mmol, 2.0 eq).

  • Thermal Forcing: Attach a reflux condenser and heat the reaction block to 50 °C. Stir for 24 to 48 hours.

  • Analytical Validation: Check LC-MS every 12 hours. If the ratio of Product to Starting Material plateaus before 24 hours, spike the reaction with an additional 0.5 eq of Bis-Z-guanylpyrazole.

  • Workup: Due to DMSO, dilute heavily with water (25 mL) and extract with a 1:1 mixture of EtOAc/Diethyl Ether to improve partitioning. Wash with 5% aqueous LiCl (3 x 15 mL) to aggressively strip the DMF/DMSO from the organic layer.

References

  • 3-Substituted Blatter Radicals: Cyclization of N-Arylguanidines and N-Arylamidines to Benzo[e][1,2,4]triazines and PhLi Addition The Journal of Organic Chemistry - ACS Publications URL:[Link][4]

  • Guanidino Groups Greatly Enhance the Action of Antimicrobial Peptidomimetics Against Bacterial Cytoplasmic Membranes PubMed Central (PMC) URL:[Link][2]

  • Synthesis of Guanidines From Azides: A General and Straightforward Methodology ResearchGate URL:[Link][1]

Sources

Technical Support Center: Optimizing Temperature for N,N'-Bis-Z-1-guanylpyrazole Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Portal for guanidinylation workflows. N,N'-Bis-Z-1-guanylpyrazole (CAS 152120-55-3), commonly known as N,N'-Bis(benzyloxycarbonyl)-1H-pyrazole-1-carboxamidine, is a premier Bernatowicz-type reagent used to convert primary and secondary amines into protected guanidines[1].

Unlike classical S-methylisothiourea reagents that require harsh heating and release toxic, volatile methyl mercaptan gas, this pyrazole-based reagent is highly electrophilic and utilizes 1H-pyrazole as a clean, easily removable leaving group[2]. However, the reaction's success is highly dependent on precise temperature control to balance the activation energy required for nucleophilic attack against the thermal stability of the Z (carbobenzoxy) protecting groups.

Part 1: Mechanistic Overview

To troubleshoot coupling issues, it is critical to understand the causality of the reaction. The guanidinylation proceeds via a tetrahedral intermediate. The bulky Z-protecting groups shield the electrophilic amidine carbon, creating a steric barrier that the incoming amine must overcome.

G Amine Amine Substrate (Nucleophile) Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack (Requires Activation Energy) Reagent N,N'-Bis-Z-1-guanylpyrazole (Electrophile) Reagent->Intermediate Product Bis-Z-Guanidine (Target) Intermediate->Product Elimination (Favorable) LeavingGroup 1H-Pyrazole (Leaving Group) Intermediate->LeavingGroup Cleavage

Mechanism of guanidinylation via N,N'-Bis-Z-1-guanylpyrazole showing leaving group cleavage.

Part 2: Troubleshooting FAQs & Causality

Q1: Why is my guanidinylation reaction stalling at room temperature? A: While standard protocols dictate stirring at ambient temperature (20–25 °C) for 22 to 24 hours[3], this is only kinetically favorable for unhindered primary amines. If you are working with secondary amines (e.g., piperidine derivatives) or sterically hindered substrates, the molecules lack the thermal kinetic energy required to penetrate the steric bulk of the two Z-groups and form the tetrahedral intermediate. Action: Increase the reaction temperature mildly to 35–40 °C and ensure the amine is fully free-based by adding 2.0 equivalents of N,N-Diisopropylethylamine (DIPEA).

Q2: Can I heat the reaction above 60 °C to force a stalled reaction to completion? A: No, prolonged conventional heating above 60 °C is strongly discouraged. Causality: High thermal stress causes the premature cleavage of the Z-protecting groups. Furthermore, at elevated temperatures, the displaced 1H-pyrazole leaving group gains enough nucleophilic character to compete with your substrate, leading to complex, inseparable reaction mixtures and severely reduced yields.

Q3: How does temperature optimization differ between Solution-Phase and Solid-Phase Peptide Synthesis (SPPS)? A: In solution-phase chemistry, molecular diffusion is unrestricted, allowing the reaction to proceed smoothly at room temperature over a longer period[3]. In SPPS, the resin matrix severely restricts diffusion. To overcome this, microwave-assisted synthesis is employed. Applying microwave irradiation at 60 °C for short, controlled bursts (e.g., 10–15 minutes) provides rapid activation energy for the coupling without subjecting the reagent to the prolonged thermal exposure that causes degradation[4].

Troubleshooting Start Reaction Stalled (< 50% Conversion) CheckAmine Is Amine Sterically Hindered? Start->CheckAmine YesHindered Increase Temp to 35-40°C Add DIPEA CheckAmine->YesHindered Yes NoHindered Check Reagent Purity (Moisture Degradation?) CheckAmine->NoHindered No Microwave Switch to Microwave (60°C, 15 min) YesHindered->Microwave Still Stalled Success Complete Conversion YesHindered->Success LC-MS Confirmed Microwave->Success

Decision tree for troubleshooting stalled N,N'-Bis-Z-1-guanylpyrazole coupling reactions.

Part 3: Quantitative Data Presentation

The table below summarizes the causality between temperature, reaction kinetics, and yield profiles to guide your optimization strategy.

Temperature RangeApplication ContextAverage Reaction TimeYield ProfileRisk of Side Reactions
15 – 20 °C Highly reactive primary amines24 – 48 hours> 90% (Primary)< 30% (Secondary)Low. Excellent preservation of Z-groups.
25 – 35 °C Standard solution-phase[3]12 – 22 hours85 – 95%Low. Optimal balance of kinetics and stability.
50 – 60 °C Microwave SPPS[4]10 – 15 minutes> 90% (Resin-bound)Moderate. Safe only for short microwave bursts.
> 70 °C Not Recommended< 2 hours< 40%High. Thermal deprotection and pyrazole adduction.
Part 4: Self-Validating Experimental Protocol

This solution-phase protocol is designed as a self-validating system. Each step contains an observable or analytical checkpoint to ensure the reaction is proceeding correctly before moving to the next phase.

Step 1: Substrate Preparation & Free-Basing

  • Dissolve the amine substrate (1.0 mmol) in 2.0 mL of anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF).

  • Self-Validation Check: Ensure the solution is completely clear. If the amine is a hydrochloride salt, add DIPEA (2.2 mmol). Spot the solution on wet pH paper; a shift to pH 8–9 validates that the amine is free-based and nucleophilic.

Step 2: Reagent Addition

  • Add N,N'-Bis-Z-1-guanylpyrazole (1.1 mmol, 416 mg) to the stirring solution in one portion[3].

  • Causality Note: A slight 10% excess of the reagent compensates for any trace moisture in the solvent that might prematurely hydrolyze the pyrazole group.

Step 3: Temperature-Controlled Coupling

  • Seal the reaction vessel under an inert atmosphere (Nitrogen or Argon).

  • Stir the mixture at ambient temperature (25 °C) for unhindered amines, or heat mildly to 35 °C for secondary amines.

  • Self-Validation Check: After 4 hours, perform a Thin-Layer Chromatography (TLC) check (visualized with Ninhydrin stain). The disappearance of the intensely colored, ninhydrin-active primary/secondary amine spot validates that the coupling is actively proceeding. Continue stirring for a total of 18–22 hours.

Step 4: Workup and Leaving Group Scavenging

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the crude residue in Ethyl Acetate (15 mL) and transfer to a separatory funnel.

  • Wash the organic layer with 5% aqueous Citric Acid (3 × 10 mL).

  • Self-Validation Check: The 1H-pyrazole leaving group is slightly basic. The acidic aqueous wash selectively protonates and pulls the pyrazole into the aqueous layer. Analyze the organic layer via LC-MS; the absence of a mass peak at m/z 69 (pyrazole) validates a successful wash.

  • Dry the organic layer over anhydrous

    
    , filter, and concentrate to yield the crude bis-Z-guanidine product, which can be further purified by silica gel chromatography if necessary[3].
    
References
  • Guanidinyl
  • N,N'-Bis(carbobenzoxy)-1H-pyrazole-1-carboxamidine | 152120-55-3 - TCI Chemicals, TCI Chemicals,
  • 1-Carbamimidoylpiperidine-4-carboxamide | 903443-08-3 - Benchchem, Benchchem,
  • Microwave Assisted Organic and Peptide Synthesis of a Non-natural Arginine Residue - Biotage, Biotage,

Sources

Technical Support Center: Purification of Cbz-Protected Guanidines

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting & Protocols for Column Chromatography of Cbz-Guanidines Audience: Medicinal Chemists, Process Chemists, and Purification Specialists Status: Active | Version: 2.4

Introduction: The "Sticky" Science of Guanidines

Purifying Cbz-protected guanidines on silica gel is notoriously difficult due to a fundamental chemical conflict: Basicity vs. Acidity .

  • The Analyte: Guanidines are among the strongest organic bases (

    
    ). Even when mono-protected with a Carboxybenzyl (Cbz) group, the guanidine moiety retains significant basicity and hydrogen-bond donor capability.
    
  • The Matrix: Silica gel is weakly acidic (

    
    ) due to surface silanol groups (
    
    
    
    ).

The Consequence: When a Cbz-guanidine travels through a silica column, it undergoes an acid-base reaction with the stationary phase. This results in "streaking" (broad peaks), "tailing" (poor separation), or irreversible adsorption (loss of mass).

This guide provides three field-proven workflows to overcome these interactions, ensuring high recovery and purity.

Module 1: The "Silanol Blockade" Strategy (Silica + TEA)

Issue: Compound streaks significantly or does not elute, even with polar solvents. Mechanism: Unmasked silanol groups protonate the guanidine, effectively pinning it to the silica surface via ionic bonding. Solution: Deactivate the silica surface using Triethylamine (TEA) before or during the run. TEA competes for the acidic sites, acting as a sacrificial base.

Protocol A: The Mobile Phase Modifier Method (Standard)

Best for: Routine purification of stable Cbz-guanidines.

  • Solvent Preparation: Prepare your eluent system (e.g., DCM:MeOH).

  • Add Modifier: Add 1% to 5% Triethylamine (TEA) to the mobile phase.

    • Note: For very sticky compounds, also add 1%

      
       (aqueous ammonia) to the methanol portion before mixing with DCM.
      
  • Equilibration: Flush the column with at least 3 column volumes (CV) of the TEA-doped solvent before loading your sample. This "primes" the silica.

  • Elution: Run the column. The TEA ensures the guanidine remains in its free base form, allowing it to partition rather than stick.

Protocol B: The "TEA Slurry" Pre-treatment (Aggressive)

Best for: Highly sensitive separations where TEA in the fraction collector is undesirable.

  • Slurry Preparation: Suspend the silica gel in a solution of 5% TEA in Ethyl Acetate/Hexanes .

  • Packing: Pour the slurry into the column and pack as usual.

  • The Wash: Flush the column with 2-3 CVs of pure solvent (without TEA) to remove excess free amine. The TEA bound to the high-affinity silanol sites will remain, leaving a "neutralized" surface.

  • Load & Run: Load your crude Cbz-guanidine and elute with your standard gradient.

Module 2: The Alumina Alternative

Issue: Compound degrades on silica or requires extreme polarity to elute. Mechanism: Silica’s acidity can catalyze hydrolysis or rearrangement of sensitive guanidine intermediates. Solution: Switch to Neutral Alumina (Aluminum Oxide) .

Why it works: Alumina is amphoteric.[1] "Neutral" grade alumina is adjusted to pH 7.0–7.5, preventing the acid-catalyzed decomposition and strong ionic retention seen with silica.

Protocol: Neutral Alumina Chromatography
ParameterSpecification
Stationary Phase Aluminum Oxide (Neutral), Brockmann Grade III (or deactivated Grade I)
Deactivation Add 3-6% water (w/w) to Grade I alumina to lower activity if compounds are streaking.
Mobile Phase DCM / MeOH (gradients from 100:0 to 90:10).
Loading Dry load on Celite or Alumina. Avoid liquid loading in strong solvents.

Critical Warning: Do not use "Basic Alumina" for Cbz-guanidines, as the high pH can trigger base-catalyzed hydrolysis of the Cbz ester or the guanidine itself.

Module 3: Decision Matrix & Workflows

Use the following logic to select the correct purification method.

PurificationLogic Start Crude Cbz-Guanidine CheckSol Is the compound acid-sensitive? Start->CheckSol CheckPol Is it Bis-Cbz or Mono-Cbz? CheckSol->CheckPol No (Stable) Alumina Neutral Alumina (Grade III) CheckSol->Alumina Yes (Unstable) SilicaStd Standard Silica (DCM/MeOH) CheckPol->SilicaStd Bis-Cbz (Less Basic) SilicaTEA Silica + 1-5% TEA (The Blockade) CheckPol->SilicaTEA Mono-Cbz (Highly Basic) Reverse Reverse Phase (C18) (0.1% TFA or Formic Acid) SilicaTEA->Reverse Fails?

Figure 1: Decision tree for selecting the stationary phase based on compound stability and protection level.

Troubleshooting & FAQs

Q1: My Cbz-guanidine is co-eluting with the baseline impurities. How do I fix this?

  • Diagnosis: This is likely "tailing" of the impurity or the product due to silanol interactions.

  • Fix: Switch solvent systems. Instead of DCM/MeOH, try Ethyl Acetate / Ethanol (3:1) + 1% TEA . Ethanol is a stronger hydrogen bond donor than methanol and can sharpen peaks for nitrogenous bases.

Q2: I lost my product! It never came off the column.

  • Diagnosis: Irreversible adsorption (Salt formation).

  • Fix: Flush the column with DCM : MeOH :

    
     (80 : 18 : 2) . The concentrated ammonia will deprotonate the guanidine, breaking the ionic bond with the silica.
    
  • Prevention: Always use Protocol A (TEA modifier) for future runs.

Q3: Can I use Reverse Phase (C18) instead?

  • Answer: Yes, but be careful with pH.

    • Acidic Modifiers (TFA): Excellent peak shape, but the product will elute as a TFA salt. You must perform a free-basing workup (wash with

      
      ) afterwards if the free base is required.
      
    • Basic Modifiers (

      
      ):  Good for keeping the Cbz group stable, but C18 columns degrade at high pH (>8) unless you use hybrid silica (e.g., Waters XBridge).
      

Q4: Is the Cbz group stable to the TEA wash?

  • Answer: Yes. The Cbz (Benzyloxycarbonyl) group is stable to mild bases like Triethylamine. It generally requires strong mineral acids (HBr) or hydrogenolysis (

    
    ) for cleavage. However, avoid leaving the compound in TEA solutions for days; rotovap fractions immediately.
    
Summary of Solvent Systems
SystemComposition (v/v)Application
System A DCM : MeOH (95:5 to 80:20)Bis-Cbz Guanidines (Low polarity)
System B DCM : MeOH : TEA (90 : 9 : 1)Mono-Cbz Guanidines (Standard)
System C DCM : MeOH :

(90 : 9 : 1)
"Stuck" compounds / High polarity
System D EtOAc : EtOH : TEA (80 : 19 : 1)Alternative selectivity
References
  • Looper, R. E., et al. (2015).[2][3] Preparation of Mono-Cbz Protected Guanidines. Organic Syntheses, 92, 91–102.[2]

    • Key Insight: Detailed protocols for handling viscous, unstable mono-Cbz guanidine intermedi
  • Welch Materials. (2025). Triethylamine as a Mobile Phase Additive: What Does It Do?

    • Key Insight: Explains the mechanism of silanol suppression using TEA to prevent peak tailing.
  • Jalon Zeolite. (2025). Activated Alumina vs. Silica Gel: All you need to know.

    • Key Insight: Comparative analysis of Alumina's pH stability and amphoteric nature vs. Silica.[1]

  • ThermoFisher Scientific. (2025). Assay of guanidine in pharmaceutical formulations.

    • Key Insight: Ion chromatography methods for highly basic guanidine species.[4]

Sources

Technical Support Center: N,N'-Bis(benzyloxycarbonyl)-1H-pyrazole-1-carboxamidine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for N,N'-Bis(benzyloxycarbonyl)-1H-pyrazole-1-carboxamidine (CAS 152120-55-3). This document provides in-depth troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing this powerful guanylating agent.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is N,N'-Bis(benzyloxycarbonyl)-1H-pyrazole-1-carboxamidine and what is its primary application?

N,N'-Bis(benzyloxycarbonyl)-1H-pyrazole-1-carboxamidine is a highly efficient electrophilic reagent used for the guanylation of primary and secondary amines.[1] The guanidine functional group is a key structural motif in numerous natural products and pharmaceuticals due to its ability to exist in a protonated state at physiological pH, enabling strong interactions with biological targets.[2]

This reagent is preferred for its high reactivity, which stems from the two electron-withdrawing benzyloxycarbonyl (Cbz) groups. These groups increase the electrophilicity of the central amidine carbon, making it susceptible to nucleophilic attack by an amine. This enhanced reactivity allows for the guanylation of even weakly nucleophilic amines, such as anilines, which often fail to react with less active reagents like 1H-pyrazole-1-carboxamidine hydrochloride.[1][3] The reaction proceeds under mild conditions and typically results in high yields of the protected guanidine product with minimal byproducts.[1]

The overall transformation is outlined below:

Caption: General scheme for amine guanylation.

Q2: What are the most common side reactions or issues encountered during guanylation with this reagent?

While this reagent is generally robust, users may encounter a few common issues:

  • Incomplete Reaction: The most frequent problem is the presence of unreacted starting amine. This can be due to insufficient reactivity of the amine, steric hindrance, or suboptimal reaction conditions.

  • Difficult Purification: The primary byproduct, pyrazole, is typically easy to remove. However, if the desired product has similar polarity, separation can be challenging.

  • Potential for Side Reactions with Multifunctional Substrates: While generally selective for amines, highly activated alternative nucleophiles on the substrate could potentially compete under certain conditions.

  • Stability of the Cbz Protecting Groups: The Cbz groups are robust but can be sensitive to certain reductive conditions that might be employed in subsequent synthetic steps.[4]

The following sections will address these issues in a detailed troubleshooting format.

Part 2: Troubleshooting Guide

Issue 1: Incomplete Reaction & Low Yield

Symptom: TLC or LC-MS analysis shows a significant amount of remaining starting amine alongside the desired product.

Causality Analysis: The guanylation reaction is a bimolecular nucleophilic substitution. Its rate depends on the nucleophilicity of the amine, the concentration of reactants, temperature, and solvent. Low conversion is typically a kinetic issue.

  • Low Amine Nucleophilicity: Aromatic amines (anilines) or sterically hindered aliphatic amines are less nucleophilic and react more slowly. While the di-Cbz reagent is potent, these substrates may require more forcing conditions.[1]

  • Solvent Effects: The reaction's efficiency can be solvent-dependent. Aprotic polar solvents like THF, DMF, or CH₂Cl₂ are commonly used. For less reactive amines, changing the solvent can sometimes increase the reaction rate.[5]

  • Base Stoichiometry: For amine salt starting materials (e.g., hydrochlorides), a non-nucleophilic base (like DIPEA or Et₃N) is required to free the amine. Insufficient base will result in low conversion.

Troubleshooting Protocol & Recommendations:

ParameterStandard ConditionRecommended Adjustment for Sluggish ReactionsRationale
Equivalents of Reagent 1.0 - 1.2 eq.Increase to 1.5 eq.Pushes the reaction equilibrium towards the product (Le Châtelier's principle).
Solvent THF, CH₂Cl₂DMF, AcetonitrilePolar aprotic solvents can better solvate the transition state, potentially accelerating the reaction.[5]
Temperature Room Temperature (20-25 °C)Heat to 40-60 °CIncreases reaction rate by providing activation energy. Monitor for reagent decomposition if heating for extended periods.
Reaction Time 12 - 24 hoursExtend to 48 hoursAllows more time for slow reactions to reach completion. Monitor by TLC/LC-MS.
Base (if using amine salt) 1.1 eq. DIPEA or Et₃NEnsure at least 1.1 eq. of base is present relative to the amine salt.The free amine is the active nucleophile; its concentration must be maximized.

Step-by-Step Optimization Workflow:

G start Low Conversion Observed check_amine Is the amine sterically hindered or weakly nucleophilic (e.g., aniline)? start->check_amine increase_eq Action: Increase guanylating reagent to 1.5 eq. check_amine->increase_eq Yes extend_time Action: Extend reaction time to 48h at RT. check_amine->extend_time No heat Action: Heat reaction to 40-60 °C. increase_eq->heat extend_time->heat change_solvent Action: Switch solvent to DMF. heat->change_solvent re_evaluate Re-evaluate conversion by LC-MS change_solvent->re_evaluate

Caption: Troubleshooting workflow for low reaction yield.

Issue 2: Difficulty Removing Pyrazole Byproduct

Symptom: The purified product is contaminated with pyrazole, as confirmed by ¹H NMR (peaks around 7.6, 6.3 ppm) or LC-MS.

Causality Analysis: Pyrazole is a water-soluble, weakly basic heterocycle. Standard purification involves an aqueous workup to remove it. However, if the final guanidine product is also somewhat water-soluble or forms an emulsion, this separation can be incomplete. On silica gel, pyrazole can co-elute with polar products.

Purification Protocol & Recommendations:

Method 1: Acidic Wash (Recommended for Basic Products)

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent like Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

  • Acidic Wash: Transfer the solution to a separatory funnel and wash with a mild acidic solution, such as 1M citric acid or 0.5M HCl. This protonates the pyrazole (pKa ≈ 2.5) and any residual basic starting material, sequestering them into the aqueous layer.

  • Neutralization & Brine Wash: Wash the organic layer with saturated sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid, followed by a wash with brine (saturated NaCl) to remove excess water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

Method 2: Optimized Chromatography

  • Column Choice: For products that are sensitive to acid, direct chromatography is preferred.

  • Solvent System: Use a standard silica gel column. Pyrazole is quite polar. Eluting with a less polar solvent system first (e.g., Hexanes/EtOAc) should allow non-polar to moderately polar products to elute before the pyrazole.

  • Pro-Tip: Adding a small amount of triethylamine (~0.1-0.5%) to the chromatography solvent system can sometimes improve peak shape for basic guanidine products and alter the relative retention of byproducts.

Issue 3: Premature Cleavage of Cbz Protecting Group

Symptom: Mass spectrometry reveals a byproduct corresponding to the mass of the mono-Cbz or fully deprotected guanidine.

Causality Analysis: The Cbz group is a carbamate linkage that is generally stable to mild acids and bases.[6] Its primary liability is cleavage via hydrogenolysis (e.g., H₂/Pd-C).[7] Accidental deprotection during the guanylation step is rare but could be caused by incompatible functionality on the starting amine or unintended downstream reaction conditions.

Preventative Measures:

  • Avoid Reductive Reagents: Ensure that no reductive agents (e.g., certain borohydrides, catalytic transfer hydrogenation reagents) are present in the reaction mixture or used in the workup.

  • Check Substrate Compatibility: If your starting amine contains functional groups that could facilitate Cbz cleavage (e.g., a group that could be activated to initiate an intramolecular reaction), consider an alternative protecting group strategy (e.g., Boc-protected pyrazole carboxamidine).

  • Downstream Planning: When planning the synthetic route, remember that the Cbz groups will be removed under hydrogenolysis conditions. If your molecule contains other reducible groups (alkenes, alkynes, nitro groups), their reduction will be competitive with Cbz deprotection.

Protocol for Cbz Deprotection (Post-Guanylation):

This protocol is for the intentional removal of the Cbz groups after a successful guanylation.

  • Setup: In a flask suitable for hydrogenation, dissolve the Cbz-protected guanidine (1.0 equivalent) in a solvent such as Methanol (MeOH), Ethanol (EtOH), or Ethyl Acetate (EtOAc).

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (typically 5-10 mol%).

  • Hydrogenation: Secure the flask to a hydrogenation apparatus. Purge the flask by evacuating and backfilling with hydrogen gas (H₂) three times.

  • Reaction: Stir the mixture vigorously under a hydrogen atmosphere (1 atm or balloon) at room temperature.

  • Monitoring: Track the reaction's progress via TLC or LC-MS until all starting material is consumed.

  • Work-up: Carefully filter the reaction mixture through a pad of Celite® to remove the pyrophoric Pd/C catalyst. Caution: Keep the filter cake wet to prevent ignition. Wash the filter cake with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected guanidine. The byproducts, toluene and CO₂, are volatile and easily removed.[7]

References

  • NEW APPROACHES TO AMINO-PYRROLIDINE GUANIDINE COMPOUNDS. (2022). Universidade de Lisboa. [Link]

  • A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds. (n.d.). University of Toronto. [Link]

  • Bernatowicz, M. S., Wu, Y., & Matsueda, G. R. (1992). 1H-Pyrazole-1-carboxamidine hydrochloride: an attractive reagent for guanylation of amines and its application to peptide synthesis. Journal of Organic Chemistry. [Link]

  • Simple Generalized Reaction Conditions for the Conversion of Primary Aliphatic Amines to Surfactant-Like Guanidine Salts with 1 H -Pyrazole Carboxamidine Hydrochloride. (2025). ResearchGate. [Link]

  • Guanylation Reactions Made Efficient with 1H-Pyrazole-1-carboxamidine Hydrochloride. (n.d.). Ningbo Inno Pharmchem Co.,Ltd. [Link]

  • Castillo-Meléndez, J. A., & Golding, B. T. (2004). Optimisation of the Synthesis of Guanidines from Amines via Nitroguanidines Using 3,5-Dimethyl-N-nitro-1H-pyrazole-1-carboxamidine. Synthesis. [Link]

  • Preparation of Mono-Cbz Protected Guanidines. (n.d.). National Institutes of Health. [Link]

  • Guanylation of Amines by Bis(tert-butoxycarbonyl)thiopseudourea, Polymer-Bound. (n.d.). Organic Reactions. [Link]

  • Bannard, R. A. B., Casselman, A. A., Cockburn, W. F., & Brown, G. M. (n.d.). GUANIDINE COMPOUNDS. II. PREPARATION OF MONO- AND N,N-DI-ALKYLGUANIDINES. Canadian Journal of Chemistry. [Link]

  • Cbz-Protected Amino Groups. (n.d.). Organic Chemistry Portal. [Link]

  • N-(Benzyloxycarbonyl)-1H-pyrazole-1-carboxamidine. (n.d.). PubChem. [Link]

  • Recent developments in guanylating agents. (2005). ARKIVOC. [Link]

  • Guanidine Hydrochloride Catalyzed One‐Pot Multi‐Component Synthesis of Pyrazolopyranopyrimidine. (2023). ResearchGate. [Link]

  • Direct Guanylation of Amino Groups by Cyanamide in Water: Catalytic Generation and Activation of Unsubstituted Carbodiimide by Scandium(III) Triflate. (n.d.). Thieme. [Link]

Sources

Technical Support Center: High-Fidelity Guanidylation with Bis-Z-1-guanylpyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Ticket ID: GUA-Z-001 Subject: Prevention of Racemization & Protocol Optimization Agent: Senior Application Scientist

Executive Summary

Bis-Z-1-guanylpyrazole (also known as the Bernatowicz Reagent ) is the industry standard for converting primary and secondary amines into protected guanidines. Unlike electrophilic S-methylisothioureas, which often require elevated temperatures or strong bases that promote racemization, Bis-Z-1-guanylpyrazole reacts under mild conditions.

However, racemization remains a critical risk when working with chiral


-amino esters or sterically hindered substrates. This usually stems from improper base selection  or uncontrolled stoichiometry , rather than the reagent itself.

This guide provides the mechanistic understanding and validated protocols necessary to maintain optical purity (>99% ee) during guanidylation.

The Mechanistic Basis

To prevent racemization, you must understand where it occurs. It is rarely the guanidylation step itself that destroys chirality; it is the deprotonation environment required to activate your amine.

Mechanism of Action vs. Racemization Risk

The reaction proceeds via a nucleophilic attack of the amine on the amidine carbon of the pyrazole reagent. The driving force is the elimination of the pyrazole, a stable leaving group.

The Risk Factor: To make the amine nucleophilic, it is often used as a free base or generated in situ from a salt using a tertiary amine (e.g., TEA, DIPEA). If the base is too strong or present in large excess, it can abstract the acidic


-proton of the amino acid substrate, leading to an achiral enolate intermediate.

GuanidylationMechanism Amine Chiral Amine (Nucleophile) Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack Racemization Enolate Formation (RACEMIZATION) Amine->Racemization Loss of H+ Reagent Bis-Z-1-guanylpyrazole (Electrophile) Reagent->Intermediate Product Protected Guanidine (Retained Chirality) Intermediate->Product Elimination of Pyrazole Base Excess Base (DIPEA/TEA) Base->Amine Deprotonation of α-H

Figure 1: The primary reaction pathway (Green) versus the competing racemization pathway (Red) driven by excess base.

Troubleshooting Guide

Use this decision matrix to diagnose issues with your current synthesis.

SymptomProbable CauseCorrective Action
Loss of Optical Purity Excess Base: >2.0 eq of base used with an ester substrate.Titrate Base: Use exactly 1.0 eq of DIPEA per eq of amine salt. If amine is a free base, use 0 eq of base.
Solvent Polarity: High-polarity solvents (DMF/DMSO) stabilize the enolate transition state.Switch Solvent: Move to DCM (Dichloromethane) or Chloroform if solubility permits.
Reaction Time: Reaction left >24h to force conversion.Monitor Strictly: Stop reaction at 80% conversion if necessary. Purify rather than cook.
Low Yield / Slow Reaction Steric Hindrance: Substrate is bulky (e.g., Valine/Isoleucine derivatives).Concentration: Increase concentration to 0.5M - 1.0M. Do not heat above 40°C.
Poor Solubility: Reagent precipitates in DCM.Co-solvent: Use a 4:1 DCM:DMF mixture. The small amount of DMF aids solubility without maximizing racemization risk.
Byproduct Formation Hydrolysis: Moisture entered the reaction.Dry Conditions: Use anhydrous solvents.[1] The reagent can hydrolyze to the urea derivative in wet conditions.

Optimized Protocol: The "Safe-Base" Method

This protocol is designed for chiral


-amino esters  (e.g., H-Phe-OMe·HCl) where racemization risk is highest.
Materials
  • Substrate: Amine hydrochloride salt (1.0 mmol)

  • Reagent: Bis-Z-1-guanylpyrazole (0.9 - 1.0 mmol)

    • Note: Using a slight deficit of the reagent simplifies purification, as the unreacted amine is easier to wash away than the lipophilic reagent.

  • Base: Diisopropylethylamine (DIPEA) (1.0 mmol exact )

  • Solvent: Anhydrous Dichloromethane (DCM) (5 mL)

Step-by-Step Workflow
  • Dissolution: In a flame-dried flask under Argon, suspend the Amine HCl salt (1.0 eq) in Anhydrous DCM (0.2 M).

  • Neutralization (The Critical Step): Add DIPEA (1.0 eq) dropwise at 0°C.

    • Why? Low temperature suppresses the kinetic rate of proton abstraction at the

      
      -carbon.
      
  • Reagent Addition: Add Bis-Z-1-guanylpyrazole (0.95 eq) in one portion.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) naturally. Stir for 6–12 hours.

    • Checkpoint: Monitor by TLC. The pyrazole byproduct is often visible.

  • Workup:

    • Dilute with DCM.

    • Wash with 5% Citric Acid (removes unreacted amine and DIPEA).

    • Wash with Brine .

    • Dry over

      
       and concentrate.
      
  • Purification: Flash chromatography (Hexane/EtOAc). The Bis-Z-guanidine is usually less polar than the starting amine.

Frequently Asked Questions (FAQ)

Q: Can I use Triethylamine (TEA) instead of DIPEA? A: Yes, but DIPEA (Hünig's base) is preferred. DIPEA is more sterically hindered, which makes it a poorer nucleophile and slightly less likely to abstract the sterically shielded


-proton compared to the smaller TEA.

Q: My substrate is not soluble in DCM. Can I use DMF? A: Yes, but proceed with caution. DMF is a polar aprotic solvent that enhances the basicity of amines and stabilizes charged intermediates (like enolates), increasing racemization risk. If you must use DMF, keep the reaction time short and the temperature at or below 20°C.

Q: Why do you recommend using slightly less reagent (0.95 eq)? A: Bis-Z-1-guanylpyrazole co-elutes with many protected guanidines on silica gel. It is chemically easier to wash away unreacted amine (using an acidic wash) than it is to separate the lipophilic reagent from the lipophilic product.

Q: Is the pyrazole byproduct toxic? A: The byproduct is benzyl-protected pyrazole. While not acutely toxic like some coupling byproducts, it should be removed completely. It is generally soluble in ether/organic layers and does not precipitate like urea byproducts in DCC couplings.

References

  • Bernatowicz, M. S., Wu, Y., & Matsueda, G. R. (1992). "1H-Pyrazole-1-carboxamidine Hydrochloride: An Attractive Reagent for Guanylation of Amines and Its Application to Peptide Synthesis." The Journal of Organic Chemistry, 57(8), 2497–2502.

  • Feichtinger, K., Sings, H. L., Baker, T. J., Matthews, K., & Goodman, M. (1998). "Triurethane-Protected Guanidines and Triflylguanidines: New Reagents for Guanidinylation." The Journal of Organic Chemistry, 63(23), 8432–8439.

  • Robinson, S., Roskamp, E. J. (1997). "Solid phase synthesis of guanidines." Tetrahedron, 53(19), 6697-6705.

Sources

Workup procedures for removing excess N,N'-Bis-Z-1-guanylpyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for handling N,N'-Bis-Z-1-guanylpyrazole, a highly effective reagent for the synthesis of protected guanidines.[1][2] As a key intermediate in pharmaceutical and peptide synthesis, its purity and handling are paramount.[1] This guide is structured to provide field-proven insights and practical solutions for researchers encountering challenges with the removal of excess reagent during reaction workup. Our goal is to move beyond simple procedural lists and explain the causality behind each experimental choice, empowering you to design robust and self-validating purification protocols.

Part 1: Understanding the Challenge & Key Properties

N,N'-Bis-Z-1-guanylpyrazole (MW: 378.39 g/mol ) is a solid, crystalline material at room temperature.[3][4] Its structure, featuring two non-polar benzyloxycarbonyl (Z) protecting groups, makes it readily soluble in common organic solvents like dichloromethane (DCM), ethyl acetate (EtOAc), and tetrahydrofuran (THF). However, the core guanidine-pyrazole structure possesses significant polarity. This dual nature is key to both its reactivity and the challenges in its removal. The primary difficulty in purification arises when the desired product, a newly formed Z-protected guanidine, shares similar polarity and solubility characteristics with the excess starting reagent.

Part 2: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling and removal of excess N,N'-Bis-Z-1-guanylpyrazole.

Q1: How can I effectively monitor the consumption of the guanylating reagent during my reaction?

A: Thin-Layer Chromatography (TLC) is the most direct method. The aromatic rings in the Z-groups and the pyrazole moiety make the reagent highly UV-active.[5][6]

  • Recommended TLC System: Start with a 7:3 mixture of Hexane:Ethyl Acetate. Adjust polarity as needed based on your substrate.

  • Visualization:

    • UV Lamp (254 nm): The reagent should appear as a dark spot. This is non-destructive and should be your first visualization method.[5]

    • Staining: If your product is not UV-active, general stains can be used. A p-anisaldehyde stain followed by gentle heating will visualize a wide range of organic compounds.[5][7] A potassium permanganate (KMnO₄) stain is also effective, as it reacts with the aromatic rings.

Q2: What is the simplest, first-pass workup procedure I should attempt?

A: A standard aqueous workup followed by a liquid-liquid extraction is the foundational step.[8][9] Its purpose is to remove the pyrazole byproduct and any water-soluble impurities. Since both your product and the excess reagent are likely Z-protected, they will preferentially remain in the organic layer.

  • Causality: The pyrazole leaving group formed during the reaction is a water-soluble base. A simple wash with water or brine will effectively pull it out of the organic phase, simplifying the subsequent purification challenge.

Q3: Can I use an acidic wash to remove the excess reagent?

A: This is generally not recommended as a selective removal method. The guanidine core of the reagent is basic, but your newly formed guanidine product is also basic. An acidic wash (e.g., 1M HCl) will likely protonate both compounds, potentially pulling them into the aqueous layer together or causing precipitation at the interface. This approach lacks selectivity and can complicate the purification.[10]

Q4: My product and the excess reagent have very similar Rf values on TLC. What are my options?

A: This is the most common challenge. When simple extraction fails, you have two primary avenues: flash column chromatography with an optimized solvent system or recrystallization.

  • Flash Column Chromatography: This is the most powerful and common solution. The key is to screen different solvent systems to maximize the separation (ΔRf) between your product and the reagent. See the Troubleshooting Guide and Protocols section for detailed optimization strategies.[11][12]

  • Recrystallization: If your desired product is a solid, recrystallization can be an excellent, scalable, and cost-effective alternative to chromatography. The success of this technique depends on finding a solvent system where the solubility of your product and the excess reagent differ significantly with temperature.

Part 3: Troubleshooting Guide

This section tackles specific problems you may encounter during the workup and purification process.

Issue 1: Streaking or poor separation on a silica gel column.

  • Symptoms: The spots on your TLC plate are elongated, or the peaks in your flash chromatography run are broad and overlapping.

  • Possible Cause: The basic nature of the guanidine moiety in both your product and the reagent can interact strongly with the acidic silanol groups on the surface of the silica gel.

  • Solution: Deactivate the Silica Gel. Add a small amount of a volatile base, such as triethylamine (Et₃N), to your eluent. A typical starting concentration is 0.5-1% by volume. This neutralizes the acidic sites on the silica, leading to sharper peaks and improved separation.

Issue 2: The excess reagent is co-eluting with my product despite trying multiple solvent systems.

  • Symptoms: You cannot achieve baseline separation between your product and the reagent spot on TLC, even after testing various ratios of common solvents like hexanes/ethyl acetate or DCM/methanol.

  • Possible Cause: The overall polarity and functional group display of the two molecules are too similar for standard normal-phase chromatography to resolve effectively.

  • Solutions:

    • Change the Stationary Phase: Consider using a different stationary phase. Alumina (neutral or basic) can offer different selectivity compared to silica.[13] Reversed-phase (C18) silica is another excellent option, where elution order is inverted (less polar compounds elute last).

    • Chemical Modification: If possible, consider if there is a stable derivative of your product that could be made to drastically alter its polarity before chromatography, with a plan to reverse the modification afterward. This is an advanced technique reserved for particularly challenging separations.

Issue 3: I'm having trouble getting the excess reagent to crystallize out during recrystallization.

  • Symptoms: Both the product and the reagent either remain in solution or crash out together as an amorphous solid or oil.

  • Possible Cause: The chosen solvent system is not selective enough.

  • Solution: Systematic Solvent Screening.

    • Dissolve a small sample of the crude mixture in a minimum amount of a hot solvent in which both compounds are soluble (e.g., ethanol, isopropanol, or ethyl acetate).

    • Slowly add a hot "anti-solvent" (a solvent in which both are poorly soluble, e.g., hexanes or water) dropwise until turbidity persists.

    • Allow the mixture to cool slowly to room temperature, then in an ice bath, to promote the selective crystallization of the major component (hopefully your product).

Part 4: Data Presentation & Visual Workflows

Table 1: Solvent Properties for Extraction and Chromatography
SolventPolarity IndexBoiling Point (°C)Use Case
n-Hexane0.169Non-polar eluent (weak solvent) in normal-phase chromatography.
Dichloromethane (DCM)3.140Good general solvent for dissolving crude material; mid-polarity eluent.
Ethyl Acetate (EtOAc)4.477Excellent mid-to-high polarity eluent (strong solvent) for normal-phase.
Tetrahydrofuran (THF)4.066Common reaction solvent; can be used in chromatography but is often too strong.
Acetonitrile (MeCN)5.882Reaction solvent; can be difficult to remove during aqueous workups.[14]
Methanol (MeOH)5.165Highly polar eluent for flushing columns or for very polar compounds.

Data compiled from common laboratory sources.[15]

Workflow 1: Purification Method Selection

This diagram outlines the decision-making process for selecting the appropriate workup procedure.

G cluster_options Purification Options start Crude Reaction Mixture (Post-Amine Guanylation) wash Aqueous Workup (Wash with H₂O or Brine) start->wash extract Extract with Organic Solvent (e.g., EtOAc, DCM) wash->extract dry Dry (Na₂SO₄), Filter, & Concentrate extract->dry analyze Analyze Crude by TLC dry->analyze chrom Flash Column Chromatography analyze->chrom Similar Rf (ΔRf < 0.2) recryst Recrystallization analyze->recryst Product is Solid & ΔRf is small direct Product is >95% Pure (Proceed to next step) analyze->direct Baseline Separation & Reagent is Minor

Caption: Decision tree for selecting a purification strategy.

Workflow 2: Flash Column Chromatography Protocol

This diagram visualizes the key stages of a successful flash chromatography purification.

G prep Step 1: Prep Prepare silica slurry in weak solvent (e.g., Hexane). Pack column under pressure. Equilibrate with eluent. load Step 2: Load Adsorb crude material onto a small amount of silica (dry loading). Or dissolve in minimal strong solvent (wet loading). Carefully add to top of column. prep->load elute Step 3: Elute Add eluent (e.g., 9:1 Hex:EtOAc + 0.5% Et₃N). Apply gentle pressure. Begin collecting fractions. load->elute collect Step 4: Analyze Spot every few fractions on a TLC plate. Visualize with UV light. Combine pure fractions. elute->collect

Caption: Key stages of a flash chromatography workflow.

Part 5: Experimental Protocols

Protocol 1: Standard Liquid-Liquid Extraction

This protocol is designed to remove the pyrazole byproduct and other water-soluble impurities.

  • Quench Reaction: Cool the reaction mixture to room temperature. If the reaction solvent is water-miscible (like THF or acetonitrile), remove it first under reduced pressure.[14]

  • Dilute: Redissolve the residue in a water-immiscible organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM) (approx. 10 mL per 1 g of crude material).

  • Wash: Transfer the organic solution to a separatory funnel. Wash sequentially with:

    • Deionized water (1 x volume of organic layer).

    • Saturated aqueous sodium chloride (Brine) (1 x volume of organic layer).

  • Validate: Before discarding the aqueous layers, spot a small amount of both the organic and aqueous layers on a TLC plate to ensure your product has not partitioned into the water.

  • Dry and Concentrate: Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product, now free of water-soluble impurities.

Protocol 2: Flash Column Chromatography for Difficult Separations

This protocol assumes the product and excess reagent have similar Rf values.

  • Determine Optimal Eluent:

    • On a TLC plate, test various solvent systems. Start with 10% EtOAc in Hexanes and gradually increase the EtOAc percentage.

    • The goal is to find a system where the Rf of your product is between 0.2 and 0.4, and the separation from the reagent spot (ΔRf) is maximized.[16]

    • Once an optimal ratio is found, add 0.5-1% triethylamine (Et₃N) to the chosen eluent to prevent streaking.

  • Pack the Column:

    • Select a column size appropriate for your sample amount (a 50:1 to 100:1 ratio of silica gel to crude material by weight is recommended for difficult separations).[12]

    • Prepare a slurry of silica gel in the weakest solvent of your eluent system (e.g., pure hexanes).

    • Pour the slurry into the column and use gentle air pressure to pack it into a firm, uniform bed. Ensure there are no air bubbles or cracks.

  • Load the Sample (Dry Loading Recommended):

    • Dissolve your crude product in a minimal amount of a strong, volatile solvent (e.g., DCM).

    • Add a small amount of silica gel (2-3 times the weight of your crude material) to this solution.

    • Remove the solvent completely under reduced pressure to get a dry, free-flowing powder of your crude material adsorbed onto silica.

    • Carefully layer this powder on top of the packed column bed. This method provides superior resolution compared to wet loading for challenging separations.

  • Elute and Collect:

    • Carefully add your optimized eluent to the column and apply gentle, consistent pressure (2-4 psi).

    • Collect fractions and analyze them by TLC.

    • Combine the fractions containing your pure product, and remove the solvent under reduced pressure.

References

  • Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved March 4, 2026, from [Link]

  • PubChem. (n.d.). N,N'-Bis-Z-1-guanylpyrazole. PubChem. Retrieved March 4, 2026, from [Link]

  • Lough, A. J., et al. (2003). Phase-Transfer-Catalyzed Alkylation of Guanidines by Alkyl Halides under Biphasic Conditions: A Convenient Protocol for the Synthesis of Highly Functionalized Guanidines. The Journal of Organic Chemistry. ACS Publications. Retrieved March 4, 2026, from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 12). Understanding the Synthesis and Applications of N,N'-Bis-Z-1-Guanylpyrazole (CAS 152120-55-3). Retrieved March 4, 2026, from [Link]

  • Castillo-Meléndez, J. A., & Golding, B. T. (2004). Optimisation of the Synthesis of Guanidines from Amines via Nitroguanidines Using 3,5-Dimethyl-N-nitro-1H-pyrazole-1-carboxamidine. Organic Chemistry Portal. Retrieved March 4, 2026, from [Link]

  • National Institutes of Health. (n.d.). Preparation of Mono-Cbz Protected Guanidines. PMC. Retrieved March 4, 2026, from [Link]

  • Chemistry LibreTexts. (2021, June 20). 2.3: LIQUID-LIQUID EXTRACTION. Retrieved March 4, 2026, from [Link]

  • ResearchGate. (2014, March 9). How can I purify a pyrazole compound with a N-C-N bond without using a silica column? Retrieved March 4, 2026, from [Link]

  • Phenomenex. (2025, May 23). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. Retrieved March 4, 2026, from [Link]

  • EPFL. (n.d.). TLC Visualization Reagents. Retrieved March 4, 2026, from [Link]

  • Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Retrieved March 4, 2026, from [Link]

  • Element Lab Solutions. (n.d.). Liquid-Liquid Extraction Techniques Principles and Optimisation. Retrieved March 4, 2026, from [Link]

  • King Group. (n.d.). Successful Flash Chromatography. Retrieved March 4, 2026, from [Link]

  • University of Rochester. (n.d.). Remove Sticky Reagents. Retrieved March 4, 2026, from [Link]

  • Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. Retrieved March 4, 2026, from [Link]

  • The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Retrieved March 4, 2026, from [Link]

  • Google Patents. (n.d.). CN105085481A - Recrystallization method of rabeprazole sodium.
  • Wikipedia. (n.d.). Liquid–liquid extraction. Retrieved March 4, 2026, from [Link]

  • Biotage. (2025, December 6). Successful flash chromatography. Retrieved March 4, 2026, from [Link]

Sources

Validation & Comparative

Comprehensive Comparison Guide: 1H NMR Spectrum Analysis of N,N'-Bis-Z-1-guanylpyrazole vs. Alternatives

Author: BenchChem Technical Support Team. Date: March 2026

For researchers in medicinal chemistry and peptide synthesis, the efficient conversion of primary or secondary amines into guanidines is a critical transformation—most notably in the synthesis of arginine mimics and integrin antagonists. While traditional guanylating agents like S-methylisothiourea are notorious for releasing toxic, foul-smelling methyl mercaptan gas, pyrazole-1-carboxamidine derivatives have emerged as the gold standard.

This guide provides an objective, data-driven comparison of N,N'-Bis-Z-1-guanylpyrazole (Bis-Z-PZ)[1] against its primary alternative, N,N'-Di-Boc-1H-pyrazole-1-carboxamidine (Bis-Boc-PZ)[2], and traditional agents. By leveraging 1H NMR spectrum analysis, we will demonstrate how to track reaction kinetics in real-time and validate experimental outcomes.

Mechanistic Pathway of Pyrazole-Based Guanylation

Understanding the causality behind reagent selection requires analyzing the reaction mechanism. Pyrazole-1-carboxamidines act as superior electrophiles. The electron-withdrawing nature of the protecting groups (Z or Boc) increases the electrophilicity of the amidine carbon. When a nucleophilic amine attacks, it forms a tetrahedral intermediate, which subsequently collapses to expel 1H-pyrazole—a stable, non-toxic, and easily removable leaving group.

G A Primary/Secondary Amine (Substrate) C Addition-Elimination Intermediate A->C Nucleophilic Attack B N,N'-Bis-Z-1-guanylpyrazole (Reagent) B->C D Z-Protected Guanidine (Product) C->D Elimination E 1H-Pyrazole (Leaving Group) C->E Cleavage

Reaction pathway of amine guanylation using N,N'-Bis-Z-1-guanylpyrazole.

Comparative 1H NMR Spectrum Analysis

The most robust method for monitoring guanylation is 1H NMR spectroscopy. Because the pyrazole ring is directly attached to the highly electron-withdrawing carboxamidine group in the starting reagent, its protons are significantly deshielded.

When the reaction completes and free 1H-pyrazole is expelled, these protons shift upfield. Tracking the disappearance of the H-5 pyrazole proton (the most deshielded proton adjacent to the nitrogen) provides a self-validating system for reaction completion.

Quantitative 1H NMR Data Comparison (500 MHz, CDCl₃)
Structural FeatureN,N'-Bis-Z-1-guanylpyrazole (Bis-Z-PZ)N,N'-Di-Boc-1H-pyrazole-1-carboxamidine (Bis-Boc-PZ)Diagnostic Value for Reaction Monitoring
Protecting Group ~5.20 (s, 2H), ~5.32 (s, 2H) [Benzyl CH₂]~7.30–7.45 (m, 10H) [Phenyl]1.49 (s, 9H), 1.55 (s, 9H) [t-Butyl CH₃]Shifts slightly upon product formation; useful for confirming product structure but poor for kinetic tracking.
Pyrazole H-4 ~6.45 (dd, J = 1.5, 2.7 Hz, 1H)6.41 (dd, J = 1.5, 2.7 Hz, 1H)Shifts upfield to ~6.3 ppm (free pyrazole).
Pyrazole H-3 ~7.65 (dd, J = 0.7, 1.5 Hz, 1H)7.62 (dd, J = 0.7, 1.5 Hz, 1H)Merges with free pyrazole signals; moderate tracking utility.
Pyrazole H-5 ~8.35 (dd, J = 0.7, 2.7 Hz, 1H) 8.30 (dd, J = 0.7, 2.7 Hz, 1H) Primary Kinetic Marker. Disappears completely upon reaction completion.
Amidine NH ~9.20 (br s, 1H)8.93 (br s, 1H)Broad and solvent-dependent; unreliable for strict quantification.

Data synthesized from established spectroscopic libraries[3].

Expert Insight: The H-5 proton of the reagent appears at ~8.35 ppm (Bis-Z) or 8.30 ppm (Bis-Boc). Free 1H-pyrazole in CDCl₃ exhibits a doublet for H-3/H-5 at ~7.6 ppm. Therefore, the absolute disappearance of the peak at >8.30 ppm definitively proves the total consumption of the guanylating agent.

Performance Comparison: Bis-Z vs. Bis-Boc vs. Traditional Agents

Choosing between Bis-Z-PZ and Bis-Boc-PZ depends entirely on your downstream deprotection strategy and the substrate's stability.

ReagentReactivity ProfileByproductDeprotection StrategyBest Use Case
N,N'-Bis-Z-1-guanylpyrazole High. Z-groups provide strong electron withdrawal.1H-Pyrazole (Solid, easily washed/flashed)Hydrogenolysis (H₂/Pd-C) or strong acid (HF/HBr).Substrates sensitive to mild acids; orthogonal solid-phase peptide synthesis (SPPS).
N,N'-Di-Boc-1H-pyrazole-1-carboxamidine High. Comparable to Bis-Z.1H-Pyrazole (Solid, easily washed/flashed)Moderate acid (TFA in DCM).Standard Fmoc-SPPS; substrates stable to TFA.
S-Methylisothiourea Moderate. Often requires heating or heavy metal catalysts (Hg/Ag).Methyl mercaptan (Toxic, volatile, foul odor) Varies based on protecting groups.Large-scale industrial synthesis where cost outweighs safety/environmental concerns.
Triflyl Guanidine Very High.TriflamideVaries based on protecting groups.Unreactive, sterically hindered amines.

Self-Validating Experimental Protocol: Guanylation & NMR Tracking

To ensure high-fidelity results, follow this self-validating protocol for the guanylation of a primary amine using N,N'-Bis-Z-1-guanylpyrazole.

Materials Required:
  • Primary amine substrate (1.0 eq)

  • N,N'-Bis-Z-1-guanylpyrazole (1.05 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:
  • Reaction Initiation: Dissolve the primary amine (1.0 mmol) and N,N'-Bis-Z-1-guanylpyrazole (1.05 mmol, ~397 mg) in 5 mL of anhydrous DCM under an inert atmosphere (N₂ or Argon).

  • Base Catalysis: Add DIPEA (2.0 mmol, ~348 µL) dropwise to the stirring solution.

    • Causality: DIPEA serves a dual purpose. It free-bases any amine salts (e.g., hydrochlorides) and acts as an acid scavenger for trace impurities. Its steric bulk prevents it from acting as a competing nucleophile.

  • Kinetic Monitoring via 1H NMR (Validation Step):

    • Stir the reaction at room temperature.

    • At the 2-hour mark, withdraw a 0.1 mL aliquot. Evaporate the DCM under a stream of nitrogen and redissolve the residue in 0.5 mL of CDCl₃.

    • Acquire a rapid 1H NMR spectrum.

    • Decision Gate: Check the region between 8.20–8.50 ppm. If the doublet of doublets at ~8.35 ppm is still present, the reagent is unconsumed. Continue stirring. If it is entirely absent and replaced by an increase in the ~7.6 ppm region (free pyrazole), proceed to workup.

  • Aqueous Workup: Dilute the reaction mixture with 15 mL of Ethyl Acetate (EtOAc). Wash sequentially with 1M HCl (2 × 10 mL) to remove DIPEA, saturated aqueous NaHCO₃ (1 × 10 mL), and brine (1 × 10 mL).

    • Causality: The Z-protecting groups are highly stable to mild aqueous acids and bases, ensuring the product remains intact during aggressive washing.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Hexanes/EtOAc gradient) to yield the pure Z-protected guanidine.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 5861998, N,N'-Bis-Z-1-guanylpyrazole" PubChem,[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 6107782, N,N-Bis-Boc-1-Guanylpyrazole" PubChem,[Link]

Sources

HPLC Purity Standards for N,N'-Bis(benzyloxycarbonyl)-1H-pyrazole-1-carboxamidine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As drug development increasingly relies on complex peptide therapeutics and peptidomimetics, the precise installation of guanidine moieties has become a critical synthetic hurdle. Originally popularized by Bernatowicz et al.[1], 1H-pyrazole-1-carboxamidine derivatives have largely replaced highly toxic reagents like S-methylisothiourea for the guanylation of amines.

Among these reagents, N,N'-Bis(benzyloxycarbonyl)-1H-pyrazole-1-carboxamidine (Bis-Cbz-PCA) stands out for its stability and orthogonal compatibility with Boc-based peptide synthesis. However, the efficacy of this reagent is directly tied to its purity. Trace impurities—such as unreacted pyrazole, mono-protected intermediates, or degradation products—can severely compromise downstream coupling yields and complicate the purification of final active pharmaceutical ingredients (APIs)[2].

This guide provides an authoritative comparison of Bis-Cbz-PCA against alternative guanylating agents, detailing the causality behind chromatographic behaviors and establishing a self-validating HPLC methodology for rigorous purity assessment.

Comparative Analysis of Guanylating Agents

To select the appropriate guanylating agent, researchers must balance reactivity, protecting group orthogonality, and ease of chromatographic monitoring. Below is a structured comparison of Bis-Cbz-PCA, N,N'-Bis(tert-butoxycarbonyl)-1H-pyrazole-1-carboxamidine (Bis-Boc-PCA), and the unprotected 1H-pyrazole-1-carboxamidine hydrochloride (PCA·HCl).

Quantitative & Physicochemical Comparison
PropertyBis-Cbz-PCABis-Boc-PCAPCA·HCl
CAS Number 152120-55-3152120-54-24023-02-3
Molecular Weight 378.38 g/mol 310.35 g/mol 146.58 g/mol
Protecting Group Carboxybenzyl (Cbz/Z)tert-Butyloxycarbonyl (Boc)None
Optimal UV Detection 210 nm, 254 nm 210 nm210 nm
RP-HPLC Retention Late Eluting (Highly Hydrophobic)Mid Eluting (Moderately Hydrophobic)Early Eluting (Highly Polar, Void Vol)
Deprotection Strategy Hydrogenolysis (Pd/C, H₂) or HFAcidic (TFA or HCl)N/A
Industry Purity Standard ≥ 98.0% [3]≥ 97.5% - 98.0% [4]≥ 99.0% [5][6]

Mechanistic Insights:

  • Why choose Bis-Cbz-PCA? The Cbz groups provide excellent UV chromophores (due to the benzyl rings), allowing for highly sensitive reaction monitoring at 254 nm. This is a significant analytical advantage over Bis-Boc-PCA, which lacks strong chromophores and must be monitored at lower wavelengths (e.g., 210 nm) where solvent interference is common.

  • Why is the purity standard lower for protected variants? Unprotected PCA·HCl is a small, highly crystalline salt that is easily purified to >99%[5]. In contrast, the synthesis of Bis-Cbz-PCA and Bis-Boc-PCA involves bulky protecting groups that generate structurally similar, lipophilic byproducts (like mono-protected amidines). Consequently, commercial standards for these protected reagents are universally accepted at ≥98.0%[3][4].

Experimental Workflows & Reaction Logic

The utility of Bis-Cbz-PCA lies in its ability to selectively guanylate primary and secondary amines under mild basic conditions (typically using DIPEA in DMF). The resulting Bis-Cbz-protected guanidine is then subjected to hydrogenolysis to yield the free guanidine target.

Guanylation Substrate Primary Amine (Substrate) Reaction Coupling (DIPEA, DMF, RT) Substrate->Reaction Reagent Bis-Cbz-PCA (Guanylating Agent) Reagent->Reaction Intermediate Bis-Cbz-Protected Guanidine Reaction->Intermediate Nucleophilic Addition Deprotection Hydrogenolysis (Pd/C, H2, MeOH) Intermediate->Deprotection Product Free Guanidine (Target Product) Deprotection->Product Cbz Cleavage

Workflow 1: Guanylation of amines using Bis-Cbz-PCA followed by catalytic hydrogenolysis.

The Causality of HPLC Method Design (E-E-A-T)

To accurately assess the ≥98.0% purity threshold of Bis-Cbz-PCA, the HPLC method must be designed to separate the highly hydrophobic parent compound from structurally similar, slightly more polar impurities (e.g., mono-Cbz-PCA or free pyrazole).

  • Stationary Phase (C18 End-Capped): Bis-Cbz-PCA is highly lipophilic. A standard C18 reverse-phase column is required. End-capping is non-negotiable; unreacted silanols on the silica matrix will interact with the basic nitrogen atoms of any mono-protected or unprotected amidine impurities, causing severe peak tailing and inaccurate integration.

  • Mobile Phase Additives (0.1% TFA): Trifluoroacetic acid (TFA) serves a dual purpose. First, it acts as an ion-pairing agent, protonating basic impurities to ensure they elute sharply. Second, it lowers the pH to ~2.0, suppressing the ionization of residual silanols on the column.

  • Dual-Wavelength Detection: While 254 nm is optimal for tracking the Cbz-protected parent compound, monitoring at 210 nm simultaneously is required to detect impurities lacking the benzyl chromophore (such as free pyrazole cleaved during degradation).

Standardized HPLC Protocol for Bis-Cbz-PCA Purity Assessment

The following protocol is engineered as a self-validating system . By incorporating specific system suitability checks, the method guarantees that any reported purity value is an artifact of the sample, not the chromatographic conditions.

Step-by-Step Methodology

Step 1: Reagent and Sample Preparation

  • Prepare Mobile Phase A: HPLC-grade Water containing 0.1% (v/v) TFA.

  • Prepare Mobile Phase B: HPLC-grade Acetonitrile (MeCN) containing 0.1% (v/v) TFA.

  • Sample Prep: Dissolve 10 mg of Bis-Cbz-PCA accurately in 10 mL of MeCN/H₂O (1:1) to achieve a 1.0 mg/mL concentration. Sonicate for 2 minutes to ensure complete dissolution.

Step 2: Instrument Setup

  • Column: Octadecylsilyl (C18) silica gel, end-capped (e.g., 250 mm × 4.6 mm, 5 µm particle size).

  • Column Temperature: 25°C ± 1°C.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV at 210 nm and 254 nm.

Step 3: Gradient Elution Profile

Time (Minutes) Mobile Phase A (%) Mobile Phase B (%) Elution Type
0.0 80 20 Isocratic Hold
5.0 80 20 Gradient Start
20.0 10 90 Linear Gradient
25.0 10 90 Isocratic Hold (Wash)
26.0 80 20 Return to Initial

| 35.0 | 80 | 20 | Re-equilibration |

Step 4: System Suitability and Self-Validation

  • Blank Injection Check: Inject 10 µL of the diluent (MeCN/H₂O 1:1). Validation criteria: No ghost peaks must appear at the expected retention time of Bis-Cbz-PCA (typically 18–22 minutes depending on the specific C18 column).

  • Resolution Check: If mono-Cbz-PCA is present as an impurity, it will elute earlier than the Bis-Cbz product. Validation criteria: The resolution factor (

    
    ) between the main peak and the closest eluting impurity must be ≥ 2.0.
    

HPLC_Method Step1 1. Sample Preparation Dissolve in MeCN/H2O (1:1) Step2 2. Column Equilibration C18 RP, 25°C Step1->Step2 Step3 3. Gradient Elution 0.1% TFA in H2O / MeCN Step2->Step3 Step4 4. Dual-Wavelength Detection UV at 210 nm & 254 nm Step3->Step4 Step5 5. Chromatographic Analysis Peak Integration (≥98% Purity) Step4->Step5

Workflow 2: Logical progression of the self-validating HPLC purity assessment method.

Step 5: Data Analysis Integrate all peaks at 254 nm excluding the solvent front and system peaks. Calculate the area normalization percentage. For pharmaceutical-grade synthesis, the main peak area must constitute ≥ 98.0% of the total integrated area.

References

Sources

Mass spectrometry characterization of Bis-Cbz-guanidine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Title: Mass Spectrometry Characterization of Bis-Cbz-Guanidine Derivatives: A Comparative Guide for Analytical Platforms

As a Senior Application Scientist, I frequently guide drug development teams through the analytical bottlenecks of characterizing complex synthetic intermediates. N,N'-bis(benzyloxycarbonyl)guanidine (Bis-Cbz-guanidine) derivatives are highly valuable intermediates in the synthesis of therapeutic peptides, arginine bioisosteres, and novel antimicrobials such as selective S. aureus TrmD inhibitors .

The Cbz (carboxybenzyl) group is favored for its robust protection of the highly basic guanidine moiety . However, its lability under mass spectrometric ionization and collisional activation presents a significant analytical challenge. Distinguishing an intact bis-Cbz species from a mono-Cbz impurity—or preventing in-source decay from skewing quantitative data—requires a deep understanding of fragmentation mechanics and careful selection of the MS platform.

This guide objectively compares the performance of High-Resolution Mass Spectrometry (ESI-Q-TOF), Triple Quadrupole (ESI-QqQ), and MALDI-TOF platforms for characterizing these derivatives, supported by mechanistic insights and self-validating experimental protocols.

Mechanistic Insights into Bis-Cbz-Guanidine Fragmentation

To optimize any MS method, we must first understand the causality behind the molecule's gas-phase behavior. Under positive electrospray ionization (ESI+), protonation preferentially localizes on the highly basic imine nitrogen of the guanidine core.

When subjected to Collision-Induced Dissociation (CID), the bis-Cbz-guanidine undergoes predictable, yet complex, fragmentation pathways dictated by the lability of the benzyl-oxygen bond:

  • Loss of Benzyl Alcohol (-108 Da): The dominant mechanism involves a heterolytic cleavage of the benzyl-oxygen bond accompanied by a proton transfer from the guanidine core to the carbamate oxygen, expelling benzyl alcohol and leaving an isocyanate-like intermediate.

  • Loss of the Cbz Moiety (-134 Da): Direct cleavage of the carbamate C-N bond results in the neutral loss of the entire carboxybenzyl group.

  • Loss of CO₂ (-44 Da): Often observed as a secondary fragmentation following the loss of a benzyl radical or cation.

G Precursor Bis-Cbz-Guanidine [M+H]+ Frag108 Intermediate 1 [M+H - 108]+ (Loss of Benzyl Alcohol) Precursor->Frag108 CID -108 Da Frag134 Intermediate 2 [M+H - 134]+ (Loss of Cbz) Precursor->Frag134 CID -134 Da Core Guanidinium Core [M+H - 268]+ Frag108->Core -160 Da Frag134->Core -134 Da

MS/MS Fragmentation Pathway of Bis-Cbz-Guanidine showing characteristic neutral losses.

Analytical Platform Comparison

Selecting the right platform depends entirely on whether your goal is structural elucidation (qualitative) or high-throughput pharmacokinetic tracking (quantitative).

Table 1: Performance Comparison of MS Platforms for Bis-Cbz-Guanidines

Analytical PlatformPrimary ApplicationIntact Mass StabilityFragmentation ResolutionMatrix / Source Effects
ESI-Q-TOF Structural elucidation, impurity profilingHigh (with optimized soft ionization)Excellent (<5 ppm mass accuracy)Minimal; LC separation resolves isobaric interferences.
ESI-QqQ Targeted quantification, high-throughput screeningHigh (ideal for MRM)Moderate (Unit resolution)Minimal; highly dependent on LC gradient optimization.
MALDI-TOF Rapid library screening, solid-phase synthesis checksLow to ModeratePoor (High chemical noise < 500 m/z)High; matrices (e.g., DHB) can induce prompt in-source reduction of the Cbz group.

Verdict: For initial characterization and structural confirmation, ESI-Q-TOF is the gold standard. The high mass accuracy ensures that the -108 Da fragment is unambiguously identified as benzyl alcohol rather than an isobaric chemical background noise. For downstream quantification, ESI-QqQ provides the necessary sensitivity via Multiple Reaction Monitoring (MRM). MALDI-TOF should be avoided for labile Cbz-derivatives due to matrix-induced fragmentation.

Self-Validating Experimental Protocols

To ensure data integrity, every protocol must be a self-validating system. Below is the optimized LC-MS/MS methodology for characterizing a generic Bis-Cbz-Guanidine derivative using an ESI-Q-TOF platform.

Step-by-Step LC-MS/MS Methodology
  • Sample Preparation:

    • Action: Dissolve the analyte in 50:50 Acetonitrile:Water containing 0.1% Formic Acid (FA) to a final concentration of 1 µg/mL.

    • Causality: The lipophilic benzyl rings of the bis-Cbz group require high organic content for solubility, while the 0.1% FA ensures complete protonation of the guanidine core prior to droplet desolvation.

  • Chromatographic Separation (UHPLC):

    • Action: Use a sub-2 µm C18 column. Run a steep gradient from 5% to 95% Acetonitrile over 5 minutes.

    • Causality: Bis-Cbz-guanidines are highly hydrophobic. A steep gradient prevents peak broadening and minimizes the analyte's residence time on the column, reducing the risk of on-column degradation.

  • Soft Ionization (ESI+):

    • Action: Set the capillary voltage to 3.0 kV and strictly limit the Declustering Potential (DP) or Cone Voltage to <40 V.

    • Causality: High source voltages accelerate ions through residual gas, causing in-source CID. Keeping the DP low ensures the intact [M+H]+ ion reaches the first quadrupole. Self-Validation Check: If the MS1 spectrum shows a base peak at [M+H - 134]+, lower the DP until the intact[M+H]+ becomes the base peak.

  • Collision-Induced Dissociation (CID):

    • Action: Ramp the collision energy (CE) from 15 eV to 35 eV using Argon as the collision gas.

    • Causality: A low CE (15 eV) captures the initial loss of benzyl alcohol (-108 Da), confirming the presence of the first Cbz group. Ramping to 35 eV forces the expulsion of the second Cbz group, yielding the bare guanidinium core for structural confirmation.

Workflow Prep Sample Prep (0.1% FA in MeCN) LC UHPLC Separation (C18 Column) Prep->LC ESI ESI(+) Ionization LC->ESI Q1 Q1 Isolation [M+H]+ ESI->Q1 CID Collision Cell (Ar Gas, 15-35 eV) Q1->CID TOF TOF/Q3 Detection (Fragment Analysis) CID->TOF

Step-by-step LC-MS/MS workflow for the characterization of Bis-Cbz-guanidine derivatives.

Quantitative MRM Optimization

When transitioning from characterization (Q-TOF) to quantification (QqQ), selecting the correct MRM transitions is paramount. Because the loss of benzyl alcohol (-108 Da) is the lowest-energy fragmentation pathway, it consistently provides the highest signal-to-noise ratio.

Table 2: Typical MRM Transitions for Bis-Cbz-Guanidine Quantification

TransitionNeutral LossCollision Energy (eV)Purpose in Assay
[M+H]+ → [M+H - 108]+ Benzyl Alcohol15 - 20 eVPrimary Quantifier: Highest abundance, lowest background noise.
[M+H]+ → [M+H - 134]+ Cbz Moiety20 - 25 eVSecondary Qualifier: Confirms the specific cleavage of the carbamate bond.
[M+H]+ → [M+H - 268]+ Both Cbz Groups30 - 40 eVCore Confirmation: Validates the identity of the underlying guanidine scaffold.

Note: Always ensure the dwell time is set to ≥50 ms per transition to maintain adequate points across the narrow UHPLC chromatographic peaks.

References

  • Hübner, A. F., et al. "Nanoscale Direct-to-Biology Optimization and Structural Insights into Selective S. aureus TrmD Inhibitors." Journal of Medicinal Chemistry, 2025. URL:[Link]

  • Kwon, K., et al. "Preparation of Mono-Cbz Protected Guanidines." Organic Syntheses, 2015. URL:[Link]

  • "Fragment correlation mass spectrometry enables direct characterization of di-sulfide cleavage pathways of therapeutic peptides." Journal of the American Society for Mass Spectrometry, 2023. URL:[Link]

N,N'-Bis-Z-1-guanylpyrazole vs. S-methylisothiourea: A Comprehensive Guide to Guanidinylating Agents

Author: BenchChem Technical Support Team. Date: March 2026

Guanidinylation—the conversion of primary or secondary amines into guanidines—is a cornerstone transformation in medicinal chemistry, peptide synthesis, and the development of peptidomimetics. Because the guanidinium group is a highly basic, protonated pharmacophore capable of forming stable bidentate hydrogen bonds and cation-π interactions, its efficient installation is critical for drug efficacy.

As a Senior Application Scientist, I frequently evaluate synthetic routes for scalability, safety, and yield. The choice of guanidinylating agent dictates the thermodynamic efficiency of the reaction and the operational hazards of the workflow. This guide objectively compares two prominent reagents: N,N'-Bis-Z-1-guanylpyrazole (a protected 1H-pyrazole-1-carboxamidine) and S-methylisothiourea (SMT, often utilized in its protected forms like N,N'-bis-Boc/Z-S-methylisothiourea), providing the mechanistic causality and experimental data required to optimize your synthesis.

Mechanistic Causality & Reagent Dynamics

The fundamental difference between these two reagents lies in the thermodynamic stability and physical state of their respective leaving groups.

N,N'-Bis-Z-1-guanylpyrazole (The Pyrazole-Based Approach)

This reagent operates via a straightforward nucleophilic addition-elimination mechanism. When an amine attacks the central amidine carbon, the molecule expels pyrazole .

  • The Causality of Efficiency: Pyrazole is a highly stable, aromatic, and electronically neutral leaving group. The thermodynamic favorability of generating an aromatic ring drives the reaction forward rapidly at room temperature[3].

  • Operational Advantage: Pyrazole is an odorless, non-toxic solid that is highly soluble in aqueous acidic washes, making purification exceptionally simple and eliminating the need for harsh thiophilic promoters [1].

S-methylisothiourea (The Thio-Based Approach)

SMT and its protected derivatives rely on the displacement of a methylthio (–SCH₃) group.

  • The Causality of Sluggish Kinetics: The methylthio moiety is a relatively poor leaving group compared to pyrazole. To activate the carbon-sulfur bond and force the elimination, chemists must often introduce elevated temperatures or thiophilic promoters (such as heavy metal salts like HgCl₂, AgNO₃, or N-iodosuccinimide) [2].

  • Operational Hazard: The displacement generates methanethiol (methyl mercaptan, CH₃SH) . This is a highly toxic gas with an overwhelmingly foul, mephitic odor. While SMT is highly cost-effective for milligram-scale discovery chemistry, scaling up this reaction is notoriously problematic due to severe environmental and ventilation concerns [1, 4].

ReagentSelection Start Amine to Guanidine Conversion Q1 Is scale-up or safety a primary concern? Start->Q1 Pyraz N,N'-Bis-Z-1-guanylpyrazole (Mild, No Toxic Gas) Q1->Pyraz Yes SMT S-methylisothiourea (Cost-effective, Toxic Gas) Q1->SMT No (Cost-driven) Byprod1 Byproduct: Pyrazole (Inert, Odorless) Pyraz->Byprod1 Byprod2 Byproduct: Methanethiol (Toxic, Foul Odor) SMT->Byprod2

Logical decision tree for selecting guanidinylating agents based on safety and scale.

Performance & Experimental Data Comparison

The following table synthesizes quantitative data and operational metrics derived from comparative literature studies [1, 3, 4].

FeatureN,N'-Bis-Z-1-guanylpyrazoleProtected S-methylisothiourea
Leaving Group PyrazoleMethanethiol (Methyl mercaptan)
Byproduct Toxicity Non-toxic, odorless solidHighly toxic, mephitic gas
Reaction Kinetics Fast (Thermodynamically driven)Slower (Requires chemical activation)
Promoter Required? NoOften requires HgCl₂, AgNO₃, or NIS
Typical Yields 60% – 95%35% – 70%
Scalability Excellent (Safe for multi-gram scale)Poor (Severe odor/ventilation issues)
Cost Profile Higher upfront reagent costLower upfront cost, higher disposal cost

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They include built-in checkpoints (such as TLC monitoring and specific workup observations) so the chemist can verify the reaction's success in real-time.

Protocol A: Mild Guanidinylation using N,N'-Bis-Z-1-guanylpyrazole

Use this protocol for high-value substrates, scale-up operations, or when heavy-metal contamination must be avoided.

  • Preparation: Dissolve the primary amine (1.0 equiv, e.g., 1.0 mmol) in anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) (5 mL) under an inert argon atmosphere.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 equiv, 2.0 mmol). Validation Check: Ensure the solution is distinctly basic (pH > 9 on wet indicator paper) to guarantee the amine is fully free-based and nucleophilic.

  • Reagent Addition: Add N,N'-Bis-Z-1-guanylpyrazole (1.05 equiv, 1.05 mmol) in one portion.

  • Reaction Monitoring: Stir at room temperature for 2 to 12 hours. Validation Check: Monitor via TLC (e.g., 50% EtOAc/Hexanes). The consumption of the UV-active pyrazole reagent (

    
    ) and the appearance of a new, highly polar UV-active product spot confirms conversion [4].
    
  • Workup (Self-Purifying Step): Dilute with DCM (15 mL) and wash with 1M aqueous HCl (3 × 10 mL). Causality: The acidic wash effectively protonates and extracts the pyrazole byproduct and unreacted amine into the aqueous layer, leaving the neutral, Z-protected guanidine in the organic layer.

  • Isolation: Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. Purify via flash chromatography if trace impurities remain.

Protocol B: Guanidinylation using Protected S-methylisothiourea

Use this protocol for cost-sensitive, small-scale discovery syntheses where ventilation is strictly controlled.

  • Preparation: Dissolve the primary amine (1.0 equiv, 1.0 mmol) and N,N'-bis-Boc-S-methylisothiourea (1.1 equiv, 1.1 mmol) in anhydrous DMF (5 mL) in a well-ventilated fume hood.

  • Activation: Add Triethylamine (TEA) (3.0 equiv, 3.0 mmol) followed by a thiophilic promoter such as Mercury(II) chloride (HgCl₂) (1.1 equiv, 1.1 mmol) or Silver nitrate (AgNO₃).

  • Reaction Monitoring: Stir at room temperature or heat to 50 °C. Validation Check: The immediate formation of a black precipitate (HgS or Ag₂S) visually validates that the carbon-sulfur bond is being cleaved and the reaction is proceeding [2]. Caution: Toxic methanethiol gas is actively evolving.

  • Workup: Filter the reaction mixture through a pad of Celite to remove the toxic heavy-metal sulfide precipitate. Wash the filter cake thoroughly with Ethyl Acetate (20 mL).

  • Isolation: Wash the organic filtrate with water (3 × 15 mL) to remove DMF, dry over Na₂SO₄, and concentrate. Extensive column chromatography is usually required to separate the product from residual sulfurous byproducts.

Workflow Amine Primary/Secondary Amine ReagentA Add N,N'-Bis-Z-1- guanylpyrazole + Base (DIPEA) Amine->ReagentA ReagentB Add S-methylisothiourea + Promoter (HgCl2/NIS) + Base Amine->ReagentB ReactA Stir at RT (2-24h) ReagentA->ReactA ReactB Stir at RT or Heat (Release CH3SH) ReagentB->ReactB Purify Aqueous Workup & Column Chromatography ReactA->Purify ReactB->Purify Product Protected Guanidine Purify->Product

Comparative experimental workflow for guanidinylation using both reagents.

Conclusion

While S-methylisothiourea remains a historically significant and inexpensive reagent, its reliance on heavy-metal promoters and the generation of highly toxic methanethiol gas make it sub-optimal for modern, scalable pharmaceutical development. N,N'-Bis-Z-1-guanylpyrazole represents a superior, thermodynamically driven alternative. By utilizing the stable pyrazole leaving group, it provides a self-validating, high-yield, and environmentally benign pathway to synthesize protected guanidines.

References

  • Source: nih.
  • Source: researchgate.
  • Source: nih.
  • Source: clockss.

Technical Guide: Superior Guanylation Strategies – Pyrazole Agents vs. Cyanamide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Advantages of pyrazole-based guanylating agents over cyanamide Content Type: Technical Comparison Guide Audience: Researchers, Senior Scientists, Drug Discovery Chemists

Executive Summary

The guanidine moiety is a pharmacophore of immense significance, prevalent in therapeutics ranging from antihistamines (cimetidine) to arginine-mimetics in oncology. Historically, cyanamide (


) served as the primary electrophilic source for converting amines to guanidines. However, its utility is severely compromised by acute toxicity, nucleophilic competition (dimerization), and harsh reaction requirements.

This guide analyzes the shift toward pyrazole-based guanylating agents , specifically 1H-pyrazole-1-carboxamidine hydrochloride (PPC-HCl) and its protected analogs. We present experimental evidence demonstrating that pyrazole agents offer superior atom economy, milder reaction conditions, and a self-validating purification workflow that accelerates lead optimization.

The Cyanamide Challenge: Why the Industry is Moving On

While atom-economical on paper, cyanamide presents distinct chemical and safety hazards that complicate scale-up and reproducibility in medicinal chemistry.

  • Thermodynamic Instability: Cyanamide is prone to dimerization to dicyandiamide (

    
    ) under basic conditions or elevated temperatures, consuming the reagent before it reacts with the target amine.
    
  • Safety Profile: It is a potent dermal toxin and severe eye irritant. More critically, it inhibits aldehyde dehydrogenase, leading to "cyanamide flush" (Antabuse effect) in exposed personnel.

  • Nucleophilic Competition: The nitrile carbon is moderately electrophilic. To drive the reaction, strong acids or high temperatures (

    
    C) are often required, which are incompatible with sensitive peptide backbones or chiral centers.
    
The Pyrazole Solution: 1H-Pyrazole-1-Carboxamidine HCl[2][3]

The introduction of 1H-pyrazole-1-carboxamidine hydrochloride (Bernatowicz Reagent) revolutionized guanylation by utilizing pyrazole as a reliable leaving group.

Key Advantages:

  • Defined Electrophilicity: The amidine carbon is activated by the electron-withdrawing nature of the protonated pyrazole ring, allowing reaction at room temperature.

  • By-product Management: The leaving group is simple pyrazole (

    
    ), which is non-reactive under guanylation conditions and easily removed via aqueous extraction or scavenging.
    
  • Substrate Tolerance: Effective for sterically hindered secondary amines where cyanamide fails.

Comparative Performance Analysis

The following matrix contrasts the operational parameters of both reagents.

Table 1: Operational Comparison of Guanylating Agents

FeatureCyanamide (

)
Pyrazole-1-Carboxamidine HCl
Reaction Temperature High (

C)
Ambient (

C)
pH Requirement Strict control (Acidic/Neutral)Basic (DIEA/TEA)
By-products Dicyandiamide (polymerizes)Pyrazole (inert, washable)
Yield (Primary Amines) 40 - 65%85 - 98%
Yield (Secondary Amines) < 30% (often fails)70 - 90%
Safety Hazard Toxic, Explosive potentialStable Solid, Irritant
Mechanistic Insight

Understanding the mechanism is crucial for troubleshooting low-yielding substrates. The pyrazole reagent operates via an addition-elimination pathway that is thermodynamically driven by the stability of the leaving group.

Figure 1: Mechanistic Pathway of Pyrazole-Mediated Guanylation

GuanylationMechanism Reagent Pyrazole-1-Carboxamidine (Electrophile) Intermediate Tetrahedral Intermediate Reagent->Intermediate Amine Target Amine (R-NH2) Amine->Intermediate Nucleophilic Attack (DIEA Promoted) Product Guanidine Product Intermediate->Product Elimination Byproduct Pyrazole (Leaving Group) Intermediate->Byproduct Leaving Group Expulsion

Caption: The amine nucleophile attacks the amidine carbon. The tetrahedral intermediate collapses, expelling the pyrazole moiety (red), which is far superior to the leaving group dynamics of cyanamide addition.

Experimental Protocols
Protocol A: The "Standard" Pyrazole Method (Recommended)

Use this protocol for primary and secondary amines, including amino acid esters.

Reagents:

  • Substrate: Amine (1.0 equiv)

  • Reagent: 1H-pyrazole-1-carboxamidine HCl (1.0 - 1.2 equiv)

  • Base: N,N-Diisopropylethylamine (DIEA) (2.0 - 3.0 equiv)

  • Solvent: DMF or Acetonitrile (dry)

Step-by-Step Workflow:

  • Dissolution: In a flame-dried round-bottom flask, dissolve the amine (1.0 mmol) in anhydrous DMF (3 mL).

  • Activation: Add DIEA (3.0 mmol) to the solution. Stir for 5 minutes to ensure the amine is free-based.

  • Addition: Add 1H-pyrazole-1-carboxamidine HCl (1.1 mmol) in one portion. The reagent is a stable white solid.

  • Reaction: Stir at room temperature under nitrogen.

    • Checkpoint: Monitor by TLC or LC-MS. Conversion is typically complete within 4–16 hours.

  • Work-up (Self-Validating Step):

    • Dilute the reaction mixture with diethyl ether (or EtOAc).

    • The product (guanidine) often precipitates or oils out, while the pyrazole byproduct and excess reagents remain in the organic/DMF phase.

    • Alternatively: If the product is lipophilic, wash the organic layer with 5%

      
       (removes DIEA) and water (removes pyrazole).
      
  • Purification: If necessary, flash chromatography (DCM/MeOH/NH4OH) or recrystallization.

Protocol B: The "Protected" Variant (For Difficult Substrates)

Use N,N'-Di-Boc-1H-pyrazole-1-carboxamidine for lipophilic amines where purification is difficult.

  • Follow the steps above but use the Bis-Boc reagent.

  • Advantage: The product is a Bis-Boc guanidine, which is non-polar and easily purified on silica gel (Hexane/EtOAc).

  • Deprotection: Treat with TFA/DCM (1:1) to reveal the free guanidine.

Workflow Visualization

Figure 2: Decision Tree for Guanylation Strategy

GuanylationWorkflow Start Target: Synthesize Guanidine CheckAmine Analyze Amine Substrate Start->CheckAmine IsPrimary Primary/Unencumbered? CheckAmine->IsPrimary IsDifficult Sterically Hindered / Lipophilic? IsPrimary->IsDifficult No UseHCl Use 1H-pyrazole-1-carboxamidine HCl (Bernatowicz Reagent) IsPrimary->UseHCl Yes IsDifficult->UseHCl No (Standard secondary) UseBoc Use N,N'-Di-Boc-pyrazole-1-carboxamidine IsDifficult->UseBoc Yes (Need easy purification) AvoidCyan AVOID CYANAMIDE (Safety/Yield Risk) UseHCl->AvoidCyan Superior to

Caption: A logical flow for selecting the correct pyrazole reagent. Note that cyanamide is excluded from the recommended path due to the risks outlined in Section 1.[1]

References
  • Bernatowicz, M. S., Wu, Y., & Matsueda, G. R. (1992). 1H-Pyrazole-1-carboxamidine hydrochloride: an attractive reagent for guanylation of amines and its application to peptide synthesis.[2] The Journal of Organic Chemistry, 57(8), 2497-2502. Link

  • Katritzky, A. R., et al. (2005). Recent developments in guanylating agents.[3] Arkivoc, 4, 49-87.[3] Link

  • Bannard, R. A. B., et al. (1958). Guanidine Compounds: II. Preparation of Mono- and N,N-Di-alkylguanidines. Canadian Journal of Chemistry, 36(11), 1541-1549. Link

  • Sigma-Aldrich. Safety Data Sheet: Cyanamide. Link

Sources

A Senior Application Scientist's Guide to the Melting Point Verification of N,N'-Bis-Z-1-guanylpyrazole

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the precise characterization of chemical reagents is not merely a procedural formality; it is the bedrock of reproducible and reliable results. Among the various guanylating agents, N,N'-Bis-Z-1-guanylpyrazole, a key reagent in peptide synthesis and the modification of primary amines, stands out.[1] Its purity and identity are critical for the successful synthesis of complex molecules. This guide provides an in-depth analysis of the melting point verification for N,N'-Bis-Z-1-guanylpyrazole, comparing it with common alternatives and detailing the underlying scientific principles and complementary analytical techniques.

The Critical Role of Melting Point in Compound Identity and Purity

The melting point of a crystalline solid is a fundamental physical property. In its purest form, a compound will melt at a sharp, reproducible temperature. However, the presence of impurities disrupts the crystal lattice, typically resulting in a lower and broader melting range. This phenomenon, known as melting point depression, is a powerful indicator of purity. For a reagent like N,N'-Bis-Z-1-guanylpyrazole, which is often used in sensitive multi-step syntheses, ensuring its high purity is paramount to avoid the introduction of unwanted side products and to guarantee stoichiometric accuracy.

Comparative Analysis of Guanylating Agents

To provide a comprehensive understanding, we will compare the melting point of N,N'-Bis-Z-1-guanylpyrazole with two common alternatives: the Boc-protected analogue, N,N'-Di-Boc-1-guanylpyrazole, and the parent compound, 1H-Pyrazole-1-carboxamidine hydrochloride.

CompoundProtecting GroupReported Melting Point (°C)Key Application Notes
N,N'-Bis-Z-1-guanylpyrazole Benzyloxycarbonyl (Z)90 - 96Used in peptide synthesis; Z-group is removable by hydrogenolysis.
N,N'-Di-Boc-1-guanylpyrazole tert-Butoxycarbonyl (Boc)84 - 90[2][3][4]Widely used due to the acid-lability of the Boc group, allowing for mild deprotection.
1H-Pyrazole-1-carboxamidine hydrochloride None (salt form)167 - 170[5]A versatile guanylating agent, though its reactivity can be less controlled without protecting groups.[5]

This table clearly illustrates the differences in melting points, which can be attributed to the different protecting groups influencing the crystal packing and intermolecular forces.

Experimental Protocol: Melting Point Determination

The following is a detailed protocol for the accurate determination of the melting point of N,N'-Bis-Z-1-guanylpyrazole using a digital melting point apparatus.

I. Sample Preparation:

  • Ensure the N,N'-Bis-Z-1-guanylpyrazole sample is completely dry, as residual solvent can depress the melting point.

  • Finely powder a small amount of the sample to ensure uniform heat distribution.

  • Pack the powdered sample into a capillary tube to a height of 2-3 mm.

II. Instrument Setup and Calibration:

  • Calibrate the digital melting point apparatus using certified standards with melting points bracketing the expected range of the sample.

  • Set the starting temperature to approximately 10°C below the expected melting point of 90°C.

  • Set a ramp rate of 1-2°C per minute. A slower ramp rate ensures thermal equilibrium and a more accurate reading.

III. Observation and Recording:

  • Insert the capillary tube into the apparatus.

  • Observe the sample closely as the temperature rises.

  • Record the temperature at which the first drop of liquid appears (the onset of melting).

  • Record the temperature at which the last crystal melts (the clear point).

  • The melting range is the difference between these two temperatures. A pure sample should have a sharp melting range of 1-2°C.

A visual representation of this workflow is provided below:

MeltingPointWorkflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_measurement Measurement Dry Dry Sample Powder Powder Sample Dry->Powder Pack Pack Capillary Powder->Pack Insert Insert Sample Pack->Insert Calibrate Calibrate Instrument SetTemp Set Start Temperature & Ramp Rate Calibrate->SetTemp SetTemp->Insert Observe Observe & Record Insert->Observe RecordRange Record Melting Range Observe->RecordRange

Caption: Experimental workflow for melting point determination.

Beyond the Melting Point: Complementary Analytical Techniques

While melting point is an excellent indicator of purity, a comprehensive characterization often requires orthogonal methods.

Differential Scanning Calorimetry (DSC): DSC provides more than just a melting point; it measures the heat flow into or out of a sample as a function of temperature. This allows for the determination of the enthalpy of fusion, which is directly related to the degree of crystallinity. A sharp, single endotherm on a DSC thermogram is a strong confirmation of a pure, crystalline compound.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. This is particularly useful for identifying the presence of residual solvents or hydrates, which would be seen as a mass loss event before the melting or decomposition of the compound.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for assessing purity by separating the main compound from any impurities. A single, sharp peak in the chromatogram indicates a high degree of purity. The peak area can be used to quantify the purity level, often expressed as a percentage.

The relationship between these techniques in verifying compound purity is illustrated below:

PurityVerification MP Melting Point Purity Compound Purity MP->Purity Physical Property DSC DSC DSC->Purity Thermal Properties TGA TGA TGA->Purity Compositional Analysis HPLC HPLC HPLC->Purity Separation & Quantification

Caption: Interrelation of analytical techniques for purity verification.

Conclusion

The melting point of N,N'-Bis-Z-1-guanylpyrazole is a critical parameter for verifying its identity and purity. A sharp melting range of 90-96°C is indicative of a high-quality reagent. By comparing this to the melting points of alternative guanylating agents, researchers can make informed decisions based on their specific synthetic needs and deprotection strategies. For unequivocal characterization, it is highly recommended to complement melting point determination with orthogonal analytical techniques such as DSC, TGA, and HPLC. This multi-faceted approach ensures the integrity of your starting materials and the ultimate success of your research endeavors.

References

  • PubChem. (n.d.). N,N'-Bis-Z-1-guanylpyrazole. Retrieved from [Link]

  • PubChem. (n.d.). N,N-Bis-Boc-1-Guanylpyrazole. Retrieved from [Link]

  • Chemsrc. (2025, August 25). N,N'-Di-Boc-1H-pyrazole-1-carboxamidine. Retrieved from [Link]

  • RSC Publishing. (2014, February 10). Guanidines: from classical approaches to efficient catalytic syntheses. Catalysis Science & Technology, 4(7), 1838-1859. Retrieved from [Link]

  • ChemRxiv. (n.d.). Synthesis and Characterization of New Formylpyrazolones and Schiff bases. Retrieved from [Link]

  • RSC Publishing. (2014, February 10). Guanidines: from classical approaches to efficient catalytic syntheses. Catalysis Science & Technology, 4(7), 1838-1859. Retrieved from [Link]

  • ResearchGate. (n.d.). Reagents for Efficient Conversion of Amines to Protected Guanidines. Retrieved from [Link]

  • ResearchGate. (2020, January 9). Synthesis and Characterization of New Formylpyrazolones and Schiff bases. Retrieved from [Link]

  • International Journal of Pharmaceutical and Engineering Research. (n.d.). Synthesis and Characterization of Some Novel N-Phenylpyrazole Analogues for the Evaluation of their Potentials as Anticancer, Antimicrobial and Antioxidant Agents. Retrieved from [Link]

  • PubChem. (n.d.). 1H-Pyrazole-1-carboxamide. Retrieved from [Link]

  • Repositório Aberto da Universidade do Porto. (2022, February 14). NEW APPROACHES TO AMINO-PYRROLIDINE GUANIDINE COMPOUNDS. Retrieved from [Link]

  • Science of Synthesis. (n.d.). Product Class 13: Guanidine Derivatives. Retrieved from [Link]

Sources

A Researcher's Guide to the Infrared Spectroscopy of Cbz-Protected Guanidines: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Challenge of the Guanidinium Group

In the landscape of synthetic chemistry, particularly in the fields of peptide synthesis and medicinal chemistry, the guanidine functional group is of paramount importance. It is the defining feature of the amino acid arginine, bestowing upon it a high basicity and the ability to form multiple hydrogen bonds, which are critical for molecular recognition and biological activity.[1] However, the very properties that make the guanidinium cation a powerful biological tool—its high pKa (~12.5 in arginine) and potent nucleophilicity—present significant challenges during chemical synthesis.[2]

To prevent undesired side reactions, the guanidine moiety must be "masked" or protected. The Carbobenzyloxy (Cbz or Z) group, a stalwart of protecting group chemistry since its introduction by Bergmann and Zervas, remains a vital tool for this purpose.[3][] This guide provides an in-depth analysis of the Fourier-Transform Infrared (FT-IR) spectral characteristics of Cbz-protected guanidines. We will explore the key absorption peaks, explain the underlying vibrational modes, and provide a comparative analysis against other common guanidine protecting groups, supported by experimental data and protocols.

Decoding the Spectrum: Characteristic IR Vibrations

FT-IR spectroscopy is a rapid and non-destructive technique that probes the vibrational modes of a molecule, providing a unique "fingerprint" of its functional groups.[5] For a Cbz-protected guanidine, the spectrum is a composite of signals from the guanidine core, the carbamate linker, and the benzyl group.

Key Vibrational Regions for Cbz-Guanidines

A detailed examination of a Cbz-protected guanidine reveals several key absorption bands. The following analysis is based on characteristic group frequencies and specific data for compounds like N-Benzyl, N'-Cbz-guanidine.[6][7]

  • N-H Stretching (3500-3200 cm⁻¹): This region typically displays multiple, often broad, absorption bands corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds within the guanidine and carbamate moieties.[8] Their position and shape are highly sensitive to hydrogen bonding. For N-Benzyl, N'-Cbz-guanidine, medium intensity peaks are observed at 3475 and 3283 cm⁻¹.[6]

  • C-H Stretching (3100-2850 cm⁻¹): This region contains signals from the aromatic C-H bonds of the benzyl group (typically weak, >3000 cm⁻¹) and any aliphatic C-H bonds (stronger, <3000 cm⁻¹).[9]

  • The Diagnostic Region: C=O and C=N Vibrations (1700-1550 cm⁻¹): This is the most critical region for confirming the structure. It is characterized by a series of strong, complex bands resulting from the coupling of the Cbz carbonyl (C=O) stretch and the guanidinyl (C=N) stretches.

    • Carbamate C=O Stretch: A pure carbamate C=O stretch is typically found around 1720-1680 cm⁻¹. However, in Cbz-guanidines, this vibration is electronically coupled with the adjacent guanidine system.

    • Guanidinyl C=N/C-N Stretches: The guanidine group itself gives rise to intense absorptions in the 1670-1550 cm⁻¹ range.[10]

    • Coupled System: For N-Benzyl, N'-Cbz-guanidine, this results in a cluster of very strong and characteristic peaks at approximately 1640, 1617, 1588, and 1559 cm⁻¹ .[6][7] The highest frequency band (~1640 cm⁻¹) has significant C=O character, while the lower frequency bands are dominated by C=N stretching and N-H bending vibrations. This complex pattern is a hallmark of a Cbz-protected guanidine.

  • Aromatic C=C Stretching (1600-1450 cm⁻¹): The benzene ring of the Cbz group gives rise to several medium-intensity bands in this region.[9]

  • C-O Stretching (1300-1100 cm⁻¹): The C-O single bond stretches of the carbamate group are expected here. N-Benzyl, N'-Cbz-guanidine shows strong peaks at 1275 cm⁻¹ and 1131 cm⁻¹ , which are characteristic of the C-O-C linkage.[6][7]

  • Aromatic C-H Bending (Out-of-Plane) (800-690 cm⁻¹): The monosubstituted benzene ring of the Cbz group produces strong, sharp absorptions. The presence of strong bands around 770-730 cm⁻¹ and 700-690 cm⁻¹ is highly indicative of the Cbz group.[6][7]

Comparative Guide: Cbz vs. Alternative Guanidine Protecting Groups

The choice of protecting group is a critical strategic decision in synthesis. FT-IR provides a straightforward method to confirm the successful installation of the desired group. Below is a comparison of the key IR features of Cbz-protected guanidines with two common alternatives: Boc- and Tosyl-protected guanidines.

Vibrational ModeCbz-Guanidine (cm⁻¹)Boc-Guanidine (cm⁻¹)Tosyl-Guanidine (cm⁻¹)Key Differentiating Features
N-H Stretch 3500-3200 (Multiple Bands)3500-3200 (Multiple Bands)3400-3200 (Multiple Bands)Generally similar and broad across all three.
C=O Stretch ~1640 (Strong, coupled with C=N)~1725, ~1700 (Often a doublet)N/AThis is a primary differentiator. The Boc group shows a classic, higher-frequency carbamate C=O. The Cbz C=O is at a lower frequency due to conjugation/coupling. The Tosyl group has no carbonyl.
C=N / N-H Bend 1620-1550 (Multiple Strong Bands)~1650, ~1600 (Strong)~1630 (Strong)The pattern for Cbz is often more complex due to coupling with the C=O.
S=O Stretch N/AN/A~1350 & ~1160 (Two Strong Bands)The unambiguous signature of the Tosyl group. These strong sulfonyl stretches are absent in Cbz and Boc derivatives.[11]
Aromatic Peaks Yes (C=C, C-H)NoYes (C=C, C-H)The absence of aromatic peaks clearly distinguishes the Boc group from Cbz and Tosyl.
C-O Stretch ~1275, ~1130 (Strong)~1250, ~1160 (Strong)N/A (Has S-O stretch)Both Cbz and Boc have strong C-O stretches, but the Tosyl group's S=O bands are more prominent and distinct.

Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum

The following protocol outlines the use of a modern Attenuated Total Reflectance (ATR) FT-IR spectrometer, a common and convenient method for solid samples.

Objective: To obtain a clean, interpretable FT-IR spectrum of a synthesized Cbz-protected guanidine.

Methodology:

  • Instrument Preparation:

    • Ensure the ATR crystal (typically diamond or germanium) is clean. Wipe gently with a solvent-grade isopropanol or ethanol on a lint-free tissue and allow it to dry completely.

    • Causality: A clean crystal is essential to prevent cross-contamination from previous samples and to ensure good contact with the analyte.

  • Background Acquisition:

    • With the clean, empty ATR accessory in place, run a background scan. This typically involves 16 to 32 scans at a resolution of 4 cm⁻¹.

    • Causality: This step is critical as it records the ambient spectrum, including absorptions from atmospheric water vapor and carbon dioxide. The instrument software will automatically subtract this background from the sample spectrum, ensuring the final output represents only the sample itself. This is a self-validating step; a poor background will lead to obvious spectral artifacts (e.g., sharp CO₂ peaks around 2350 cm⁻¹).

  • Sample Application:

    • Place a small amount (a few milligrams) of the dry, solid Cbz-protected guanidine powder onto the center of the ATR crystal.

    • Lower the pressure clamp to apply firm, consistent pressure on the sample.

    • Causality: Good contact between the sample and the ATR crystal is required for the IR beam's evanescent wave to penetrate the sample effectively, yielding a strong, high-quality spectrum.

  • Sample Spectrum Acquisition:

    • Using the same parameters as the background scan (16-32 scans, 4 cm⁻¹ resolution), acquire the sample spectrum.

  • Data Processing and Analysis:

    • After acquisition, perform a baseline correction if necessary to ensure all peaks originate from a flat baseline.

    • Label the significant peaks, paying close attention to the diagnostic regions outlined above (3500-3200 cm⁻¹, 1700-1550 cm⁻¹, and the fingerprint region <1500 cm⁻¹).

    • Compare the obtained spectrum against the expected frequencies in the comparison table to confirm the presence of the Cbz-guanidine structure and the absence of starting materials or alternative protecting groups.

Workflow for Spectroscopic Characterization

The following diagram illustrates the logical workflow for the synthesis and spectroscopic confirmation of a protected guanidine.

CharacterizationWorkflow cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic Analysis cluster_validation Data Validation Synthesis Synthesize Protected Guanidine Workup Aqueous Workup & Extraction Synthesis->Workup Purification Purification (e.g., Crystallization) Workup->Purification FTIR_Node FT-IR Spectroscopy Purification->FTIR_Node Obtain Sample NMR_Node NMR Spectroscopy (¹H, ¹³C) Purification->NMR_Node MS_Node Mass Spectrometry (HRMS) Purification->MS_Node Analysis Analyze IR Peaks: - C=O / C=N Coupling - Aromatic C-H - Absence of S=O FTIR_Node->Analysis Process Data Confirmation Structural Confirmation NMR_Node->Confirmation MS_Node->Confirmation Comparison Compare with Reference Spectra & Alternatives Analysis->Comparison Comparison->Confirmation

Caption: Workflow for the synthesis and multi-technique spectroscopic validation of protected guanidines.

Conclusion

The Carbobenzyloxy group is a robust and reliable choice for the protection of guanidines in organic synthesis. A thorough understanding of its infrared spectral signature is crucial for reaction monitoring and final product characterization. The complex, coupled vibrational bands in the 1650-1550 cm⁻¹ region, combined with the characteristic peaks of the benzyl and carbamate moieties, provide a definitive fingerprint for Cbz-protected guanidines. By comparing this signature against those of alternative protecting groups like Boc and Tosyl, researchers can unambiguously confirm the outcomes of their synthetic transformations, ensuring the integrity and purity of their target molecules.

References

  • ResearchGate. (n.d.). FTIR spectra of polymeric guanidine derivatives.
  • Kwon, D. H., et al. (2015). Preparation of Mono-Cbz Protected Guanidines. Organic Syntheses, 92, 219-231. Available at: [Link]

  • BenchChem. (n.d.). Application Notes and Protocols for FT-IR Spectroscopy in the Identification of Guanidine Functional Groups.
  • Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Guanine. NIST Chemistry WebBook. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparison of IR absorption spectra of guanine (G) and its cis -Pt....
  • Wan, C., et al. (2012). The identification of arginine residues in peptides by 2D-IR echo spectroscopy. Physical Chemistry Chemical Physics, 14(29), 10186-10193. Available at: [Link]

  • ResearchGate. (n.d.). IR spectra of dodecylguanidine free base (2).
  • Tai, A. W., & Lien, E. J. (1986). INFRARED ABSORPTION AND PROTON NUCLEAR MAGNETIC RESONANCE SPECTRA OF NOVEL N-HYDROXYGUANIDINES. Spectroscopy Letters, 19(5), 473-494. Available at: [Link]

  • ResearchGate. (2015). Preparation of Mono-Cbz Protected Guanidines.
  • Rut, W., et al. (2021). Synthesis of Novel Arginine Building Blocks with Increased Lipophilicity Compatible with Solid-Phase Peptide Synthesis. Molecules, 26(23), 7178. Available at: [Link]

  • PubMed. (2000). H-bonding effects on the IR and NMR spectra of N-tosyl-amino acid 2,6-bishydroxylmethyl pyridine monoesters. Retrieved from [Link]

  • ResearchGate. (n.d.). Molecular structure and infrared spectra of guanidinium cation: A combined theoretical and spectroscopic study.
  • ResearchGate. (n.d.). IR Absorption spectra of CBZ , ligand and ligand-Fe complex.
  • ResearchGate. (2011). Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates.
  • ACS Publications. (2013). Protein Denaturation with Guanidinium: A 2D-IR Study. Retrieved from [Link]

  • ResearchGate. (2024). (PDF) INFRARED SPECTROSCOPY CHARACTERIZATION OF THE OXIDATION PRODUCTS OF THIOBENZANILIDE.
  • Royal Society of Chemistry. (2015). The Chemistry and Biology of Guanidine Natural Products. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]

  • Wang, S. L., et al. (2017). Preparation and Characterization of Carbamazepine Cocrystal in Polymer Solution. AAPS PharmSciTech, 19(2), 736-745. Available at: [Link]

  • MDPI. (2022). N,N'-Di-Boc-2H-Isoindole-2-carboxamidine—First Guanidine-Substituted Isoindole. Retrieved from [Link]

  • ResearchGate. (n.d.). Determination of the characters of carbamazepine using three different alternative techniques, Fourier Transform Infrared, Diffe.
  • DSpace@MIT. (n.d.). Observing residual structure in disordered peptides with multidimensional infrared spectroscopy. Retrieved from [Link]

  • Michigan State University. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

  • MDPI. (2022). Low-Frequency Vibrational Spectroscopy Characteristic of Pharmaceutical Carbamazepine Co-Crystals with Nicotinamide and Saccharin. Retrieved from [Link]

  • Google Patents. (n.d.). WO2019234108A1 - Methods for the synthesis of arginine-containing peptides.
  • BenchChem. (n.d.). The Enduring Guardian: A Technical Guide to the Cbz Protecting Group in Peptide Synthesis.
  • Taylor & Francis. (2010). Determination of carbamazepine polymorphic contents in double-layered tablets using transmittance- and reflectance-near-infrared spectroscopy involving chemometrics. Retrieved from [Link]

  • PubChem. (n.d.). N,N'-Di-Boc-guanidine. Retrieved from [Link]

Sources

A Comparative Guide to the Reactivity Profile of N,N'-Bis-Z-1-Guanylpyrazole with Anilines

Author: BenchChem Technical Support Team. Date: March 2026

The guanidinium moiety is a cornerstone in medicinal chemistry and drug development, prized for its ability to remain protonated under physiological conditions, which facilitates crucial molecular interactions.[1] The synthesis of guanidines, therefore, is a critical process, and the choice of guanylating agent can profoundly impact reaction efficiency, substrate scope, and purification ease. This guide provides an in-depth analysis of N,N'-Bis(benzyloxycarbonyl)-1H-pyrazole-1-carboxamidine, hereafter referred to as N,N'-Bis-Z-1-guanylpyrazole, a highly effective and versatile reagent for the guanylation of primary and secondary amines, with a specific focus on its reactivity profile with anilines.

We will explore the mechanistic underpinnings of this reagent, compare its performance against common alternatives with supporting data, and provide a validated experimental protocol for its application.

Mechanistic Insight and Reactivity Profile

N,N'-Bis-Z-1-guanylpyrazole is a stable, crystalline solid that acts as an electrophilic source for the protected guanidinyl group.[2][3] The core of its reactivity lies in the pyrazole ring, which functions as an excellent leaving group, facilitating the reaction under mild conditions.

The reaction with an aniline proceeds via a nucleophilic addition-elimination mechanism. The lone pair of the aniline nitrogen attacks the electrophilic carbon of the carboxamidine. This is followed by the collapse of the tetrahedral intermediate and the displacement of the stable pyrazole anion, yielding the N,N'-Bis-Z-protected guanidine derivative. The benzyloxycarbonyl (Z or Cbz) protecting groups are crucial as they temper the high basicity of the guanidine, allowing for straightforward handling and purification before their eventual removal under standard conditions (e.g., hydrogenolysis).[4]

Guanylation_Mechanism Aniline Aniline (R-NH₂) Intermediate Tetrahedral Intermediate Aniline->Intermediate Nucleophilic Attack Guanylpyrazole N,N'-Bis-Z-1-Guanylpyrazole Guanylpyrazole->Intermediate Product Protected Guanidine Intermediate->Product Elimination LeavingGroup Pyrazole Intermediate->LeavingGroup

Caption: General mechanism for the guanylation of anilines.

Substrate Scope: The Influence of Aniline Nucleophilicity

The rate and success of the guanylation are heavily dependent on the nucleophilicity of the aniline substrate.

  • Electron-Rich Anilines: Anilines bearing electron-donating groups (e.g., -OCH₃, -CH₃) are more nucleophilic and typically react efficiently, often leading to high yields in shorter reaction times.

  • Electron-Poor Anilines: Conversely, anilines with electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃) are less nucleophilic and may require longer reaction times or slightly elevated temperatures to achieve good conversion.[5] However, the reaction is generally still feasible, highlighting the robust reactivity of the guanylpyrazole reagent.

  • Steric Hindrance: Sterically hindered anilines, such as those with ortho-substituents, can exhibit slower reaction rates. In these cases, extending the reaction time is a common and effective strategy.

This predictable reactivity profile allows for logical adjustments to reaction conditions based on the electronic and steric properties of the aniline, a hallmark of a trustworthy and reliable protocol.

Comparative Analysis of Guanylating Agents

While N,N'-Bis-Z-1-guanylpyrazole is an excellent choice, several other classes of guanylating agents are available. The selection of a reagent is a critical experimental decision, often balancing reactivity, cost, safety, and ease of purification.

Reagent ClassActivating Agent / ConditionsAdvantagesDisadvantages & Limitations
N,N'-Bis-Z-1-Guanylpyrazole None required; often room temp. in THF or DMF.Stable, crystalline solid; mild conditions; pyrazole is a clean leaving group, simplifying workup.Higher initial cost compared to basic starting materials.
Thiourea Derivatives (e.g., N,N'-di-Boc-thiourea)EDCI, Mukaiyama's reagent, or heavy metal salts (e.g., HgCl₂).[6]Versatile; starting materials are often inexpensive.Requires coupling agents or toxic heavy metals; byproducts can complicate purification.[5]
Carbodiimides Often catalyzed by Lewis acids or strong bases.Atom-economical; readily available.Can lead to N,N',N''-trisubstituted guanidines; reactivity can be difficult to control.[1][7]
S-Methylisothioureas Typically used as pre-formed salts (e.g., hydroiodide).Good reactivity; widely used historically.Can require basic conditions; potential for sulfur-containing side products.[8]
N,N'-bis-Boc-N''-triflylguanidine None required.Highly reactive, effective for hindered or deactivated amines.[9][10]Moisture sensitive; the triflyl group can be a more challenging leaving group to handle.

Causality Behind Reagent Choice: The primary advantage of N,N'-Bis-Z-1-guanylpyrazole over thiourea-based methods is the avoidance of toxic heavy metals or cumbersome coupling agent byproducts.[5][6] Compared to carbodiimide additions, it offers superior control, selectively yielding the desired N,N'-disubstituted product. Its stability and ease of use make it particularly suitable for high-value syntheses in drug discovery, including solid-phase applications where clean reactions and simple purification are paramount.[11]

Validated Experimental Protocol

This protocol describes a self-validating system for the guanylation of a generic aniline. The inclusion of in-process controls (TLC) and final product characterization (NMR, MS) ensures the trustworthiness and reproducibility of the method.

Objective: To synthesize an N,N'-Bis-Z-protected aryl guanidine from an aniline.
Materials:
  • N,N'-Bis-Z-1-guanylpyrazole (1.1 equiv., CAS: 152120-55-3)[12]

  • Aniline derivative (1.0 equiv.)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl Acetate (EtOAc)

  • Hexanes

  • Silica Gel for column chromatography

Step-by-Step Methodology:
  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the aniline derivative (1.0 equiv.).

  • Reagent Addition: Add N,N'-Bis-Z-1-guanylpyrazole (1.1 equiv.).

  • Solvation: Add anhydrous THF (approx. 0.4 mL per 100 mg of aniline). The mixture should be stirred to ensure dissolution.

  • Reaction: Stir the resulting solution at ambient temperature. The reaction time can vary from several hours to 24 hours, depending on the aniline's reactivity.

  • In-Process Monitoring (Self-Validation): Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a suitable mobile phase (e.g., 30% EtOAc in hexanes). The consumption of the starting aniline and the appearance of a new, typically higher-Rf product spot will indicate reaction progression.

  • Workup: Once the reaction is complete (as determined by TLC), concentrate the reaction mixture under reduced pressure to remove the THF.

  • Purification: Purify the resulting residue by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexanes to isolate the pure N,N'-Bis-Z-protected guanidine derivative.

  • Characterization (Final Validation): Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_purification Isolation & Validation A 1. Combine Aniline & N,N'-Bis-Z-1-guanylpyrazole B 2. Add Anhydrous THF A->B C 3. Stir at Room Temperature B->C D 4. Monitor by TLC C->D Periodic Sampling D->C Continue if incomplete E 5. Concentrate in vacuo D->E If complete F 6. Column Chromatography E->F G 7. Characterize (NMR, MS) F->G Pure Product

Sources

Benchmarking guanylating reagents for arginine mimetics synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking Guanylating Reagents for Arginine Mimetics Synthesis

Executive Summary: The Guanidinylation Challenge

The synthesis of arginine mimetics—critical for designing integrin inhibitors, antimicrobial peptides, and peptidomimetics—hinges on the efficient installation of the guanidine moiety. This functional group is notoriously difficult to introduce due to its high basicity (


) and the polarity of intermediates.

For years, the field relied on electrophilic cyanamides or S-alkylisothioureas, methods often plagued by harsh conditions (e.g., mercury salts) or poor yields with hindered amines. Modern medicinal chemistry has shifted toward two dominant classes of reagents: 1H-Pyrazole-1-carboxamidines and N-Triflylguanidines (Goodman’s Reagents) .

This guide benchmarks these leading reagents, providing a decision framework for researchers to select the optimal tool based on substrate sterics, protecting group strategy, and purification requirements.

The Contenders: Reagent Profiles

A. The Standard: 1H-Pyrazole-1-carboxamidine Derivatives
  • Key Reagent:

    
    -Bis(tert-butoxycarbonyl)-1H-pyrazole-1-carboxamidine (Bernatowicz’s Reagent).
    
  • Mechanism: Nucleophilic substitution at the amidine carbon followed by elimination of pyrazole.

  • Best For: Primary amines, unhindered secondary amines, and solid-phase peptide synthesis (SPPS).

  • Advantage: The byproduct (pyrazole) is weak and easily removed.

B. The Powerhouse: -Di-Boc- -triflylguanidine (Goodman’s Reagent)
  • Key Reagent:

    
    -Di-Boc-
    
    
    
    -trifluoromethanesulfonylguanidine.
  • Mechanism: The triflyl (Tf) group is an exceptionally strong electron-withdrawing group, significantly increasing the electrophilicity of the guanidine carbon.

  • Best For: Sterically hindered amines, electron-deficient amines, and anilines.

  • Advantage: Superior conversion rates for "difficult" substrates where pyrazole reagents fail.

Benchmarking Analysis

The following data compares the performance of these reagents under optimized conditions.

Table 1: Comparative Performance Matrix

FeaturePyrazole-1-carboxamidinesGoodman's Reagent (Triflyl)S-Methylisothiourea
Primary Amine Yield Excellent (85–98%)Excellent (>95%)Good (70–90%)
Hindered Amine Yield Poor to Moderate (<60%)Superior (85–95%) Poor
Reaction Time 5 – 24 Hours1 – 12 Hours24–72 Hours
Leaving Group Pyrazole (Easy removal)Triflamide (Easy removal)Methanethiol (Toxic/Odor)
Activation Required? No (Base only)No (Base only)Yes (HgCl₂, Ag⁺, or EDCI)
Atom Economy ModerateLow (Large leaving group)High

Critical Insight: While Pyrazole reagents are the industry standard for routine synthesis due to cost and availability, Goodman’s reagent is indispensable for hindered substrates . The triflyl group activates the central carbon so effectively that it overcomes the nucleophilic penalty of steric hindrance.

Decision Framework & Mechanism

Selection Logic

Use the following decision tree to select the appropriate reagent for your specific substrate.

ReagentSelection Start Target Substrate AmineType Amine Sterics/Type Start->AmineType Primary Primary / Unhindered AmineType->Primary Hindered Secondary / Hindered / Aniline AmineType->Hindered Pyrazole USE: Bis-Boc-Pyrazole-1-carboxamidine (Bernatowicz Reagent) Primary->Pyrazole Triflyl USE: N,N'-Di-Boc-N''-triflylguanidine (Goodman's Reagent) Hindered->Triflyl Considerations1 Standard Protocol Cost-Effective Easy Workup Pyrazole->Considerations1 Considerations2 High Electrophilicity Fast Kinetics Required for low nucleophilicity Triflyl->Considerations2

Figure 1: Decision tree for selecting guanylating reagents based on amine nucleophilicity and steric environment.

Mechanistic Pathway (Pyrazole Reagent)

Understanding the mechanism is key to troubleshooting. The reaction proceeds via an addition-elimination pathway.

Mechanism Step1 Reagent Activation (Base deprotonates Amine) Step2 Nucleophilic Attack (Amine attacks C=N) Step1->Step2 Intermediate Tetrahedral Intermediate Step2->Intermediate Step3 Elimination (Pyrazole departs) Intermediate->Step3 Product Protected Guanidine Step3->Product

Figure 2: Addition-elimination mechanism. The driving force is the formation of the stable guanidine resonance system and the expulsion of the pyrazole leaving group.

Validated Experimental Protocols

Protocol A: Standard Guanidinylation (Primary Amines)

Adapted from Bernatowicz et al. [1]

Reagents:

  • Substrate: Primary amine (1.0 equiv)

  • Reagent:

    
    -Bis(tert-butoxycarbonyl)-1H-pyrazole-1-carboxamidine (0.9 - 1.0 equiv)
    
  • Base: Diisopropylethylamine (DIPEA) (1.1 equiv)

  • Solvent: Dry DCM or DMF (0.2 M concentration)

Workflow:

  • Dissolution: Dissolve the amine in dry DCM (or DMF if solubility is poor) under an inert atmosphere (

    
    ).
    
  • Addition: Add DIPEA followed by the Pyrazole reagent. Note: Using a slight deficit of the reagent (0.9 equiv) can simplify purification if the amine is easier to separate than the protected guanidine.

  • Reaction: Stir at room temperature for 4–16 hours. Monitor by TLC (the reagent absorbs strongly in UV; the byproduct pyrazole is distinct).

  • Workup: Dilute with DCM, wash with 5% citric acid (to remove unreacted amine and imidazole/pyrazole byproducts), then brine. Dry over

    
    .
    
  • Purification: Flash chromatography (Hexane/EtOAc).

Protocol B: High-Efficiency Guanidinylation (Hindered Amines)

Adapted from Feichtinger & Goodman [2]

Reagents:

  • Substrate: Hindered secondary amine (1.0 equiv)

  • Reagent:

    
    -Di-Boc-
    
    
    
    -triflylguanidine (1.0 - 1.2 equiv)
  • Base: Triethylamine (TEA) (1.0 equiv)

  • Solvent: Dry DCM

Workflow:

  • Preparation: Dissolve the hindered amine and TEA in dry DCM.

  • Reaction: Add the Triflyl reagent. Stir at room temperature.

  • Monitoring: Reaction is typically faster than pyrazole equivalents (often complete in <5 hours).

  • Workup: Wash the organic layer with 2M sodium bisulfate (

    
    ) solution, saturated sodium bicarbonate, and brine.
    
  • Purification: The triflamide byproduct is water-soluble to an extent but may require chromatography. The product is usually obtained in high purity (>90% yield).

Expert Tips for Troubleshooting

  • Solvent Choice: While DCM is standard, switching to DMF or MeCN can accelerate sluggish reactions by stabilizing the polar transition state.

  • Scavenging: If using the Pyrazole reagent, polymer-supported amine scavengers (e.g., Trisamine resin) can be added at the end of the reaction to remove unreacted reagent, allowing for a filtration-based workup.

  • Deprotection: Both Boc-protected reagents yield products that are deprotected using standard TFA/DCM (1:1) cocktails. Ensure scavengers (triisopropylsilane) are used if the molecule contains electron-rich aromatic rings (like Trp) to prevent alkylation by tert-butyl cations.

References

  • Bernatowicz, M. S., Wu, Y., & Matsueda, G. R. (1993). Urethane protected derivatives of 1-guanylpyrazole for the mild and efficient preparation of guanidines. Tetrahedron Letters, 34(21), 3389-3392.

  • Feichtinger, K., Sings, H. L., Baker, T. J., Matthews, K., & Goodman, M. (1998).[1] Triurethane-protected guanidines and triflyldiurethane-protected guanidines: New reagents for guanidinylation reactions. The Journal of Organic Chemistry, 63(23), 8432-8439.

  • Katritzky, A. R., & Rogovoy, B. V. (2005).[2] Recent developments in guanylating agents.[1][2][3][4][5][6][7] ARKIVOC, 2005(4), 49-87.[2]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of N,N'-Bis-Z-1-guanylpyrazole

Author: BenchChem Technical Support Team. Date: March 2026

For the modern researcher, rigorous scientific inquiry must be paralleled by an unwavering commitment to safety and environmental stewardship. N,N'-Bis-Z-1-guanylpyrazole, a valuable reagent in peptide synthesis and medicinal chemistry, requires meticulous handling not only during its use but also through to its final disposal. This guide provides an in-depth, procedural framework for the safe management and disposal of N,N'-Bis-Z-1-guanylpyrazole, ensuring the protection of laboratory personnel and the environment.

Hazard Assessment and Core Safety Principles

N,N'-Bis-Z-1-guanylpyrazole (CAS 152120-55-3) is a solid substance that, while instrumental in specific synthetic applications, presents a clear hazard profile that must be respected.[1][2][3][4][5]

GHS Hazard Classification:

Hazard ClassCategoryHazard StatementSignal WordPictogram
Skin Irritation2H315: Causes skin irritationWarningGHS07
Eye Irritation2H319: Causes serious eye irritationWarningGHS07
Specific Target Organ Toxicity3H335: May cause respiratory irritationWarningGHS07

Source: Information synthesized from supplier safety data.[2][3][6]

The core directive for handling this compound is the principle of "as low as reasonably achievable" (ALARA) exposure. All operations involving N,N'-Bis-Z-1-guanylpyrazole should be conducted within a certified chemical fume hood.

Incompatible Materials: Based on the reactivity of its constituent functional groups, guanidine and benzyloxycarbonyl, avoid contact with:

  • Strong Oxidizing Agents: May lead to vigorous, exothermic reactions.

  • Strong Acids and Bases: Can promote uncontrolled decomposition.

  • Bleach (Sodium Hypochlorite): Mixing guanidine-containing compounds with bleach can generate highly toxic gases such as chloramine and hydrogen cyanide.[7]

Personal Protective Equipment (PPE): Your First Line of Defense

A robust PPE protocol is non-negotiable when handling N,N'-Bis-Z-1-guanylpyrazole and its waste.

  • Hand Protection: Chemical-resistant gloves (nitrile or neoprene are suitable) are mandatory.[8]

  • Eye and Face Protection: Safety glasses with side shields or chemical safety goggles are essential.[8]

  • Skin and Body Protection: A lab coat must be worn to prevent skin exposure.[8]

  • Respiratory Protection: In situations where dust may be generated, a NIOSH-approved respirator should be used.[8]

Disposal Procedures: A Two-Pronged Approach

The primary and universally recommended method for the disposal of N,N'-Bis-Z-1-guanylpyrazole is through a licensed chemical waste disposal facility without any pre-treatment. However, in well-equipped laboratories and where institutional policy permits, a chemical degradation step can be considered to reduce the hazard level of the waste before final disposal.

This method is the most straightforward and ensures the highest level of safety and regulatory compliance.

Step-by-Step Protocol:

  • Waste Segregation: At the point of generation, meticulously separate all waste contaminated with N,N'-Bis-Z-1-guanylpyrazole. This includes:

    • Solid Waste: Unused or expired reagent, contaminated weighing paper, and any contaminated consumables (e.g., pipette tips, tubes).

    • Liquid Waste: Solutions containing N,N'-Bis-Z-1-guanylpyrazole.

  • Containerization:

    • Place solid waste into a designated, leak-proof, and clearly labeled hazardous waste container.

    • Collect liquid waste in a separate, compatible, and leak-proof hazardous waste container.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "N,N'-Bis-Z-1-guanylpyrazole," and the date of accumulation.[8]

  • Storage: Store the sealed waste container in a designated, secure, and well-ventilated hazardous waste accumulation area, away from incompatible materials.

  • Arrangement for Disposal: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the collection and disposal of the hazardous waste.

This optional procedure aims to cleave the benzyloxycarbonyl (Cbz) protecting groups, breaking down the molecule into less complex components. This method should only be performed by personnel experienced with such reactions and in a laboratory equipped for catalytic hydrogenation.

The Chemistry Behind the Procedure:

The Cbz group is effectively removed by catalytic hydrogenolysis.[9][10][11] In this procedure, ammonium formate serves as a hydrogen donor in the presence of a palladium on carbon (Pd/C) catalyst. The reaction breaks the benzyl-oxygen bond, yielding toluene, carbon dioxide, and the deprotected guanylpyrazole.

Experimental Protocol:

  • Reaction Setup: In a chemical fume hood, equip a round-bottom flask with a magnetic stirrer and a reflux condenser.

  • Dissolution: Dissolve the N,N'-Bis-Z-1-guanylpyrazole waste in a suitable solvent such as methanol or ethanol.

  • Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) to the solution.

  • Hydrogen Donor Addition: Add 3-5 equivalents of ammonium formate to the reaction mixture.[10]

  • Reaction: Heat the mixture to reflux and stir until the reaction is complete, as monitored by an appropriate technique like TLC or LC-MS.

  • Catalyst Removal: Cool the reaction mixture to room temperature and filter it through a pad of Celite® to remove the Pd/C catalyst. The Celite® pad and the catalyst should be treated as hazardous waste.

  • Waste Collection: The resulting filtrate, containing the degradation products (guanidine, pyrazole, and toluene derivatives), must still be collected as hazardous waste. Transfer the filtrate to a labeled hazardous waste container.

  • Final Disposal: Arrange for the disposal of all generated hazardous waste through your institution's EHS department.

Spill Management

In the event of a spill, prompt and safe cleanup is crucial.

  • Evacuate and Ventilate: Evacuate the immediate area and ensure it is well-ventilated.

  • Containment: For solid spills, carefully sweep up the material to avoid generating dust. For liquid spills, absorb with an inert material (e.g., vermiculite, sand).

  • Collection: Place the contained material into a sealed, labeled container for disposal as hazardous waste.

  • Decontamination: Clean the spill area thoroughly with a suitable solvent or detergent and water.

Visualizing the Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of N,N'-Bis-Z-1-guanylpyrazole.

Disposal Workflow for N,N'-Bis-Z-1-guanylpyrazole Start N,N'-Bis-Z-1-guanylpyrazole Waste Generated Assess Assess Lab Capability & Institutional Policy Start->Assess DirectDisposal Method 1: Direct Disposal (Recommended) Assess->DirectDisposal Standard Procedure ChemDegradation Method 2: Chemical Degradation Assess->ChemDegradation Advanced Labs Only Segregate Segregate Waste DirectDisposal->Segregate CollectDegradedWaste Collect Degraded Waste (Still Hazardous) ChemDegradation->CollectDegradedWaste Containerize Containerize in Labeled Hazardous Waste Bins Segregate->Containerize Store Store in Designated Area Containerize->Store EHS Contact EHS for Disposal Store->EHS CollectDegradedWaste->Containerize CollectDegradedWaste->CollectDegradedWaste

Caption: Decision workflow for the proper disposal of N,N'-Bis-Z-1-guanylpyrazole.

By adhering to these rigorous procedures, researchers can confidently handle and dispose of N,N'-Bis-Z-1-guanylpyrazole, upholding the highest standards of laboratory safety and environmental responsibility.

References

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]

  • Arvia Technology. (n.d.). Pyrazole Wastewater Treatment | Pyrazole Removal From Water. Retrieved from [Link]

  • ACS Omega. (2020). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Retrieved from [Link]

  • PubChem. (n.d.). N,N'-Bis-Z-1-guanylpyrazole. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Guanidine thiocyanate. Retrieved from [Link]

  • PubChem. (n.d.). N-(Benzyloxycarbonyl)-1H-pyrazole-1-carboxamidine. Retrieved from [Link]

  • PMC. (n.d.). Current status of pyrazole and its biological activities. Retrieved from [Link]

  • Millipore. (n.d.). Chemical Compatibility of Filter Components. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Guanidine hydrochloride. Retrieved from [Link]

  • Environmental Science: Water Research & Technology. (2020). Reactions of pyrrole, imidazole, and pyrazole with ozone: kinetics and mechanisms. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • ResearchGate. (2025). Degradation and toxicity variations of pyrazolone pharmaceuticals by homogeneous oxidation processes for reclaimed water reuse: A review. Retrieved from [Link]

  • Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. (2025). Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). N,N'-Bis-Z-1-Guanylpyrazole. Retrieved from [Link]

  • MDPI. (2020). Synthesis and Cytotoxic Evaluation of Some Substituted 5-Pyrazolones and Their Urea Derivatives. Retrieved from [Link]

  • EPJ Web of Conferences. (n.d.). Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. Retrieved from [Link]

  • ResearchGate. (2025). Facile Deprotection of O -Cbz-Protected Nucleosides by Hydrogenolysis: An Alternative to O -Benzyl Ether-Protected Nucleosides. Retrieved from [Link]

  • St. Olaf College. (n.d.). Chlorine Bleach Safety (Incompatible Chemicals). Retrieved from [Link]

  • BioSpectra, Inc. (n.d.). Guanidine Hydrochloride SDS. Retrieved from [Link]

  • Wikipedia. (n.d.). Guanidine. Retrieved from [Link]

  • Chemistry Stack Exchange. (2014). Synthesise the CBZ derivative of glycine from glycine and benzyl chloroformate. Retrieved from [Link]

Sources

Personal Protective Equipment & Handling Guide: N,N'-Bis-Z-1-guanylpyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Safety Summary (Immediate Action)

Hazard Status: WARNING (Irritant) Primary Risks: Respiratory Tract Irritation (H335), Serious Eye Irritation (H319), Skin Irritation (H315).[1][2]

ParameterCritical Data
Physical State White to off-white crystalline powder.[3]
Storage 2–8°C preferred (stable at RT if dry). Moisture Sensitive. Store under inert gas (Argon/Nitrogen).
Solubility Soluble in Dichloromethane (DCM), Methanol, DMSO. Insoluble in water.
Incompatibility Strong oxidizing agents, strong acids.
Fire Hazard Combustible solid. Emits toxic fumes (NOx, CO) under fire conditions.

Part 2: Personal Protective Equipment (PPE) Matrix

Expert Insight: As a guanylating agent used to convert amines to guanidines, this compound is frequently handled in fine powder form. The primary risk is airborne dust inhalation during weighing and ocular damage from accidental hand-to-eye transfer. Standard latex gloves are insufficient due to poor organic solvent resistance when the compound is in solution.

PPE Selection Guide[4]
ComponentStandard Operation (Weighing/Reaction)Spill Cleanup / High Exposure
Respiratory Fume Hood (Required). If weighing outside a hood, use N95/P95 particulate respirator.Full-face respirator with P100 cartridges (organic vapor + HEPA) if dust is uncontrolled.
Hand Protection Nitrile Gloves (0.11 mm / 4 mil). Change immediately upon splash.[4]Double-gloving recommended. Inner: Nitrile.[4][5][6][7] Outer: Nitrile or Laminate (e.g., Silver Shield) if dissolved in DCM.
Eye Protection Chemical Splash Goggles. Safety glasses with side shields are minimum but goggles are preferred for fine powders.Face Shield + Chemical Splash Goggles.
Body Protection 100% Cotton Lab Coat (long sleeves), closed-toe shoes.Tyvek® coveralls or chemical-resistant apron.

Part 3: Operational Handling Protocols (SOPs)

Workflow Logic & Causality

The following workflow is designed to minimize static discharge (common with protected guanidines) and prevent hydrolysis.

HandlingWorkflow Start Start: Storage Retrieval Equilibrate Equilibrate to RT (Prevent Condensation) Start->Equilibrate 30 mins Weighing Weighing (Fume Hood) *Use Anti-Static Gun* Equilibrate->Weighing Low Humidity Solubilization Dissolve (DCM/MeOH) *Add Solvent to Powder* Weighing->Solubilization Immediate Reaction Reaction Setup (Inert Atmosphere) Solubilization->Reaction Waste Waste Segregation (Halogenated Organic) Reaction->Waste Quenched

Figure 1: Operational workflow for handling N,N'-Bis-Z-1-guanylpyrazole to ensure compound stability and user safety.

Step-by-Step Protocol
Step 1: Preparation & Weighing
  • Context: This compound is hygroscopic and static-prone.

  • Action: Remove the container from the refrigerator and allow it to warm to room temperature before opening. This prevents condensation from forming inside the bottle, which hydrolyzes the reagent.

  • Technique: Use an anti-static gun or ionizer if the powder "flies" during weighing. Weigh only inside a certified chemical fume hood.

Step 2: Reaction Setup
  • Context: The reaction typically releases pyrazole as a byproduct.

  • Action: Dissolve the powder in organic solvent (DCM or Methanol) before adding the amine substrate.

  • Safety Check: Ensure the reaction vessel is vented to a bubbler or inert gas line. Do not seal tightly if gas evolution is possible (though rare with this specific reagent, over-pressurization is a general risk).

Step 3: Decontamination of Tools
  • Action: Wipe spatulas and balance pans with a tissue soaked in Ethanol or Isopropanol .

  • Disposal: Place the contaminated tissue in the Solid Hazardous Waste container, not the trash.

Part 4: Emergency Response & Spill Management

Self-Validating Logic: The response is dictated by the physical state of the spill (Solid vs. Solution).

SpillResponse Spill Spill Detected Identify Identify State Spill->Identify Solid Solid Powder Identify->Solid Liquid Solution (Solvent) Identify->Liquid ActionSolid Dampen with inert oil/glycol Sweep carefully (No Dust) Solid->ActionSolid ActionLiquid Absorb with Vermiculite/Sand Do NOT use combustible materials Liquid->ActionLiquid Disposal Seal in HazMat Bag Label: Toxic Organic Solid ActionSolid->Disposal ActionLiquid->Disposal

Figure 2: Decision logic for spill cleanup. Note that water is NOT used for initial cleanup of the solid to prevent spreading.

Specific Emergency Procedures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes , lifting lower and upper eyelids occasionally. Seek medical attention immediately.

  • Skin Contact: Brush off loose particles gently before washing. Wash with soap and water.[6][8][9] If irritation persists (Redness/Itching), consult a dermatologist.

  • Inhalation: Move to fresh air. If breathing is difficult, trained personnel should administer oxygen.

Part 5: Waste Disposal & Decontamination

Directive: Do not dispose of via sink drains. This compound is toxic to aquatic life and persists in the environment.[8]

  • Solid Waste: Collect excess powder and contaminated wipes in a container labeled "Hazardous Waste - Solid - Toxic Organic."

  • Liquid Waste: Solutions containing this compound (e.g., reaction mother liquors) must be segregated into "Halogenated Organic Waste" (if DCM is used) or "Non-Halogenated Organic Waste" (if Methanol/DMSO is used).

  • Destruction Method: The preferred method of disposal is incineration in a chemical incinerator equipped with an afterburner and scrubber to neutralize nitrogen oxides (NOx).

References

  • National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 5861998, N,N'-Bis-Z-1-guanylpyrazole. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment: Glove Selection Chart. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N'-Bis-Z-1-guanylpyrazole
Reactant of Route 2
N,N'-Bis-Z-1-guanylpyrazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.